molecular formula C9H15ClO3 B1587517 Methyl 8-chloro-8-oxooctanoate CAS No. 41624-92-4

Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517
CAS No.: 41624-92-4
M. Wt: 206.66 g/mol
InChI Key: RKUPOLBFJIEWBZ-UHFFFAOYSA-N
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Description

Methyl 8-Chloro-8-oxooctanoate is used as a reagent in the synthesis of β-cyclodextrin-6-deoxy-6-NHC(O)(CH2)6C(O)NHOH which is a β-cyclodextrin-capped histone deacetylase inhibitor that may have potential for use in treatment of cancers and inflammatory diseases. It is also used in one synthetic route for tubacin which is a known anticancer agent.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-chloro-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUPOLBFJIEWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404577
Record name Methyl 8-chloro-8-oxooctanoate
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Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41624-92-4
Record name Methyl 8-chloro-8-oxooctanoate
Source EPA DSSTox
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Record name Methyl 8-chloro-8-oxooctanoate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 8-chloro-8-oxooctanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 8-chloro-8-oxooctanoate, also known as methyl suberyl chloride, is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both a methyl ester and a highly reactive acyl chloride group separated by a six-carbon aliphatic chain, this molecule serves as a versatile linear building block for the construction of more complex chemical architectures. Its primary utility lies in its role as an acylating agent, enabling the introduction of a seven-carbon backbone with a terminal methyl ester. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, reactivity profile, and key applications, with a particular focus on its use in the development of therapeutic agents such as histone deacetylase (HDAC) inhibitors.

Chemical Identity and Structure

This compound is a derivative of suberic acid (octanedioic acid). Structurally, it is a mono-methyl ester and a mono-acyl chloride of this C8 dicarboxylic acid. The presence of two distinct carbonyl functionalities with differential reactivity is the cornerstone of its synthetic utility.

  • IUPAC Name: this compound[1]

  • Common Synonyms: Methyl suberyl chloride, Methyl 7-(chlorocarbonyl)heptanoate[1]

  • Molecular Formula: C₉H₁₅ClO₃[1]

  • CAS Number: 41624-92-4[1]

The molecule's structure facilitates selective reactions. The acyl chloride is a highly electrophilic site, susceptible to nucleophilic acyl substitution by a wide range of nucleophiles, including amines, alcohols, and hydroxylamines. In contrast, the methyl ester is significantly less reactive, allowing for the selective modification of the acyl chloride terminus while the ester remains intact for potential subsequent transformations.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 206.67 g/mol [3][4]
Density 1.456 g/mL at 25 °C[2][3][4]
Refractive Index (n20/D) 1.45[2][4]
Form Liquid[4]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Solubility Soluble in chloroform, ethyl acetate (slightly)[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are outlined below.

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the two distinct carbonyl groups.

  • A strong absorption band is observed in the range of 1780-1815 cm⁻¹ , which is characteristic of the C=O stretching vibration of the acyl chloride.

  • Another strong band appears around 1730–1750 cm⁻¹ , corresponding to the C=O stretch of the methyl ester.[5]

  • Aliphatic C-H stretching vibrations are visible near 2960 cm⁻¹ .[5]

  • The C-O stretching of the ester group can be identified by bands in the 1220–1275 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy confirms the carbon skeleton and the arrangement of protons. Although a publicly available, fully assigned high-resolution spectrum is not readily accessible, a predicted analysis based on established principles provides a reliable characterization.

  • ¹H NMR Predicted Analysis (CDCl₃, 400 MHz):

    • δ ~3.67 ppm (singlet, 3H): This signal corresponds to the methyl protons (-OCH₃) of the ester group.

    • δ ~2.88 ppm (triplet, 2H): Protons on the carbon alpha to the acyl chloride carbonyl (-CH₂-COCl). The triplet arises from coupling to the adjacent methylene group.

    • δ ~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the ester carbonyl (-CH₂-COOCH₃). This signal is also a triplet due to coupling with its neighboring CH₂ group.

    • δ ~1.60-1.75 ppm (multiplet, 4H): Protons on the carbons beta to each carbonyl group (-CH₂-CH₂-CO-).

    • δ ~1.30-1.45 ppm (multiplet, 4H): The remaining two central methylene groups of the alkyl chain.

  • ¹³C NMR Predicted Analysis (CDCl₃, 100 MHz):

    • δ ~173-174 ppm: Carbonyl carbon of the acyl chloride.[5]

    • δ ~173 ppm: Carbonyl carbon of the methyl ester.[5]

    • δ ~51.5 ppm: Methyl carbon of the ester (-OCH₃).[5]

    • δ ~45-50 ppm: Carbon alpha to the acyl chloride carbonyl.

    • δ ~20-40 ppm: The six methylene carbons of the aliphatic chain.[5]

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves a two-step process starting from a commercially available C8 dicarboxylic acid, suberic acid. The workflow involves selective mono-esterification followed by conversion of the remaining carboxylic acid to an acyl chloride.

Synthesis_Workflow suberic_acid Suberic Acid reagents1 Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) suberic_acid->reagents1 monoester Monomethyl Suberate (Suberic Acid Monomethyl Ester) reagents2 Thionyl Chloride (SOCl₂) monoester->reagents2 product This compound purification Fractional Distillation (under vacuum) product->purification reagents1->monoester Step 1: Mono-esterification reagents2->product Step 2: Chlorination

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Monomethyl Suberate

Causality: Direct esterification of a dicarboxylic acid with a large excess of alcohol under acid catalysis tends to produce the diester. To favor the mono-ester, the stoichiometry must be carefully controlled, or alternative methods employed. A reliable method involves reacting suberic acid with methanol in the presence of an acid catalyst and carefully monitoring the reaction to halt it after mono-esterification has occurred, though this can lead to mixtures. A more robust, albeit multi-step, approach involves protecting one acid group, esterifying the other, and then deprotecting. However, for laboratory preparations, direct esterification with controlled stoichiometry is often employed.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid (1 equiv.) and methanol (1.5-2.0 equiv.).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv.).

  • Heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the mono-ester and minimize di-ester formation.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude monomethyl suberate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Experimental Protocol: Synthesis of this compound

Causality: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. The reaction is typically performed neat or in an inert solvent. Using an excess of thionyl chloride ensures the complete conversion of the starting material.

Protocol:

  • Reagent: Monomethyl suberate (10.0 g, 62.4 mmol)

  • Reagent: Thionyl chloride (20 mL, excess)

  • In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), charge the monomethyl suberate.

  • Carefully add thionyl chloride to the flask at room temperature. The reaction is exothermic and will begin to evolve gas.

  • Heat the mixture to reflux and maintain for 2 hours. The solution should become clear.

  • After the reflux period, cool the mixture to room temperature.

  • Purification: Excess thionyl chloride is removed by distillation, initially at atmospheric pressure and then under reduced pressure. The desired product, this compound, is then purified by fractional distillation under high vacuum. The product is collected as a colorless liquid (bp 80°C at 0.35 mmHg). This procedure has been reported to yield 7.4 g of the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the high reactivity of the acyl chloride moiety. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reactivity_Diagram start This compound product Acylated Product (Amide, Ester, Hydroxamic Acid) start->product Nucleophilic Acyl Substitution nuc Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-NHOH nuc->product byproduct HCl product->byproduct Byproduct

Caption: Reactivity of this compound with nucleophiles.

A primary application is the formation of amides and hydroxamic acids, which are key functional groups in many biologically active molecules. For example, the reaction with an amine (R-NH₂) proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to form a stable amide bond. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.[2] One of the first FDA-approved HDAC inhibitors is Suberoylanilide Hydroxamic Acid (SAHA). This compound provides the linear C8 chain that is a core structural feature of SAHA and its analogues.

Synthesis of HDAC Inhibitor Analogues

The synthesis of novel HDAC inhibitors often involves reacting this compound with a "cap" group, which is typically an aromatic or heteroaromatic amine. This is followed by the conversion of the terminal methyl ester into a zinc-binding group, most commonly a hydroxamic acid.

A specific example is the synthesis of ferrocene-based HDAC inhibitors. In this process, ferrocenylamine is reacted with this compound in a microwave-mediated reaction using triethylamine as a base to afford an intermediate methyl ester. This intermediate is then treated with hydroxylamine (generated in situ from hydroxylamine hydrochloride) to yield the final hydroxamic acid product. This two-step sequence highlights the differential reactivity of the acyl chloride and ester functionalities.

Safety and Handling

This compound is a corrosive substance and must be handled with appropriate safety precautions.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage.[1]

  • GHS Pictogram: GHS05 (Corrosion).[3]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place away from moisture, as it can hydrolyze. It is often stored under an inert atmosphere (e.g., nitrogen).[2] Recommended storage temperature is 2-8°C.[2]

  • Incompatibilities: Incompatible with water, strong bases, strong oxidizing agents, and alcohols.

Conclusion

This compound is a high-value synthetic intermediate that provides a robust platform for introducing a linear, functionalized eight-carbon chain into target molecules. Its well-defined structure, predictable reactivity, and established synthesis protocols make it an indispensable tool for chemists, particularly those in the field of drug discovery and development. The ability to selectively react at the acyl chloride terminus while preserving the methyl ester for further manipulation allows for the streamlined construction of complex molecules, most notably in the promising area of epigenetic modulators like HDAC inhibitors. Proper understanding of its properties and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

  • PubChem. This compound | C9H15ClO3 | CID 4586585. National Center for Biotechnology Information.
  • Lu, G., et al. (2005). A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Journal of Medicinal Chemistry, 48(15), 5047-51.
  • National Center for Biotechnology Information. (2012). The structural requirements of histone deacetylase inhibitors: Suberoylanilide hydroxamic acid analogs modified at the C6 position. PubMed Central.
  • National Center for Biotechnology Information. (2014). The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity. PubMed Central.
  • Spencer, J., et al. (2018). Synthesis and Biological Evaluation of JAHAs: Ferrocene-Based Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters.
  • Micheletti, G., et al. (2024). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. IRIS.
  • MDPI. (2022). Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation. MDPI.
  • Google Patents. JPH09157220A - Production of adipic acid monomethyl ester.
  • The Royal Society of Chemistry. (2015). Supporting Information - Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi.
  • The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi.
  • National Center for Biotechnology Information. (2015). Nonpeptide Macrocyclic Histone Deacetylase Inhibitors. PubMed Central.
  • The Royal Society of Chemistry. (2015). Supporting Information for PYRROC: the first functionalized cycloalkyne that facilitates isomer-free generation of organic molec.
  • PubChem. monoMethyl adipate | C7H12O4 | CID 12328. National Center for Biotechnology Information.
  • Cenmed Enterprises. Methyl 8 Chloro 8 Oxooctanoate 96%.
  • Google Patents. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Amerigo Scientific. Methyl adipoyl chloride (97%).
  • Google Patents. CN102351691B - Method for synthesizing adipic acid monoethyl ester.
  • ResearchGate. (2021, February 25). Using adipoyl chloride and 1-napthol to create an ester. Any tips?.
  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543).
  • The Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
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  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • PrepChem.com. Synthesis of Chloro methyl adipate.

Sources

Physical properties of "Methyl 8-chloro-8-oxooctanoate" (density, refractive index)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 8-chloro-8-oxooctanoate

Authored by: A Senior Application Scientist

Introduction

This compound, a bifunctional organic molecule with the chemical formula C₉H₁₅ClO₃ and a molecular weight of approximately 206.67 g/mol , is a compound of significant interest in synthetic organic chemistry and drug development.[1][2] Identified by its CAS number 41624-92-4, this ester and acyl chloride serves as a versatile intermediate in the synthesis of more complex molecules, including histone deacetylase (HDAC) inhibitors for potential cancer and inflammatory disease therapies.[3][4] A thorough understanding of its physical properties, such as density and refractive index, is paramount for researchers and drug development professionals to ensure purity, proper handling, and successful integration into synthetic pathways. This guide provides a detailed examination of these key physical characteristics and the methodologies for their accurate determination.

Core Physical Properties at a Glance

The physical properties of a compound are critical identifiers and indicators of purity. For this compound, which typically presents as a colorless to pale yellow liquid, density and refractive index are fundamental parameters for quality control in a laboratory or industrial setting.[1]

Physical PropertyValueConditions
Density 1.456 g/mLat 25 °C[3][5]
Refractive Index 1.45at 20 °C (D-line)[3][5]
Molecular Weight 206.67 g/mol
CAS Number 41624-92-4
Appearance Colorless to pale yellow liquid[1]

In-Depth Analysis of Physical Properties

Density: A Measure of Mass and Purity

The density of this compound is reported to be 1.456 g/mL at 25 °C.[3][5] This value, significantly greater than that of water, is a crucial parameter for several reasons. In a research context, it is a key constant for converting mass to volume, which is essential for accurate reagent measurement in synthesis. Deviations from this literature value can indicate the presence of impurities or residual solvents from its synthesis, such as tetrahydrofuran.

Refractive Index: An Insight into Electronic Structure and Purity

The refractive index, a dimensionless number that describes how fast light travels through the material, is a highly sensitive measure of a substance's purity. For this compound, the value is documented as 1.45 at 20°C, measured using the sodium D-line (n20/D).[3][5] This property is dependent on the electronic structure of the molecule. The presence of the chlorine atom and the carbonyl groups contributes to this specific refractive index. Any variation from this value is a strong indicator of contamination, making it an indispensable quality control check upon receiving or synthesizing a new batch of the compound.

Experimental Protocols for Property Determination

To ensure the integrity of experimental work, the physical properties of this compound should be verified. The following protocols outline the standardized procedures for determining its density and refractive index.

Protocol 1: Density Determination using a Pycnometer

The use of a pycnometer, or specific gravity bottle, is a precise method for determining the density of a liquid. The principle lies in accurately measuring the volume of the pycnometer and then the mass of the liquid required to fill that volume.

Methodology:

  • Cleaning and Calibration:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone), followed by distilled water.

    • Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

    • Accurately weigh the empty, dry pycnometer (m₁).

    • Fill the pycnometer with distilled water of a known temperature (e.g., 25 °C) and insert the stopper, ensuring any excess water is expelled through the capillary.

    • Dry the exterior of the pycnometer and weigh it (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • Sample Measurement:

    • Empty and dry the pycnometer as described above.

    • Fill the pycnometer with this compound, ensuring the temperature of the liquid is controlled to 25 °C.

    • Insert the stopper, wipe away any excess liquid, and weigh the filled pycnometer (m₃).

  • Calculation:

    • The mass of the sample is (m₃ - m₁).

    • The density (ρ) of the sample is calculated as: ρ = (m₃ - m₁) / V.

Trustworthiness and Self-Validation: The accuracy of this method is contingent upon precise temperature control, as density is temperature-dependent. Calibrating the pycnometer with high-purity water at the same temperature as the sample measurement minimizes systematic errors. Performing the measurement in triplicate and averaging the results ensures the reliability of the obtained value.

Density_Determination_Workflow cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_calculation Calculation prep1 Clean & Dry Pycnometer prep2 Weigh Empty Pycnometer (m1) prep1->prep2 prep3 Fill with DI Water at 25°C prep2->prep3 prep4 Weigh Water-Filled Pycnometer (m2) prep3->prep4 prep5 Calculate Pycnometer Volume (V) prep4->prep5 meas1 Fill Pycnometer with Sample at 25°C prep5->meas1 meas2 Weigh Sample-Filled Pycnometer (m3) meas1->meas2 calc1 Calculate Sample Mass (m3 - m1) meas2->calc1 calc2 Calculate Density (ρ = mass/V) calc1->calc2

Caption: Workflow for Density Determination using a Pycnometer.

Protocol 2: Refractive Index Measurement using an Abbe Refractometer

An Abbe refractometer is a standard laboratory instrument for the measurement of the refractive index of liquids.

Methodology:

  • Instrument Setup and Calibration:

    • Turn on the refractometer and the attached circulating water bath, setting the temperature to 20 °C. Allow the instrument to equilibrate.

    • Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone).

    • Calibrate the instrument using a standard with a known refractive index at 20 °C, such as distilled water.

  • Sample Application:

    • Using a clean pipette, place a few drops of this compound onto the surface of the lower prism.

    • Close the prisms firmly to ensure the liquid spreads into a thin, uniform film.

  • Measurement:

    • Adjust the light source and mirror to achieve optimal illumination of the field of view.

    • Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • If color fringing is observed (chromatic aberration), adjust the compensator dial to eliminate it.

    • Read the refractive index value from the instrument's scale.

Trustworthiness and Self-Validation: The precision of the Abbe refractometer is highly dependent on temperature control and proper calibration. Ensuring the prisms are scrupulously clean before each measurement prevents cross-contamination and inaccurate readings. As with density measurement, performing multiple readings and taking an average validates the result.

Refractive_Index_Workflow start Start setup Setup & Calibration 1. Turn on refractometer & water bath (20°C). 2. Clean prisms. 3. Calibrate with distilled water. start->setup apply_sample Apply Sample Place a few drops of this compound on the prism. setup->apply_sample measure Take Measurement 1. Close prisms. 2. Adjust illumination. 3. Align light/dark boundary on crosshairs. 4. Use compensator to remove color fringing. apply_sample->measure read_value Read Refractive Index measure->read_value end_process End read_value->end_process

Caption: Workflow for Refractive Index Measurement.

References

  • Smolecule. (2023, August 16). Buy this compound | 41624-92-4.
  • Sigma-Aldrich. This compound 96 41624-92-4.
  • ChemicalBook. This compound CAS#: 41624-92-4.
  • ChemicalBook. (2025, July 16). This compound | 41624-92-4.
  • Sigma-Aldrich. This compound 96 41624-92-4.
  • PubChem. This compound | C9H15ClO3 | CID 4586585.
  • Chemsrc. (2025, August 21). This compound | CAS#:41624-92-4.
  • Sigma-Aldrich. This compound 96 41624-92-4.
  • Cenmed Enterprises. This compound, 96%.
  • PubChem. Methyl Octanoate | C9H18O2 | CID 8091.

Sources

"Methyl 8-chloro-8-oxooctanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 8-chloro-8-oxooctanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis, drug discovery, and materials science. We will delve into its chemical and physical properties, synthesis methodologies, key applications, and essential safety protocols, offering insights grounded in established scientific principles.

Core Molecular Identity and Structure

This compound, also known by its synonym Methyl suberyl chloride, is an organic compound featuring both a methyl ester and an acyl chloride functional group.[1] This dual reactivity is central to its utility as a chemical intermediate.

The fundamental identification and structural details are summarized below:

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 41624-92-4[1][2][3][4][5]
Molecular Formula C₉H₁₅ClO₃[2][3][4]
Molecular Weight 206.67 g/mol [1][4]
Linear Formula ClCO(CH₂)₆CO₂CH₃[1]
SMILES COC(=O)CCCCCCC(=O)Cl[1][2][3]
InChI Key RKUPOLBFJIEWBZ-UHFFFAOYSA-N[1][2][3]

The presence of the terminal acyl chloride group makes the molecule highly susceptible to nucleophilic attack, while the methyl ester at the other end of the C8 chain offers a site for hydrolysis or transesterification, albeit under different reaction conditions. This orthogonal reactivity is a key feature for synthetic chemists.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical state of this compound is typically a clear, colorless to pale yellow liquid.[2] Its properties are consistent with a moderately sized, chlorinated ester.

Table of Physicochemical Properties:

PropertyValueSource
Density 1.456 g/mL at 25 °C[1][4][5]
Refractive Index (n20/D) 1.45[1][4][5]
Flash Point >110 °C (>230 °F)[4]
Solubility Soluble in chloroform and ethyl acetate; limited aqueous solubility.[2][4]
Storage Temperature 2-8°C, preferably under nitrogen.[4]
Spectroscopic Confirmation

Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: Key signals include the methyl ester protons observed around δ 3.57 ppm and the methylene chain protons appearing as a series of multiplets between δ 1.2-2.4 ppm.[2]

  • ¹³C NMR: The carbonyl carbons of the acyl chloride and the ester are distinguishable, appearing around δ 173-174 ppm.[2]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, typically involving multi-step organic reactions. A common laboratory-scale approach begins with a suitable octanoic acid derivative.[2]

General Laboratory Synthesis Protocol:
  • Starting Material Selection: The synthesis often commences with a monomethyl ester of a C8 dicarboxylic acid, such as monomethyl adipate.

  • Chlorination: The terminal carboxylic acid is converted to an acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The choice of chlorinating agent is critical; oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts (CO, CO₂, HCl) are gaseous.

  • Work-up and Purification: Following the reaction, the excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified, typically by fractional distillation under vacuum, to yield the final product.[2]

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a valuable reagent in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] A notable example is its use in the synthesis of tubacin, a known anticancer agent, and β-cyclodextrin-capped histone deacetylase (HDAC) inhibitors, which are being investigated for their potential in treating cancers and inflammatory diseases.[4][5]

  • Agrochemicals: It can act as a precursor for the development of new pesticides and other agrochemicals.[2]

  • Organic Synthesis: In a broader sense, it is used as a linker molecule to connect different molecular fragments, leveraging the distinct reactivity of its two functional groups.

G compound This compound pharma Pharmaceuticals compound->pharma Intermediate for agro Agrochemicals compound->agro Precursor for hdac HDAC Inhibitors pharma->hdac tubacin Tubacin (Anticancer) pharma->tubacin

Caption: Application pathways of this compound.

Safety, Handling, and Storage

Due to its reactive acyl chloride group, this compound is classified as a corrosive substance.[3] Proper handling and storage are imperative to ensure laboratory safety.

GHS Hazard Information:

  • Pictogram: GHS05 (Corrosion)[1]

  • Signal Word: Danger[3][6]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3]

    • H318: Causes serious eye damage.[3]

Recommended Handling and PPE Protocol:
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Emergency Procedures: Have an eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. The recommended storage temperature is between 2-8°C.[4] Keep containers tightly closed and consider storing under an inert atmosphere like nitrogen to prevent degradation from moisture.[4]

Conclusion

This compound is a pivotal chemical intermediate whose value lies in its bifunctional nature. Its well-defined physicochemical properties and established synthetic routes make it a reliable component in the toolbox of synthetic chemists. Its applications, particularly in the synthesis of bioactive molecules for the pharmaceutical industry, underscore its importance in modern drug discovery and development. Adherence to strict safety protocols is essential when handling this corrosive and reactive compound.

References

  • PubChem. This compound | C9H15ClO3 | CID 4586585.
  • Chemsrc. This compound | CAS#:41624-92-4.

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An In-Depth Technical Guide to Methyl Suberyl Chloride: Synonyms, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl Suberyl Chloride, a bifunctional reagent of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical identity, including a clarification of its nomenclature, its key physicochemical properties, detailed synthesis protocols, and its critical applications, with a particular focus on its role in the development of epigenetic modifiers.

Demystifying the Nomenclature: What is "Methyl Suberyl Chloride"?

The term "Methyl Suberyl Chloride" is a common trivial name that can lead to ambiguity. To ensure clarity and precision in scientific communication, it is essential to use the systematic IUPAC name and the universally recognized CAS number.

The correct IUPAC name for this compound is Methyl 8-chloro-8-oxooctanoate . It is also referred to as Methyl suberyl chloride [1]. This compound is a mono-methyl ester and a mono-acyl chloride derivative of suberic acid (octanedioic acid).

It is crucial to distinguish this compound from related compounds to avoid experimental errors:

  • Suberoyl chloride (CAS No: 10027-07-3): The di-acyl chloride of suberic acid, with the IUPAC name Octanedioyl dichloride.[2][3][4]

  • Suberic acid monomethyl ester (CAS No: 3946-32-5): A mono-methyl ester of suberic acid, also known as Monomethyl suberate or 8-methoxy-8-oxooctanoic acid.[5][6][7]

This guide will focus exclusively on This compound (CAS No: 41624-92-4) .

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 41624-92-4[1]
Molecular Formula C₉H₁₅ClO₃[1]
Molecular Weight 206.67 g/mol [1]
IUPAC Name This compound[8]
Synonyms Methyl suberyl chloride, methyl 7-(chlorocarbonyl)heptanoate[8]
Appearance Clear colorless to pale yellow oil/liquid[1]
Density 1.456 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.45 (lit.)[3]
Flash Point >230 °F (>110 °C)[1]
Storage Temperature 2-8°C, stored under nitrogen[1]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, Suberic acid monomethyl ester. The following protocol is a representative procedure based on established chemical principles for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Diagram of the Synthetic Pathway

Synthesis of this compound suberic_acid_mono Suberic acid monomethyl ester (Monomethyl suberate) methyl_suberyl_chloride This compound (Methyl suberyl chloride) suberic_acid_mono->methyl_suberyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->methyl_suberyl_chloride byproducts SO₂ (g) + HCl (g) methyl_suberyl_chloride->byproducts Gaseous byproducts

Caption: Synthesis of this compound from Monomethyl suberate.

Experimental Protocol

Materials:

  • Suberic acid monomethyl ester (1.0 eq)[7]

  • Thionyl chloride (SOCl₂) (2.0 eq)[2]

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add Suberic acid monomethyl ester (1.0 equivalent).

  • Addition of Thionyl Chloride: To the flask, add thionyl chloride (2.0 equivalents). Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. This step should be performed in a well-ventilated fume hood.

  • Reaction: The reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride is carefully removed under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with an inert solvent like toluene.

  • Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride product by atmospheric moisture.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride. The excess reagent is easily removed by evaporation.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity and Applications in Drug Development

This compound is a valuable bifunctional molecule. The acyl chloride moiety is highly reactive towards nucleophiles, while the methyl ester provides a site for further chemical modification or can act as a protecting group.

Key Reactions

The primary utility of this compound stems from the high reactivity of the acyl chloride group.

Reactions of this compound start This compound product Acylated Product (Amide, Ester, etc.) start->product Nucleophilic Acyl Substitution nucleophile Nucleophile (Nu-H) e.g., Amine, Alcohol, Hydroxylamine nucleophile->product hcl HCl product->hcl Byproduct

Caption: Nucleophilic acyl substitution reactions of this compound.

This reactivity makes it an excellent reagent for introducing a seven-carbon linker with a terminal methyl ester into a molecule.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

A prominent application of this compound is in the synthesis of histone deacetylase (HDAC) inhibitors, a class of epigenetic drugs with significant therapeutic potential in oncology and inflammatory diseases.[5] One of the most well-known HDAC inhibitors is Suberoylanilide Hydroxamic Acid (SAHA) , also known as Vorinostat.

This compound serves as a key building block for the "linker" region of SAHA and related molecules. The synthesis typically involves the acylation of aniline with this compound, followed by the conversion of the terminal methyl ester to a hydroxamic acid.

Illustrative Synthetic Step for a SAHA precursor:

SAHA_precursor_synthesis methyl_suberyl_chloride This compound saha_precursor Methyl Suberaniloate (SAHA Precursor) methyl_suberyl_chloride->saha_precursor Acylation aniline Aniline aniline->saha_precursor base Base (e.g., Pyridine) base->saha_precursor HCl scavenger

Caption: Acylation of aniline with this compound.

Use in the Synthesis of Tubacin

This compound is also utilized in one of the synthetic routes for Tubacin , a selective inhibitor of HDAC6.[5] In this context, the reagent is used to introduce the suberoyl moiety, which is a common structural feature in many HDAC inhibitors, acting as a linker between the zinc-binding group and the cap group that interacts with the surface of the enzyme.

Safety and Handling

This compound is a corrosive compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound, with its dual functionality, is a versatile and valuable reagent in modern organic synthesis. Its primary role as a precursor to the linker region of histone deacetylase inhibitors like SAHA and Tubacin underscores its importance in drug discovery and development. A clear understanding of its nomenclature, properties, and safe handling is paramount for its effective utilization in the laboratory. The provided synthetic protocol offers a reliable method for its preparation, enabling researchers to access this key building block for their synthetic endeavors.

References

  • PubChem.
  • Wikipedia. Suberoyl chloride. [Link]
  • NIST WebBook. Suberoyl chloride. [Link]
  • PubChem. Octanedioyl dichloride. [Link]

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The Emergence of a Key Bifunctional Reagent: A Technical Guide to the Synthesis and History of Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Versatility

Methyl 8-chloro-8-oxooctanoate, with the CAS Number 41624-92-4, is a bifunctional organic compound that has emerged as a critical building block in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.[1] Its structure, featuring both a methyl ester and a reactive acyl chloride separated by a six-carbon aliphatic chain, allows for selective and sequential reactions, making it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of the synthesis, history, and applications of this versatile reagent, with a focus on the chemical principles that underpin its preparation and utility. While the precise moment of its initial discovery remains elusive in readily available literature, its history is intrinsically linked to the rise of targeted therapeutics, particularly in the development of histone deacetylase (HDAC) inhibitors for cancer and inflammatory diseases.[2][3]

Physicochemical Properties

A clear, colorless to pale yellow oil, this compound possesses the following key properties:

PropertyValue
Molecular Formula C₉H₁₅ClO₃
Molecular Weight 206.67 g/mol
Density 1.456 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.45 (lit.)
Boiling Point >230 °F
Storage Temperature 2-8°C, stored under nitrogen

The Cornerstone of Synthesis: From Suberic Acid to a Reactive Intermediate

The primary and most established route to this compound begins with suberic acid (octanedioic acid), a naturally derived dicarboxylic acid. The synthesis is a two-step process that leverages fundamental organic reactions: mono-esterification followed by selective chlorination.

Part 1: Mono-methylation of Suberic Acid

The initial challenge lies in the selective esterification of only one of the two carboxylic acid groups of suberic acid. This is typically achieved by reacting suberic acid with a limited amount of methanol under acidic catalysis.

Part 2: Conversion to the Acyl Chloride

The resulting Monomethyl suberate is then converted to this compound. The most common and efficient method for this transformation is the reaction with a chlorinating agent, with thionyl chloride (SOCl₂) being a widely used and effective choice. Oxalyl chloride is another viable, albeit milder, alternative.

Experimental Protocol: A Validated Laboratory-Scale Synthesis

The following protocol details a reliable method for the preparation of this compound from Monomethyl suberate.

Materials:

  • Monomethyl suberate (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 - 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or toluene as solvent

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts) is charged with Monomethyl suberate.

  • Solvent Addition: Anhydrous solvent is added to dissolve the Monomethyl suberate.

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution at room temperature under an inert atmosphere. The reaction is exothermic, and a gentle reflux may be observed.

  • Reaction Monitoring: The reaction mixture is typically heated to a gentle reflux (around 40-50°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). It is crucial to use an efficient vacuum and a cold trap to capture the volatile and corrosive byproducts.

  • Purification: The crude this compound is typically purified by fractional distillation under reduced pressure to yield the final product as a clear oil.

The "Why": Understanding the Chemical Principles

The choice of thionyl chloride is deliberate and based on sound chemical principles. The reaction proceeds through the formation of a highly reactive chlorosulfite ester intermediate. This intermediate is then attacked by the chloride ion generated in the reaction, leading to the formation of the acyl chloride and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). The evolution of these gases drives the reaction to completion according to Le Châtelier's principle, making this an efficient and irreversible process.

G cluster_0 Synthesis of this compound Monomethyl_suberate Monomethyl suberate Thionyl_chloride Thionyl chloride (SOCl₂) Reaction Reaction Methyl_8_chloro_8_oxooctanoate This compound Byproducts Gaseous Byproducts (SO₂, HCl)

Comparative Analysis of Synthesis Routes

While the thionyl chloride method is prevalent, other chlorinating agents can be employed. The choice of reagent can influence the reaction conditions, yield, and purity of the final product.

Chlorinating AgentAdvantagesDisadvantagesTypical Yield
Thionyl Chloride (SOCl₂) ** Gaseous byproducts simplify purification; readily available.Corrosive and moisture-sensitive.Good to Excellent
Oxalyl Chloride ((COCl)₂) **Milder reaction conditions; volatile byproducts.More expensive; can generate carbon monoxide.High
Phosphorus Pentachloride (PCl₅) Effective for a wide range of carboxylic acids.Solid reagent, can be difficult to handle; solid byproduct (POCl₃) requires careful separation.Good

The Rise in Prominence: Applications in Drug Discovery

The significance of this compound has grown in tandem with the increasing focus on targeted therapies. Its primary application lies in its use as a key intermediate for the synthesis of more complex molecules, most notably in the development of Histone Deacetylase (HDAC) inhibitors.

HDACs are a class of enzymes that play a crucial role in gene expression. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound serves as a linker to connect a zinc-binding group (essential for inhibiting the HDAC enzyme) to a "cap" group that interacts with the surface of the enzyme.

G Methyl_8_chloro_8_oxooctanoate This compound Intermediate_amide Intermediate Amide Methyl_8_chloro_8_oxooctanoate->Intermediate_amide Acylation Amine_containing_cap_group Amine-containing 'Cap' Group Amine_containing_cap_group->Intermediate_amide HDAC_Inhibitor HDAC Inhibitor (e.g., SAHA analogue) Intermediate_amide->HDAC_Inhibitor Conversion of ester to hydroxamic acid Hydroxylamine Hydroxylamine Hydroxylamine->HDAC_Inhibitor

Notable examples of therapeutic agents and research compounds synthesized using this compound include:

  • Tubacin: A selective inhibitor of HDAC6, which has shown promise in cancer therapy.[2]

  • Suberoylanilide Hydroxamic Acid (SAHA) analogues: SAHA (Vorinostat) is an FDA-approved HDAC inhibitor. This compound is used to synthesize various analogues of SAHA to improve its efficacy and selectivity.[4]

  • β-cyclodextrin-capped HDAC inhibitors: These compounds are designed for targeted drug delivery to potentially treat cancers and inflammatory diseases.[2][3]

Conclusion: A Testament to the Power of a Versatile Building Block

This compound stands as a testament to the importance of versatile, bifunctional reagents in modern organic synthesis. While its early history may not be prominently documented, its impact on the development of life-saving and life-altering therapeutics is undeniable. The straightforward and scalable synthesis from suberic acid, coupled with its predictable reactivity, ensures its continued relevance in the laboratories of researchers and scientists dedicated to advancing the frontiers of medicine. Understanding the principles behind its synthesis and application is crucial for any professional engaged in the intricate process of drug discovery and development.

References

  • Royal Society of Chemistry. (2007). Ruthenium Cluster-Catalysed Highly Amide-Selective Silane Reduction.
  • ChemicalBook. (n.d.). This compound | 41624-92-4.
  • Hendricks, J. A., et al. (2012). In Vivo PET Imaging of Histone Deacetylases by 18F-Suberoylanilide Hydroxamic Acid (18F-SAHA). Journal of Medicinal Chemistry.

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Key reactive sites of the "Methyl 8-chloro-8-oxooctanoate" molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Reactive Sites of Methyl 8-chloro-8-oxooctanoate

Introduction

This compound is a bifunctional organic molecule that serves as a highly versatile intermediate in advanced chemical synthesis.[1] With the chemical formula C₉H₁₅ClO₃, this compound features two distinct reactive centers: a highly electrophilic acyl chloride terminus and a less reactive methyl ester terminus.[1][2] This dual-reactivity profile makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries.[1] For instance, it is a key reagent in the synthesis of tubacin, a known anticancer agent, and other complex molecules like β-cyclodextrin-capped histone deacetylase (HDAC) inhibitors.[3][4]

This guide provides a detailed exploration of the chemical personality of this compound. We will dissect the reactivity of its two core functional groups, explain the principles of chemoselectivity that govern their reactions, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's behavior to leverage its full synthetic potential.

Molecular Structure and Physicochemical Profile

Understanding the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Chemical Structure:

Caption: Structure of this compound.

The molecule consists of an eight-carbon chain, functionalized with a methyl ester at one end and an acyl chloride at the other. This structure dictates its reactivity, solubility, and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41624-92-4[1][2][3]
Molecular Formula C₉H₁₅ClO₃[1][2][3]
Molecular Weight 206.66 g/mol [1][2]
IUPAC Name This compound[1][2]
Appearance Clear colourless to pale yellow liquid/oil[1][3]
Density 1.456 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.45[3]
Purity ≥96%[5]
Storage Temperature 2-8°C, under nitrogen[3]
Solubility Soluble in chloroform, ethyl acetate (slightly)[3]

The Acyl Chloride Terminus: The Dominant Reactive Site

The acyl chloride is, by a significant margin, the more reactive functional group in this compound. This heightened reactivity is a direct consequence of two primary electronic factors:

  • Superior Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl, pKa ≈ -7). This facilitates the collapse of the tetrahedral intermediate during nucleophilic acyl substitution.[6]

  • High Carbonyl Electrophilicity: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect.[6] This makes the carbon atom exceptionally electron-deficient and highly susceptible to attack by nucleophiles.[6]

Acyl chlorides are the most reactive of the common carboxylic acid derivatives, following the general hierarchy: Acyl Chloride > Acid Anhydride > Ester > Amide .[6][7]

Key Reactions at the Acyl Chloride Site

The acyl chloride group readily undergoes nucleophilic addition-elimination reactions with a wide variety of nucleophiles.[8][9][10] These reactions are typically fast, often exothermic, and proceed in high yield.

G cluster_0 Nucleophilic Addition-Elimination Workflow start This compound (Acyl Chloride Site) intermediate Tetrahedral Intermediate start->intermediate + Nucleophile (Nu-H) product Substituted Product (Ester, Amide, Anhydride, etc.) intermediate->product - Cl⁻ (Leaving Group) byproduct HCl product->byproduct - H⁺ (from Nu-H)

Caption: General workflow for reactions at the acyl chloride site.

  • Hydrolysis: Vigorous reaction with water to form the corresponding carboxylic acid (8-(methoxycarbonyl)octanoic acid) and hydrogen chloride (HCl).[9][11] This reaction is often a nuisance, necessitating that all reactions be performed under anhydrous conditions.[8][11]

  • Alcoholysis: Reacts rapidly with alcohols to form a new ester. For example, reaction with ethanol would yield methyl 8-ethoxy-8-oxooctanoate. This is one of the most common laboratory methods for ester synthesis due to its high efficiency compared to Fischer esterification.[9][12]

  • Aminolysis: Reacts with ammonia, primary amines, or secondary amines to produce amides.[9] This is a highly efficient method for forming amide bonds. The HCl byproduct reacts with the excess amine to form an ammonium salt.[8]

Field-Proven Protocol: Synthesis of an N-Benzyl Amide Derivative

This protocol details a standard procedure for the selective amidation of the acyl chloride terminus, leaving the methyl ester intact.

Objective: To synthesize Methyl 8-(benzylamino)-8-oxooctanoate.

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine (2.2 eq) in anhydrous DCM. The use of a slight excess of the amine is twofold: to ensure complete reaction and to neutralize the HCl byproduct.

  • Reaction: Add the benzylamine solution dropwise to the stirred solution of the acyl chloride over 15-20 minutes. A white precipitate (benzylammonium chloride) will form.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove any residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Methyl 8-(benzylamino)-8-oxooctanoate.

The Methyl Ester Terminus: A Site of Secondary Reactivity

The methyl ester is significantly less reactive than the acyl chloride.[6][13] This is because the methoxy group (–OCH₃) is a much poorer leaving group than chloride, and the ester carbonyl is stabilized by resonance from the lone pair of electrons on the adjacent oxygen atom, reducing its electrophilicity.[13][14]

However, under specific, often more forcing conditions, the ester group can be a site of valuable transformations.

Key Reactions at the Methyl Ester Site
  • Saponification (Base-Catalyzed Hydrolysis): Esters can be hydrolyzed to their corresponding carboxylate salts by treatment with a strong base like sodium hydroxide (NaOH) in a process called saponification.[7][12] Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[12] This reaction is irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct.

  • Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[15] To drive the equilibrium towards the product, the alcohol reactant is typically used as the solvent.[15]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.[12] It is important to note that LiAlH₄ is a powerful, unselective reagent and would simultaneously reduce the acyl chloride to a primary alcohol as well, resulting in a diol.[10][11]

Experimental Protocol: Saponification of the Methyl Ester

This protocol assumes the acyl chloride has already been converted to a less reactive group (e.g., an amide) to prevent its hydrolysis.

Objective: To hydrolyze the methyl ester of an amide-ester derivative to the corresponding amide-carboxylic acid.

Methodology:

  • Setup: Dissolve the amide-ester starting material (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the flask.

  • Heating: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester.

  • Cooling & Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution by adding 2M HCl until the pH is ~2. A precipitate of the carboxylic acid product may form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired amide-carboxylic acid.

G cluster_1 Base-Catalyzed Ester Hydrolysis (Saponification) start Methyl Ester Derivative step1 Nucleophilic Addition of OH⁻ start->step1 intermediate Tetrahedral Intermediate (Alkoxide) step1->intermediate step2 Elimination of Leaving Group (⁻OCH₃) intermediate->step2 product1 Carboxylic Acid step2->product1 step3 Deprotonation (Fast) product1->step3 final_product Carboxylate Salt (Resonance Stabilized) step3->final_product

Sources

Methodological & Application

Harnessing Methyl 8-chloro-8-oxooctanoate for the Synthesis of Potent Histone Deacetylase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of histone deacetylase (HDAC) inhibitors, leveraging the versatile starting material, Methyl 8-chloro-8-oxooctanoate. This document delves into the rationale behind the synthetic strategy, provides step-by-step experimental procedures, and explains the critical role of the pharmacophore model in designing potent and selective HDAC inhibitors.

The Critical Role of HDACs and the Rationale for Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][3] In various diseases, particularly cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.[4][5] Consequently, the inhibition of HDACs has emerged as a promising therapeutic strategy for cancer and other conditions like neurodegenerative and inflammatory diseases.[2][6]

HDAC inhibitors work by chelating the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[6][7][8] This leads to an accumulation of acetylated histones, a more relaxed chromatin state, and the reactivation of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][9]

The Pharmacophore Model: A Blueprint for Potent HDAC Inhibitors

The design of effective HDAC inhibitors is guided by a well-established pharmacophore model.[10][11][12] This model comprises three key components that are crucial for high-affinity binding to the HDAC active site:

  • Zinc-Binding Group (ZBG): This functional group is essential for chelating the catalytic zinc ion (Zn²⁺) at the bottom of the active site pocket.[6][7][8][13] Hydroxamic acids (-CONHOH) are the most common and potent ZBGs due to their strong affinity for zinc.[6][13]

  • Linker: A flexible aliphatic or aromatic chain that connects the ZBG to the cap group.[10][12] This linker occupies the narrow tunnel of the HDAC active site. The length and rigidity of the linker are critical for optimizing interactions with the amino acid residues lining the tunnel and can influence isoform selectivity.

  • Cap Group: A larger, often aromatic or heteroaromatic, moiety that interacts with the residues at the rim of the active site.[10][12] The cap group contributes to the overall binding affinity and can be modified to enhance selectivity for specific HDAC isoforms.

The following diagram illustrates the general pharmacophore model for HDAC inhibitors.

HDAC_Pharmacophore cluster_HDAC HDAC Active Site cluster_Inhibitor HDAC Inhibitor ZBG Zinc-Binding Group (ZBG) Zinc Zn²⁺ ZBG->Zinc Chelation Linker Linker Linker->ZBG Cap Cap Group Cap->Linker Inhibitor_Structure Cap - Linker - ZBG

Caption: General pharmacophore model of an HDAC inhibitor.

This compound: A Versatile Building Block

This compound is an excellent starting material for the synthesis of HDAC inhibitors, particularly those based on the suberoylanilide hydroxamic acid (SAHA, Vorinostat) scaffold.[3][14][15][16][17] Its utility stems from its bifunctional nature:

  • Acyl Chloride: The acyl chloride group (-COCl) is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with amines to form a stable amide bond. This functionality is ideal for introducing the "cap group" of the HDAC inhibitor.

  • Methyl Ester: The methyl ester group (-COOCH₃) can be easily converted to a hydroxamic acid, the most common ZBG, in a subsequent step.

This dual reactivity allows for a straightforward and efficient two-step synthesis of a wide variety of HDAC inhibitors.

Synthesis of a SAHA Analog using this compound: A Detailed Protocol

This section provides a detailed protocol for the synthesis of a suberoylanilide hydroxamic acid (SAHA) analog. The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow Start This compound + Cap Group Amine Step1 Step 1: Amide Bond Formation Start->Step1 Intermediate Methyl Ester Intermediate Step1->Intermediate Step2 Step 2: Hydroxamic Acid Formation Intermediate->Step2 Final Final HDAC Inhibitor (SAHA Analog) Step2->Final

Caption: Overall workflow for the synthesis of a SAHA analog.

Step 1: Amide Bond Formation - Coupling of the Cap Group

Principle: This step involves the reaction of the acyl chloride functionality of this compound with an appropriate aromatic amine, which will serve as the "cap group" of the final inhibitor. A mild base is used to neutralize the hydrochloric acid byproduct. Microwave-mediated reactions can often expedite this step.[9][14]

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., aniline for the synthesis of SAHA itself, or a substituted aniline/heterocyclic amine for analogs) (1.0 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl ester intermediate.

Step 2: Hydroxamic Acid Formation - Installation of the Zinc-Binding Group

Principle: The methyl ester intermediate is converted to the final hydroxamic acid by reaction with hydroxylamine. A strong base is typically used to generate the more nucleophilic hydroxylamide anion in situ from hydroxylamine hydrochloride.[18][19]

Materials:

  • Methyl ester intermediate from Step 1 (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (5.0 eq)

  • Methanol (MeOH) and Tetrahydrofuran (THF)

Protocol:

  • In a separate flask, prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (5.0 eq) and potassium hydroxide (5.0 eq) in methanol at 0 °C. Stir for 30 minutes.

  • In the main reaction flask, dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and methanol.

  • Cool the solution of the methyl ester to 0 °C in an ice bath.

  • Slowly add the freshly prepared methanolic solution of hydroxylamine to the ester solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture to pH ~7 using 1M HCl.

  • Remove the organic solvents under reduced pressure.

  • The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude hydroxamic acid product can be purified by recrystallization or column chromatography to yield the final, pure HDAC inhibitor.

Data Presentation: Potency of Representative HDAC Inhibitors

The potency of HDAC inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below presents the IC₅₀ values for some well-known HDAC inhibitors against various HDAC isoforms, illustrating the range of activities that can be achieved.

InhibitorClassTarget HDACsIC₅₀ (nM)Reference
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC~50-100[3][14]
Romidepsin Cyclic PeptideClass I HDACs~1-5[3]
Entinostat BenzamideClass I HDACs~100-500[3]
Tubastatin A Hydroxamic AcidHDAC6 selective~15[18]

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile starting material for the efficient synthesis of a diverse range of HDAC inhibitors. The straightforward two-step protocol outlined in this guide allows for the systematic modification of the cap group, enabling the exploration of structure-activity relationships and the development of novel inhibitors with improved potency and isoform selectivity. As our understanding of the specific roles of different HDAC isoforms in disease continues to grow, the ability to rapidly synthesize and screen libraries of inhibitors will be crucial for the development of next-generation epigenetic therapies.

References

  • Vertex AI Search. (n.d.). General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications.
  • Vertex AI Search. (n.d.). Full article: Combined pharmacophore modeling, 3D-QSAR and docking studies to identify novel HDAC inhibitors using drug repurposing.
  • Vertex AI Search. (n.d.). Zinc binding groups for histone deacetylase inhibitors.
  • Vertex AI Search. (n.d.). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors.
  • Vertex AI Search. (n.d.). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups.
  • Vertex AI Search. (n.d.). Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery.
  • Vertex AI Search. (n.d.). Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study.
  • Vertex AI Search. (n.d.). Zinc binding groups for histone deacetylase inhibitors.
  • Vertex AI Search. (n.d.). Full article: Zinc binding groups for histone deacetylase inhibitors.
  • Vertex AI Search. (n.d.). Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation.
  • Vertex AI Search. (n.d.). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase.
  • Vertex AI Search. (n.d.). This compound CAS#: 41624-92-4.
  • Vertex AI Search. (n.d.). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors.
  • Vertex AI Search. (n.d.). Methods for Hydroxamic Acid Synthesis.
  • Vertex AI Search. (n.d.). Buy this compound | 41624-92-4.
  • Vertex AI Search. (n.d.). Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation.
  • Vertex AI Search. (n.d.). Synthesis methods of histone deacetylase inhibitors (hdacis).
  • Vertex AI Search. (n.d.). This compound | 41624-92-4.
  • Vertex AI Search. (n.d.). Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain.
  • Vertex AI Search. (n.d.). Synthetic routes of HDAC inhibitors 58-83. Reagents and conditions.
  • Vertex AI Search. (n.d.). Synthesis and Biological Evaluation of JAHAs: Ferrocene-Based Histone Deacetylase Inhibitors.
  • Vertex AI Search. (n.d.). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid.
  • Vertex AI Search. (n.d.). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow.
  • Vertex AI Search. (n.d.). Synthesis, characterization, and vitro evaluation of new materials in vorinostat analogs containing biomolecules.
  • Vertex AI Search. (n.d.). Design of dual-action & selective Histone Deacetylase enzyme inhibitors.
  • Vertex AI Search. (n.d.). Design and synthesis of novel classes of HDACs and KMTs inhibitors.
  • Vertex AI Search. (n.d.). Design, Synthesis and Biological Evaluation of Histone Deacetylase (HDAC) Inhibitors: SAHA (Vorinostat) Analogs and Biaryl Indolyl Benzamide Inhibitors Display Isoform Selectivity.
  • Vertex AI Search. (n.d.). Nonpeptide Macrocyclic Histone Deacetylase Inhibitors.
  • Vertex AI Search. (n.d.). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety.
  • Vertex AI Search. (n.d.). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.
  • Vertex AI Search. (n.d.). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase.
  • Vertex AI Search. (n.d.). Two routes for the synthesis of vorinostat (SAHA)c.
  • Vertex AI Search. (n.d.). HDAC Inhibitors: Innovative Strategies for Their Design and Applications.
  • Vertex AI Search. (n.d.). This compound | C9H15ClO3 | CID 4586585.
  • Vertex AI Search. (n.d.). This compound 96 41624-92-4.

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The Pivotal Role of Methyl 8-chloro-8-oxooctanoate in the Synthesis of the HDAC6 Inhibitor Tubacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tubacin in Epigenetic Research

Tubacin is a highly selective and potent small-molecule inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC.[1][2] Unlike other HDACs, which primarily act on nuclear histones to regulate gene expression, HDAC6 is predominantly located in the cytoplasm and deacetylates non-histone proteins, most notably α-tubulin.[1][3] By inhibiting HDAC6, Tubacin induces hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, protein trafficking, and other crucial cellular processes.[1] This selective activity has made Tubacin an invaluable tool in cancer research, neurodegenerative disease studies, and immunology, with numerous investigations highlighting its therapeutic potential.[3][4] The synthesis of Tubacin involves a multi-step process, and a key transformation is the formation of the core octanediamide backbone. This guide provides a detailed exploration of the critical role of Methyl 8-chloro-8-oxooctanoate as a key reagent in this synthetic pathway.

This compound: A Bifunctional Reagent for Amide Bond Formation

This compound is a bifunctional molecule that serves as an activated derivative of suberic acid. Its chemical structure features a methyl ester at one end and a highly reactive acyl chloride at the other. This dual functionality makes it an ideal reagent for the stepwise construction of the diamide structure of Tubacin and its analogs. The acyl chloride provides a reactive handle for the initial amide bond formation with an aromatic amine, while the methyl ester at the opposite end can be subsequently hydrolyzed and converted into a hydroxamic acid, the zinc-binding group essential for HDAC inhibition.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₉H₁₅ClO₃[5]
Molecular Weight 206.67 g/mol [5]
Appearance Liquid[5]
CAS Number 41624-92-4[5]

Safety Precautions: this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Synthetic Pathway: Acylation of N-(4-aminophenyl)acetamide

The synthesis of the Tubacin backbone commences with the nucleophilic acyl substitution reaction between this compound and N-(4-aminophenyl)acetamide. This reaction, a variation of the Schotten-Baumann reaction, forms the crucial amide linkage.[6]

Caption: Synthetic workflow for the Tubacin precursor.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the equilibrium towards product formation and prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent Selection: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred. These solvents are chosen because they do not react with the acyl chloride and effectively dissolve the reactants.

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.

Detailed Experimental Protocol: Synthesis of Methyl (8-oxo-8-((4-acetamidophenyl)amino)octanoate)

This protocol outlines the synthesis of the key amide intermediate, a precursor to Tubacin.

Materials:

  • N-(4-aminophenyl)acetamide (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-aminophenyl)acetamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl (8-oxo-8-((4-acetamidophenyl)amino)octanoate).

Data Presentation: Expected Outcome and Characterization

ParameterExpected Value/Method
Yield 70-85%
Physical Appearance Off-white to pale yellow solid
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Subsequent Steps Towards Tubacin

The synthesized intermediate, Methyl (8-oxo-8-((4-acetamidophenyl)amino)octanoate), is then carried forward to complete the synthesis of Tubacin. This typically involves:

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Hydroxamic Acid Formation: The carboxylic acid is then converted to the final hydroxamic acid. This is often achieved by coupling the carboxylic acid with hydroxylamine or a protected form of hydroxylamine, followed by deprotection.

Sources

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of Aromatic Compounds using Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Aromatics and Aliphatic Chains

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful and direct method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is fundamental in the creation of aryl ketones, which are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries.[3]

This application note provides a comprehensive experimental protocol for the Friedel-Crafts acylation using Methyl 8-chloro-8-oxooctanoate . This bifunctional reagent is of particular interest as it allows for the introduction of a seven-carbon aliphatic chain with a terminal methyl ester onto an aromatic nucleus. The acyl chloride moiety serves as the reactive handle for the acylation, while the ester group provides a versatile point for subsequent chemical modifications, such as hydrolysis, amidation, or reduction. This makes it an invaluable building block for synthesizing complex molecules, including long-chain precursors for polymers and biologically active agents like histone deacetylase inhibitors.[4][5]

This guide is designed for researchers and drug development professionals, offering a robust, field-tested methodology that emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes.

The Chemistry: Mechanism and Guiding Principles

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[6] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Generation of the Electrophile: The reaction is initiated by the activation of the acyl chloride with a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[7][8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive, resonance-stabilized electrophile known as the acylium ion (R-C≡O⁺).[6][9]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[7][9]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[9][10] The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final aryl ketone product.

A Critical Consideration—Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the carbonyl oxygen of the resulting ketone product is itself a Lewis base and forms a strong complex with the AlCl₃.[11] This complexation deactivates the product, preventing further acylation, which is a significant advantage over Friedel-Crafts alkylation that often suffers from polyalkylation issues.[11] An aqueous workup is required to hydrolyze this complex and liberate the ketone product.[12]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ AromaticRing Aromatic Ring (e.g., Toluene) AcyliumIon->AromaticRing Attack SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ - H⁺ FinalProduct Final Aryl Ketone Product ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Materials, Reagents, and Equipment

Proper preparation and handling of reagents are paramount for a successful and safe experiment. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

Table 1: Reagent and Solvent Specifications

Reagent/SolventFormulaMW ( g/mol )CAS No.DensityKey Safety Precautions
This compoundC₉H₁₅ClO₃206.6741624-92-41.456 g/mL[13]Corrosive (H314), causes severe eye damage (H318).[14] Handle in fume hood with PPE.
Aluminum Chloride (anhydrous)AlCl₃133.347446-70-02.48 g/cm³Reacts violently with water[15], corrosive. Handle quickly in an inert atmosphere.
Toluene (Aromatic Substrate)C₇H₈92.14108-88-30.867 g/mLFlammable, irritant, toxic.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-21.33 g/mLVolatile, suspected carcinogen. Use only in a well-ventilated fume hood.
Hydrochloric Acid (conc.)HCl36.467647-01-0~1.18 g/mLHighly corrosive, causes severe burns.
Sodium Bicarbonate (sat. solution)NaHCO₃84.01144-55-8-Mild irritant.
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-92.66 g/cm³Hygroscopic.

Required Equipment:

  • Round-bottom flasks (3-neck preferred)

  • Magnetic stirrer and stir bars

  • Addition (dropping) funnel

  • Reflux condenser with gas inlet/outlet

  • Inert gas supply (Nitrogen or Argon) with manifold/bubbler

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

  • Standard laboratory PPE (safety goggles, lab coat, acid-resistant gloves)

Detailed Experimental Protocol

This protocol uses toluene as a model activated aromatic substrate. The methyl group in toluene is an ortho-, para-director, with the para-product typically being major due to reduced steric hindrance.[16][17]

Part A: Reaction Setup and Execution (Inert Atmosphere)

  • Catalyst Suspension: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet, and a septum, add anhydrous aluminum chloride (1.1 equivalents). Immediately place the flask under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to create a suspension.

  • Cooling: Cool the flask to 0 °C using an ice/water bath. Vigorous stirring is essential.

  • Acyl Chloride Addition: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Transfer this solution to a dry addition funnel. Add this solution dropwise to the stirring AlCl₃ suspension over 15-20 minutes.

    • Scientist's Note: This step is exothermic and may be accompanied by the evolution of HCl gas if any moisture is present. A slow addition rate is critical. The mixture may change color, often to yellow or orange, indicating the formation of the acylium ion complex.[12][18]

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of toluene (1.05 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

    • Scientist's Note: The reaction mixture will likely darken further, often to a deep amber or red color.[18] Controlling the temperature prevents potential side reactions.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part B: Work-up and Product Isolation

  • Quenching (Perform with Extreme Caution): In a large beaker (at least 5x the reaction volume), prepare a mixture of crushed ice and concentrated HCl. While stirring this ice-acid slurry vigorously, slowly and carefully pour the reaction mixture into it.

    • CRITICAL SAFETY WARNING: This quenching process is highly exothermic and will release significant amounts of HCl gas. This step MUST be performed in an efficient fume hood. The addition must be done slowly to control the rate of gas evolution and heat generation.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.

  • Aqueous Layer Wash: Extract the remaining aqueous layer twice with fresh portions of DCM to recover any residual product.

  • Combine and Neutralize: Combine all organic layers. Wash the combined organic phase sequentially with:

    • 1 M HCl solution (to remove any aluminum salts).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; be cautious of CO₂ evolution).

    • Brine (saturated NaCl solution) to facilitate layer separation and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be a viscous oil.

Part C: Purification and Characterization

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product, methyl 8-oxo-8-(p-tolyl)octanoate, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Experimental workflow for Friedel-Crafts acylation.

Safety Precautions: A Mandate for Diligence

Adherence to safety protocols is non-negotiable. The reagents used in this procedure are hazardous and require careful handling.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a highly reactive and corrosive solid. It reacts violently and exothermically with water, including moisture in the air and on skin, to produce corrosive hydrogen chloride gas and heat.[15] It must be weighed and transferred quickly in a dry environment or glovebox. Always wear gloves, safety goggles, and a lab coat. Keep a Class D fire extinguisher or dry sand readily available for AlCl₃ fires; DO NOT USE WATER .[19]

  • This compound: This reagent is classified as corrosive and can cause severe skin burns and eye damage.[13][14] All handling should be performed inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.

  • Reaction Quenching: The addition of the reaction mixture to the ice/acid slurry is the most hazardous step. The rapid hydrolysis of the AlCl₃ complex is extremely exothermic and releases large volumes of HCl gas. Perform this step slowly, with efficient stirring, and in a well-ventilated fume hood. Ensure the receiving beaker is large enough to contain any splashing or foaming.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Reaction Yield 1. Deactivated catalyst due to moisture. 2. Insufficient reaction time or temperature. 3. Aromatic substrate is deactivated.1. Ensure all glassware is bone-dry and reagents are anhydrous. Use a fresh bottle of AlCl₃. 2. Allow the reaction to stir longer at room temperature or gently warm (e.g., to 40 °C). 3. This protocol is not suitable for rings with electron-withdrawing groups (e.g., -NO₂, -CN).
Formation of Multiple Products 1. Isomer formation (ortho, meta, para). 2. Reaction temperature was too high, causing side reactions.1. This is expected for substituted benzenes. The para isomer is usually major. Purify via column chromatography. 2. Maintain cooling during the initial addition steps to ensure better regioselectivity.
Difficult Work-up / Emulsion 1. Incomplete hydrolysis of aluminum salts.1. Add more 1 M HCl to the separatory funnel and shake vigorously. If the emulsion persists, filtration through a pad of Celite® may be necessary.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • PubChem. This compound.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
  • Brant Kedrowski. (2020).
  • Hernández-García, L. S., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. [Link]
  • Organic Chemistry Portal.
  • Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
  • BYJU'S.
  • Chemistry LibreTexts. (2022). Friedel-Crafts Reactions. [Link]
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  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
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  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Application Notes and Protocols: Utilizing Methyl 8-chloro-8-oxooctanoate in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide therapeutics and chemical biology, the strategic modification of peptides is paramount to enhancing their efficacy, stability, and pharmacokinetic profiles. The introduction of functional moieties, such as lipid chains or linker arms for conjugation, can dramatically alter a peptide's interaction with biological systems. Methyl 8-chloro-8-oxooctanoate, a bifunctional reagent, emerges as a versatile tool in the peptide chemist's arsenal for achieving these modifications.

This document provides a comprehensive guide to the application of this compound in peptide synthesis and modification. We will delve into its chemical properties, provide detailed protocols for its use in N-terminal acylation and as a linker for bioconjugation, and discuss the critical considerations for successful implementation. The protocols and insights provided herein are designed to be a practical resource for researchers in both academic and industrial settings.

Chemical Profile: this compound

This compound is an organic compound featuring both a methyl ester and an acyl chloride functional group.[1] This dual reactivity is the cornerstone of its utility in peptide modification.

PropertyValueSource
Molecular Formula C₉H₁₅ClO₃[1]
Molecular Weight 206.67 g/mol [2][3]
CAS Number 41624-92-4[1][2]
Appearance Clear colourless to pale yellow oil/liquid[2][4]
Density 1.456 g/mL at 25 °C[2]
Refractive Index n20/D 1.45[2]
Solubility Soluble in common organic solvents like Chloroform and Ethyl Acetate. Limited aqueous solubility.[1][4]
Storage 2-8°C, stored under nitrogen[4]

Safety and Handling: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3][5] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Application 1: N-Terminal Lipidation of Peptides

The introduction of a lipidic chain to a peptide, a process known as lipidation, is a widely employed strategy to enhance its therapeutic potential.[7] Lipidation can improve a peptide's plasma half-life by promoting binding to serum albumin, increase its membrane permeability, and enhance its interaction with cell surface receptors.[7] this compound serves as an effective reagent for introducing a C8 fatty acid derivative to the N-terminus of a peptide.

The acyl chloride moiety of this compound reacts selectively with the primary amine of the peptide's N-terminus under controlled basic conditions. The less reactive methyl ester on the other end of the molecule remains intact during this process.

Reaction Workflow: N-Terminal Acylation

N_Terminal_Acylation cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification Peptide Peptide with N-terminal amine Reaction_Vessel Reaction Vessel (e.g., glass vial) Peptide->Reaction_Vessel Reagent This compound in Organic Solvent Reagent->Reaction_Vessel Base DIEA or other non-nucleophilic base Base->Reaction_Vessel RP_HPLC Reverse-Phase HPLC Reaction_Vessel->RP_HPLC Crude Product Lyophilization Lyophilization RP_HPLC->Lyophilization Purified Product Product N-terminally Modified Peptide Lyophilization->Product

Caption: Workflow for N-terminal acylation of a peptide using this compound.

Detailed Protocol for N-Terminal Acylation

Materials:

  • Peptide of interest (with a free N-terminal amine)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Diisopropylethylamine (DIEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Lyophilizer

  • Standard laboratory glassware and consumables

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF. The concentration will depend on the solubility of the peptide.

  • Reagent Preparation: In a separate vial, prepare a stock solution of this compound in anhydrous DMF. A 1.2 to 1.5 molar excess relative to the peptide is a good starting point.

  • Reaction Setup: To the peptide solution, add DIEA. The amount of DIEA should be sufficient to neutralize any trifluoroacetic acid (TFA) salts from the peptide synthesis and to act as a proton scavenger during the reaction (typically 2-3 equivalents relative to the peptide).

  • Acylation Reaction: Slowly add the this compound solution to the stirring peptide solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench any remaining acyl chloride by adding a small amount of water or a primary amine scavenger like piperidine.

  • Purification: Purify the crude reaction mixture using preparative RP-HPLC. A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Product Isolation: Collect the fractions containing the desired product and confirm the mass by LC-MS.

  • Lyophilization: Lyophilize the pure fractions to obtain the final N-terminally modified peptide as a fluffy white powder.

Application 2: As a Heterobifunctional Linker

The bifunctional nature of this compound also allows it to be used as a heterobifunctional linker for conjugating a peptide to another molecule, such as a small molecule drug, a fluorescent dye, or a solid support.

In this application, the acyl chloride is first reacted with the N-terminus of the peptide as described above. The resulting peptide, now possessing a terminal methyl ester, can undergo a second reaction. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for coupling to an amine-containing molecule. Alternatively, the ester can be directly converted to a hydrazide for subsequent ligation strategies.

Reaction Workflow: Peptide Conjugation via Linker

Peptide_Conjugation cluster_step1 Step 1: N-Terminal Acylation cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Conjugation Peptide Peptide Acylation Acylation Reaction Peptide->Acylation Reagent This compound Reagent->Acylation Peptide_Ester Peptide with Methyl Ester Terminus Acylation->Peptide_Ester Hydrolysis Base-mediated Hydrolysis (e.g., LiOH) Peptide_Ester->Hydrolysis Peptide_Acid Peptide with Carboxylic Acid Terminus Hydrolysis->Peptide_Acid Coupling Carbodiimide Coupling (e.g., EDC/NHS) Peptide_Acid->Coupling Molecule Amine-containing Molecule (Drug, Dye, etc.) Molecule->Coupling Conjugate Peptide-Molecule Conjugate Coupling->Conjugate

Caption: Workflow for using this compound as a linker for peptide conjugation.

Detailed Protocol for Peptide Conjugation

Part A: Synthesis of the Peptide-Linker Intermediate

Follow the protocol for N-Terminal Acylation as described in the previous section to obtain the peptide with the methyl ester terminus.

Part B: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve the purified and lyophilized peptide-ester in a suitable solvent system, such as a mixture of water and an organic co-solvent (e.g., acetonitrile or THF) to ensure solubility.

  • Hydrolysis: Cool the solution in an ice bath and add a solution of lithium hydroxide (LiOH) (typically 1.1-1.5 equivalents).

  • Monitoring: Monitor the hydrolysis by LC-MS until the starting material is consumed. This reaction is usually rapid.

  • Neutralization: Carefully neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 7.

  • Purification: Purify the resulting peptide-acid by RP-HPLC as described previously.

  • Isolation: Lyophilize the pure fractions to obtain the peptide-linker with a terminal carboxylic acid.

Part C: Conjugation to an Amine-Containing Molecule

  • Activation of the Carboxylic Acid: Dissolve the peptide-acid in anhydrous DMF. Add N-hydroxysuccinimide (NHS) or a similar activating agent (1.1 equivalents) and a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Conjugation: In a separate vial, dissolve the amine-containing molecule in a suitable solvent. Add this solution to the activated peptide-linker.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by LC-MS.

  • Purification and Isolation: Purify the final peptide conjugate by RP-HPLC and isolate the product by lyophilization.

Conclusion

This compound is a valuable and versatile reagent for the chemical modification of peptides. Its bifunctional nature allows for straightforward N-terminal lipidation or for its use as a heterobifunctional linker to create more complex peptide conjugates. The protocols provided in this guide offer a starting point for researchers to explore the potential of this reagent in their own work. As with any chemical synthesis, optimization of reaction conditions may be necessary for different peptide sequences and conjugating partners to achieve optimal yields and purity. The careful application of the methodologies described herein will undoubtedly contribute to the advancement of peptide-based therapeutics and research tools.

References

  • Chemsrc.
  • PubChem.
  • Martos-Maldonado, M. C., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
  • Mikkelsen, J., et al. (2020). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters.
  • National Center for Biotechnology Information. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. [Link]
  • Jensen, K. J., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
  • Toth, I., et al. (2016). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. Current Organic Chemistry, 20(27), 2949–2957. [Link]
  • Mikkelsen, J., Gustafsson, M., Skrydstrup, T., & Jensen, K. (2020). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. [Link]
  • GenScript.
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Application Note & Protocols: Synthesis of Novel Amide Derivatives via Acylation of Primary and Secondary Amines with Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the reaction of Methyl 8-chloro-8-oxooctanoate with primary and secondary amines. This reaction is a robust method for synthesizing long-chain aliphatic amides, which are valuable intermediates in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss critical parameters for achieving high yields and purity. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.

Introduction: The Significance of Long-Chain Aliphatic Amides

The amide bond is a cornerstone of chemical biology and medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules.[1][2] Long-chain aliphatic amides, in particular, are of significant interest in drug development. Their lipophilic character can enhance membrane permeability and bioavailability of drug candidates. Furthermore, the functional group tolerance of the amide synthesis allows for the introduction of diverse functionalities, making them versatile building blocks for creating novel molecular entities.[3]

This compound is a bifunctional reagent, possessing both a methyl ester and a highly reactive acyl chloride.[4][5] This dual functionality allows for selective reaction at the acyl chloride with primary and secondary amines to form stable amide bonds, while the ester group remains available for subsequent transformations. This reagent is particularly useful in the synthesis of compounds like histone deacetylase (HDAC) inhibitors and other potential anticancer agents.[6][7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

G

A crucial aspect of this reaction is the in-situ neutralization of the hydrogen chloride (HCl) byproduct.[8][9] The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is typically added to scavenge the HCl.[10]

Experimental Protocols

Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[4] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be vigorous, especially on a larger scale.

General Considerations
  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are recommended to prevent hydrolysis of the acyl chloride.[10]

  • Temperature: The reaction is typically performed at 0 °C to room temperature to control the exothermic nature of the reaction and minimize side product formation.[10]

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure complete consumption of the acyl chloride. An equimolar or slight excess of the base relative to the acyl chloride is also necessary.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of Methyl 8-(benzylamino)-8-oxooctanoate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound206.675.01.03 g
Benzylamine107.155.50.59 g (0.60 mL)
Triethylamine (TEA)101.196.00.61 g (0.84 mL)
Anhydrous Dichloromethane (DCM)--20 mL
1 M Hydrochloric Acid (HCl)--15 mL
Saturated Sodium Bicarbonate (NaHCO₃)--15 mL
Brine--15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (5.5 mmol) and triethylamine (6.0 mmol) to anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (5.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. The dropwise addition is critical to control the reaction exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl (15 mL) and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). The bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 8-(benzylamino)-8-oxooctanoate.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of Methyl 8-(morpholino-4-carbonyl)heptanoate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound206.675.01.03 g
Morpholine87.125.50.48 g (0.48 mL)
Triethylamine (TEA)101.196.00.61 g (0.84 mL)
Anhydrous Dichloromethane (DCM)--20 mL
1 M Hydrochloric Acid (HCl)--15 mL
Saturated Sodium Bicarbonate (NaHCO₃)--15 mL
Brine--15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

The procedure is analogous to that for the primary amine.

  • Reaction Setup: Combine morpholine (5.5 mmol) and triethylamine (6.0 mmol) in anhydrous DCM (10 mL) in a dry round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Acyl Chloride: Add a solution of this compound (5.0 mmol) in anhydrous DCM (10 mL) dropwise.

  • Reaction: Stir the mixture, allowing it to warm to room temperature, for 2-4 hours, monitoring by TLC.

  • Workup: Perform the same aqueous workup as described in Protocol 1 to isolate the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

G

Troubleshooting and Optimization

  • Low Yield:

    • Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will hydrolyze the acyl chloride.

    • Insufficient Base: Ensure at least one equivalent of base is used to neutralize the HCl produced.

    • Steric Hindrance: Highly hindered amines may react slower. In such cases, longer reaction times or gentle heating may be required.

  • Side Products:

    • Di-acylation (for primary amines): Using a large excess of the primary amine can favor the formation of the desired mono-acylated product.

    • Hydrolysis of Ester: The ester group is generally stable under these conditions, but prolonged exposure to acidic or basic conditions during workup should be avoided.

Conclusion

The reaction of this compound with primary and secondary amines is a highly efficient and versatile method for the synthesis of N-substituted long-chain amides. The protocols provided herein are robust and can be adapted for a wide range of amine substrates. By understanding the underlying mechanism and paying careful attention to the experimental parameters, researchers can successfully synthesize novel amide derivatives for various applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reddy, K. L., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9479-9484. [Link]
  • Clark, J. (2023). The preparation of amides. Chemguide.
  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • ResearchGate. (n.d.). Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds.
  • Martins, P. A., et al. (2022). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Molecules, 27(19), 6527. [Link]
  • Organic Syntheses. (n.d.). 3.
  • ResearchGate. (n.d.). Some examples of pharmaceutical amides.
  • Cenmed Enterprises. (n.d.). Methyl 8 Chloro 8 Oxooctanoate 96%.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
  • Chinese Chemical Letters. (2018). Application of Amide Bioisosteres in the Optimization of Lead Compounds. 29(12), 1735-1740. [Link]
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Application Notes and Protocols for the Derivatization of Biomolecules with Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterobifunctional Reagent for Biomolecule Modification

In the landscape of bioconjugation, the strategic modification of biomolecules is paramount for elucidating biological function, developing targeted therapeutics, and creating novel diagnostic tools. Methyl 8-chloro-8-oxooctanoate, a heterobifunctional crosslinking agent, presents a unique combination of reactive moieties: a highly reactive acyl chloride and a more stable methyl ester. This dual reactivity allows for a sequential and controlled approach to bioconjugation, opening avenues for advanced applications in research, drug development, and proteomics.

The acyl chloride group provides a rapid and efficient means of acylating primary and secondary amines, such as the ε-amino group of lysine residues and the N-termini of proteins and peptides. This reaction proceeds quickly under mild conditions, forming a stable amide bond. The methyl ester, on the other hand, offers a latent reactive site. It is relatively stable during the initial acylation step but can be subsequently hydrolyzed to a carboxylic acid. This newly formed carboxyl group can then be activated for further conjugation, for example, through carbodiimide chemistry, to link to another amine-containing molecule. This temporal separation of reactivity is a key advantage, enabling the construction of complex bioconjugates.

These application notes provide a comprehensive guide to the use of this compound for the derivatization of proteins and amino acids. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the necessary analytical techniques for the characterization of the resulting conjugates.

Chemical Properties and Reaction Mechanism

This compound (also known as methyl suberyl chloride) possesses the chemical formula C₉H₁₅ClO₃ and a molecular weight of 206.67 g/mol . The key to its utility lies in the differential reactivity of its two functional groups.

The acyl chloride is a highly electrophilic group that readily reacts with nucleophiles like primary amines in a process known as nucleophilic acyl substitution.[1] The reaction is typically carried out in an aqueous-organic solvent mixture at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine, enhancing its nucleophilicity. The chloride ion is an excellent leaving group, driving the reaction to completion.[1]

Reaction Mechanism reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic attack by amine biomolecule Biomolecule (Protein, Peptide, Amino Acid) with Primary Amine (R-NH2) biomolecule->intermediate product Acylated Biomolecule (Stable Amide Bond) intermediate->product Elimination of Cl- hcl HCl intermediate->hcl Proton transfer Protein Derivatization Workflow start Start: Purified Protein prep 1. Protein Preparation (Buffer Exchange to PBS) start->prep reaction 3. Reaction (Protein + Reagent in Bicarbonate Buffer, pH 8.5) prep->reaction reagent_prep 2. Prepare Acylating Reagent (this compound in DMF/DMSO) reagent_prep->reaction incubation 4. Incubation (1-2 hours at RT) reaction->incubation quench 5. Quenching (Add Tris-HCl) incubation->quench purify 6. Purification (Desalting Column) quench->purify characterize 7. Characterization (Protein Assay, Mass Spectrometry) purify->characterize end End: Acylated Protein characterize->end

Caption: General workflow for the derivatization of proteins.

Table 1: Key Parameters for Protein Acylation

ParameterRecommended RangeRationale
pH 7.5 - 8.5Ensures deprotonation of primary amines for efficient nucleophilic attack.
Molar Excess of Reagent 10 - 50 foldDrives the reaction to completion; may need optimization to control the degree of labeling.
Reaction Time 1 - 2 hoursSufficient for the reaction to proceed; longer times may lead to protein degradation.
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability.
Quenching Agent Tris or GlycineContains a primary amine to react with and consume excess acylating reagent.

PART 2: Derivatization of Amino Acids

This protocol is suitable for the derivatization of free amino acids, which can be useful for subsequent analysis by HPLC or for the synthesis of modified peptides.

Protocol 2: Acylation of a Model Amino Acid (e.g., Glycine)

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Glycine

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve glycine (1 equivalent) and potassium carbonate (2 equivalents) in a minimal amount of deionized water.

    • Add THF to the flask.

    • Prepare a solution of this compound (1.1 equivalents) in THF.

    • Add the acylating agent solution dropwise to the glycine solution at room temperature with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, remove the THF using a rotary evaporator.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Characterization:

    • Characterize the purified product by ¹H and ¹³C NMR spectroscopy to confirm the structure. [2][3][4]

PART 3: Analytical Characterization of Derivatized Biomolecules

Thorough characterization is essential to confirm the success of the derivatization and to determine the extent of modification.

1. Mass Spectrometry (MS):

  • For Proteins: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the intact modified protein. The mass increase will correspond to the number of acyl groups added. For more detailed analysis, peptide mapping using LC-MS/MS after proteolytic digestion can identify the specific sites of modification. [5][6][7][8][9]* For Amino Acids: ESI-MS can be used to confirm the molecular weight of the derivatized amino acid.

2. High-Performance Liquid Chromatography (HPLC):

  • For Proteins: Reversed-phase HPLC can be used to assess the purity of the modified protein. The increased hydrophobicity of the acylated protein will typically result in a longer retention time compared to the unmodified protein.

  • For Amino Acids: Reversed-phase HPLC is a powerful tool for the analysis of derivatized amino acids. [10][11][12] 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For Amino Acids and Small Peptides: ¹H and ¹³C NMR are invaluable for confirming the structure of the derivatized molecule. [2][3][4] Table 2: Expected Analytical Results

Analytical TechniqueUnmodified BiomoleculeDerivatized Biomolecule
Mass Spectrometry (Protein) Mass = MMass = M + (n * 188.66 Da), where n is the number of acyl groups.
RP-HPLC (Protein) Shorter retention timeLonger retention time due to increased hydrophobicity.
NMR (Amino Acid) Characteristic peaks for the free amino acid.Appearance of new peaks corresponding to the acyl chain and disappearance of the primary amine proton signal.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the derivatization process, it is crucial to include appropriate controls in your experiments.

  • Negative Control: A reaction performed without the addition of this compound to ensure that any observed changes are due to the acylation reaction.

  • Positive Control: Use a well-characterized protein or amino acid to validate the protocol and the activity of the reagent.

  • Monitoring Reaction Progress: For protein reactions, taking time points and analyzing them by SDS-PAGE can provide a qualitative assessment of the modification. For amino acid reactions, TLC is a simple and effective monitoring tool.

By implementing these controls, researchers can have high confidence in the specificity and efficiency of the derivatization reaction.

Conclusion

This compound is a valuable tool for the derivatization of biomolecules, offering a unique combination of a highly reactive acyl chloride for initial conjugation and a stable methyl ester for potential subsequent modifications. The protocols and analytical methods outlined in these application notes provide a solid foundation for researchers to successfully employ this reagent in their studies. As with any bioconjugation strategy, careful optimization and thorough characterization are key to achieving reproducible and reliable results, ultimately enabling advancements in our understanding of biological systems and the development of innovative biotechnologies.

References

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Step-by-step guide for O-acylation using acyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide for O-acylation using Acyl Chlorides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of O-Acylation

O-acylation, the process of forming an ester from an alcohol and an acylating agent, is a cornerstone of modern organic synthesis. This transformation is fundamental for numerous applications, including the installation of protecting groups for hydroxyl moieties, the synthesis of active pharmaceutical ingredients, and the creation of complex natural products.[1][2] Acyl chlorides are highly reactive acylating agents that facilitate this conversion with high efficiency, often under mild conditions.[3]

This guide provides a comprehensive overview of the O-acylation reaction using acyl chlorides, detailing the underlying mechanisms, reagent selection, step-by-step protocols, and critical safety considerations. As a self-validating system, each protocol is designed with checkpoints and explanations to ensure reliable and reproducible outcomes.

The Chemistry of Acylation: Mechanism and Catalysis

The O-acylation of an alcohol with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4][5] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Base-Mediated Pathway

The fundamental reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride.[6][7] This forms a transient tetrahedral intermediate.[4] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct that is generated.[8][9][10] This neutralization prevents the protonation of the alcohol and drives the equilibrium towards the ester product.

The Nucleophilic Catalysis Pathway (DMAP)

For sterically hindered or less reactive alcohols, the reaction rate can be dramatically accelerated by using a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP).[1][2][11] DMAP functions by a distinct and more efficient mechanism:

  • Activation: DMAP, being a potent nucleophile, rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium salt.[12][13][14]

  • Enhanced Acylation: This intermediate is a significantly more powerful acylating agent than the original acyl chloride.[13]

  • Acyl Transfer: The alcohol attacks the activated N-acylpyridinium intermediate, leading to the formation of the ester.

  • Catalyst Regeneration: The DMAP catalyst is regenerated in the process, allowing it to re-enter the catalytic cycle.[1][13]

Typically, DMAP is used in catalytic amounts (1-10 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine, which serves solely to scavenge the HCl.[12]

Designing the Experiment: Reagents and Conditions

The success of an O-acylation reaction hinges on the appropriate selection of reagents and reaction parameters.

Parameter Selection & Rationale
Alcohol Substrate Primary & Secondary Alcohols: Generally react readily. Tertiary/Hindered Alcohols: May require heating and/or the use of a DMAP catalyst for efficient conversion due to steric hindrance.[10]
Acyl Chloride Highly reactive electrophiles. Must be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.[15][16] Common examples include acetyl chloride, benzoyl chloride, and pivaloyl chloride.
Base Pyridine/Triethylamine (Et₃N): Used in stoichiometric amounts (typically 1.1-1.5 equivalents) to neutralize the HCl byproduct. Pyridine can also act as a mild nucleophilic catalyst.[9] Proton Sponges: Non-nucleophilic, highly basic amines can be used if the substrate is sensitive to nucleophilic attack.
Catalyst 4-(Dimethylamino)pyridine (DMAP): Used in catalytic quantities (1-10 mol%) to accelerate reactions involving unreactive alcohols or acylating agents.[11][12]
Solvent Anhydrous aprotic solvents are standard. Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of substrates.[9] Tetrahydrofuran (THF), Diethyl Ether (Et₂O): Also frequently used.
Temperature The reaction is often exothermic.[6][7] It is typically initiated at 0 °C (ice bath) to control the initial rate, then allowed to warm to room temperature. Less reactive substrates may require gentle heating.
Atmosphere Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture, which would otherwise hydrolyze the acyl chloride.[17]

General Experimental Protocol for O-Acylation

This protocol provides a detailed, step-by-step methodology for a typical O-acylation reaction.

Reaction Setup & Execution
  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, addition funnel) is oven- or flame-dried to remove residual moisture. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq.) and the base (e.g., Triethylamine, 1.2 eq.) in the chosen anhydrous solvent (e.g., DCM). If using a catalyst, add DMAP (0.05 eq.) at this stage.

  • Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the exothermic nature of the reaction upon addition of the acyl chloride.[6][7]

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq.), either neat or dissolved in a small amount of anhydrous solvent, to an addition funnel. Add the acyl chloride dropwise to the stirring reaction mixture over 10-15 minutes. A precipitate (triethylammonium chloride) will often form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting alcohol.

Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine bases).

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

    • Brine (saturated aqueous NaCl, to remove bulk water).

  • Drying: Dry the isolated organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[18][19]

  • Purification: Purify the resulting crude ester. The most common methods are flash column chromatography on silica gel or distillation for volatile esters.[20][21]

Experimental Workflow Diagram

O_Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Isolation & Purification setup Dry Glassware under N2/Ar reagents Add Alcohol, Base, Catalyst, & Solvent setup->reagents cool Cool to 0 °C reagents->cool add_acyl Dropwise Addition of Acyl Chloride cool->add_acyl stir Warm to RT & Stir add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench with H2O or aq. NH4Cl monitor->quench extract Extract & Wash Organic Layer quench->extract dry Dry with MgSO4/Na2SO4 extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product Pure Ester Product purify->product

Caption: General workflow for O-acylation using acyl chlorides.

Mandatory Safety Precautions

Acyl chlorides are hazardous reagents and must be handled with extreme care in a well-ventilated chemical fume hood.[17][22]

  • Corrosivity and Toxicity: Acyl chlorides are corrosive, toxic, and lachrymatory (tear-inducing).[15] They react violently with water, releasing corrosive HCl gas.[16][23]

  • Flammability: Many acyl chlorides are flammable liquids.[23][24] Keep them away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical safety goggles and a face shield.[22]

    • A flame-retardant lab coat.[22]

    • Compatible chemical-resistant gloves (butyl rubber is often recommended).[22][24]

  • Handling: Always handle acyl chlorides under an inert atmosphere to prevent reaction with moisture.[17] All transfers should be performed using a syringe or cannula.

  • Waste Disposal: Quench any residual acyl chloride cautiously before disposal according to institutional guidelines.

By adhering to the mechanistic principles and detailed protocols outlined in this guide, researchers can confidently and safely perform O-acylation reactions to advance their synthetic chemistry objectives.

References

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed. (2005). Chemistry.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. (n.d.). UTRGV ScholarWorks.
  • Schotten–Baumann reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar. (2005). Semantic Scholar. [Link]
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (n.d.). Vedantu. [Link]
  • Schotten–Baumann reaction - Grokipedia. (n.d.). Grokipedia. [Link]
  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF - ResearchGate. (2005).
  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (2023). Save My Exams. [Link]
  • What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange. [Link]
  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. [Link]
  • reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. (n.d.). Chemguide. [Link]
  • Acyl chloride - Sciencemadness Wiki. (2023). Sciencemadness Wiki. [Link]
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters - ACS Publications. (2013).
  • Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Science Ready. [Link]
  • ICSC 0210 - ACETYL CHLORIDE - Inchem.org. (n.d.). Inchem.org. [Link]
  • Ester synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. [Link]
  • acyl chlorides and water, alcohols or phenol - Chemguide. (n.d.). Chemguide. [Link]
  • Supramolecular assisted O-acylation of carbohydrates - Green Chemistry (RSC Publishing). (2015). Royal Society of Chemistry. [Link]
  • Acylation of Alcohols, Part 1: with Acyl Halides - YouTube. (2021). YouTube. [Link]
  • AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... - Tuttee Academy. (2021). Tuttee Academy. [Link]
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Synthesis, Isolation, and Purification of an Ester - Coach Benner. (n.d.). Coach Benner. [Link]
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. (2023). HSCprep. [Link]
  • Acetyl Chloride - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
  • How to purify esterefication product? - ResearchGate. (2016).
  • Experiment 14: Friedel-Crafts Acyl
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. (2015).

Sources

Application of Methyl 8-chloro-8-oxooctanoate in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the potential applications of Methyl 8-chloro-8-oxooctanoate in the field of polymer chemistry. While direct polymerization of this specific monomer is not extensively documented in publicly available literature, its bifunctional nature—possessing both a highly reactive acyl chloride and a methyl ester group—makes it a compelling candidate for the synthesis of novel polyesters and polyamides through step-growth polymerization. This document will, therefore, present theoretically sound and experimentally robust protocols for leveraging the unique reactivity of this molecule to create functional polymers.

Introduction to this compound as a Polymer Precursor

This compound (C₉H₁₅ClO₃, Molar Mass: 206.67 g/mol ) is a derivative of suberic acid, featuring a terminal acyl chloride and a terminal methyl ester.[1][2][3] This unique combination of functional groups allows it to be envisioned as an AB-type monomer, where 'A' (the acyl chloride) and 'B' (the methyl ester, or its hydrolyzed carboxylic acid form) can react with appropriate comonomers to build a polymer chain. The acyl chloride is a highly reactive group, susceptible to nucleophilic attack by alcohols and amines, making it ideal for forming ester and amide linkages, respectively.[4][5][6] The methyl ester, while less reactive, can be readily hydrolyzed to a carboxylic acid, which can then participate in polycondensation reactions, or it can undergo transesterification.

The presence of a six-carbon aliphatic chain between the functional groups suggests that polymers derived from this monomer would exhibit a degree of flexibility and hydrophobicity. This technical guide will detail the synthetic pathways to leverage these properties in creating novel polymeric materials.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization protocols.

PropertyValueSource
Molecular Formula C₉H₁₅ClO₃[1]
Molar Mass 206.67 g/mol [1][2][3]
Appearance Liquid[2]
Density 1.456 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.45 (lit.)[2]
Boiling Point Data not readily available
Flash Point 113 °C (235.4 °F) - closed cup[2]
Solubility Soluble in common organic solvents[7]
CAS Number 41624-92-4[1][2][3]

Safety Note: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator, must be worn when handling this chemical.[2] All manipulations should be performed in a well-ventilated fume hood.

Proposed Polymerization Strategies

The bifunctional nature of this compound allows for its use in various step-growth polymerization techniques to synthesize polyesters and polyamides.

I. Synthesis of Aliphatic Polyesters

The acyl chloride functionality of this compound can readily react with a diol in a polycondensation reaction to form a polyester. The methyl ester at the other end of the monomer can be incorporated into the polymer backbone through transesterification, or it can be post-polymerization modified.

Reaction Principle: The polymerization proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl groups of the diol attack the electrophilic carbonyl carbon of the acyl chloride.[8][9][10][11] This reaction is typically fast and results in the formation of an ester linkage and the elimination of hydrogen chloride (HCl).[8][9][10][11] The liberated HCl must be neutralized by a base to prevent side reactions and drive the polymerization to completion.

polyester_synthesis cluster_reactants Reactants cluster_products Products monomer1 This compound polyester Polyester Chain monomer1->polyester Polycondensation monomer2 Diol (e.g., 1,6-Hexanediol) monomer2->polyester base Base (e.g., Pyridine) hcl HCl (byproduct) base->hcl Neutralization polyamide_synthesis cluster_phases Immiscible Phases organic_phase Organic Phase (this compound in DCM) interface Interface organic_phase->interface aqueous_phase Aqueous Phase (Diamine in water with base) aqueous_phase->interface polymer_film Polyamide Film Formation interface->polymer_film RapidPolycondensation

Sources

Application Notes and Protocols: Analytical Techniques for Monitoring Reactions Involving Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 8-chloro-8-oxooctanoate is a bifunctional organic molecule featuring both a methyl ester and a reactive acyl chloride group.[1][2] This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agricultural chemical industries.[1][3][4] Its utility lies in its ability to undergo various transformations, such as nucleophilic substitution at the acyl chloride and hydrolysis or transesterification at the methyl ester.[1] Effective monitoring of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This guide provides an in-depth overview of suitable analytical techniques, complete with detailed protocols, to empower researchers in their synthetic endeavors.

The Critical Need for Reaction Monitoring

Real-time or frequent analysis of a chemical reaction provides invaluable insights into its kinetics, the formation of intermediates, and the generation of byproducts.[5][6] For a reactive species like this compound, in-situ monitoring is often preferable to off-line analysis, as sampling can perturb the reaction equilibrium.[5] The choice of analytical technique is dictated by the specific reaction being studied, the physical state of the reaction mixture, and the information required.

I. Spectroscopic Techniques for Real-Time Analysis

Spectroscopic methods are powerful tools for in-situ reaction monitoring, offering non-destructive and continuous data acquisition.[6]

A. Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[6] Changes in the concentration of functional groups during a reaction can be tracked by monitoring the intensity of their characteristic absorption bands.[6][7] This technique is particularly well-suited for reactions involving this compound due to the distinct and strong carbonyl (C=O) stretching frequencies of the acyl chloride and methyl ester.

Why it's a good choice:

  • Real-time data: Provides continuous information on the consumption of reactants and formation of products.[6]

  • Functional group specificity: Allows for the simultaneous monitoring of multiple species with distinct infrared absorptions.[7]

  • Versatility: Can be used for a wide range of reaction conditions, including those in solution or slurry.[6]

Key Spectroscopic Features to Monitor:

Functional GroupCharacteristic Wavenumber (cm⁻¹)Interpretation
Acyl Chloride (C=O)~1800Disappearance indicates consumption of this compound.
Methyl Ester (C=O)~1740Can be monitored for stability or concurrent reactions.
Carboxylic Acid (O-H)Broad, ~3300-2500[8]Appearance indicates hydrolysis of the acyl chloride or ester.
Amide (N-H)~3400-3300Appearance indicates reaction with an amine.

Experimental Workflow for In-Situ FTIR Reaction Monitoring

FTIR_Workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Setup Set up reactor with overhead stirrer, temperature probe, and nitrogen inlet Probe Insert and calibrate in-situ FTIR probe (e.g., ATR) Setup->Probe Solvent Add solvent and starting material (excluding this compound) Probe->Solvent Baseline Collect baseline FTIR spectrum Solvent->Baseline Addition Add this compound to initiate the reaction Baseline->Addition CollectData Continuously collect FTIR spectra at defined intervals Addition->CollectData Endpoint Monitor key peaks until reaction completion is indicated CollectData->Endpoint ProcessSpectra Process spectra (e.g., baseline correction, solvent subtraction) Endpoint->ProcessSpectra Kinetics Generate kinetic profiles by plotting peak intensity vs. time ProcessSpectra->Kinetics Quantify Quantify species concentration using calibration curves (optional) Kinetics->Quantify

Caption: Workflow for real-time reaction monitoring using in-situ FTIR.

Protocol: Monitoring the Reaction of this compound with an Alcohol using In-Situ FTIR

  • System Setup:

    • Assemble a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, temperature probe, and a port for the in-situ FTIR probe (e.g., a diamond ATR probe).

    • Purge the system with nitrogen or argon.

  • Probe Calibration and Background Spectrum:

    • Insert the FTIR probe into the empty, clean reactor and perform a background scan.

    • Add the solvent (e.g., anhydrous dichloromethane) and the alcohol nucleophile to the reactor.

    • Collect a reference spectrum of the initial reaction mixture.

  • Reaction Initiation and Data Collection:

    • Begin spectral acquisition at a set interval (e.g., every 30-60 seconds).

    • Inject a known amount of this compound into the reactor to start the reaction.

    • Continue data collection until the acyl chloride peak (~1800 cm⁻¹) disappears and the new ester peak stabilizes.

  • Data Analysis:

    • Process the collected spectra to remove solvent interference.

    • Plot the absorbance of the key peaks (acyl chloride, product ester) as a function of time to generate kinetic profiles.[9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information about molecules by observing the behavior of atomic nuclei in a magnetic field. For reaction monitoring, ¹H NMR is most commonly used to track changes in the chemical environment of protons.

Why it's a good choice:

  • High structural resolution: Provides unambiguous identification of reactants, intermediates, and products.

  • Quantitative: The integral of an NMR signal is directly proportional to the number of protons, allowing for accurate quantification of species in the reaction mixture.[10]

  • Mechanistic insights: Can help identify transient intermediates.[11]

Key ¹H NMR Signals to Monitor (in CDCl₃):

ProtonsApproximate Chemical Shift (ppm)Interpretation
-CO₂CH ₃ (Ester)~3.6Should remain relatively constant unless transesterification occurs.
-CH ₂COCl (α to acyl chloride)~2.9Shift in this signal indicates conversion of the acyl chloride.
-CH ₂CO₂CH₃ (α to ester)~2.3[12]Monitor for any changes.

Protocol: Off-Line ¹H NMR Monitoring

  • Reaction Setup:

    • Set up the reaction in a standard laboratory flask under the desired conditions.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction by, for example, adding it to a vial containing a small amount of cold deuterated solvent (e.g., CDCl₃) or by derivatizing the reactive acyl chloride. A common method is to quench with methanol to form a stable methyl ester, which can then be analyzed.[13][14]

  • Sample Preparation for NMR:

    • If not already in a deuterated solvent, dissolve the quenched sample in a suitable deuterated solvent.

    • Add an internal standard with a known concentration and a distinct, non-overlapping peak (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis:

    • Integrate the peaks corresponding to the starting material, product, and internal standard.

    • Calculate the relative concentrations of each species at each time point to determine the reaction progress.

II. Chromatographic Techniques for Separation and Quantification

Chromatographic methods are ideal for analyzing complex reaction mixtures by separating individual components before detection.[15]

A. Gas Chromatography (GC)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[15][16]

Why it's a good choice:

  • High resolution: Provides excellent separation of components in a mixture.[15]

  • Sensitivity: Detectors like Flame Ionization Detectors (FID) and Mass Spectrometers (MS) offer high sensitivity.[17][18]

  • Quantitative analysis: With proper calibration, GC can provide accurate quantitative data.

Considerations for this compound:

  • Thermal lability: The acyl chloride group may be thermally unstable, potentially degrading in a hot GC injection port. Derivatization to a more stable ester may be necessary.[19]

  • Volatility: The compound and its likely products are sufficiently volatile for GC analysis.[15]

Experimental Workflow for GC Analysis

GC_Workflow cluster_sampling Sampling & Derivatization cluster_gc_analysis GC Analysis cluster_data_processing Data Processing Sample Withdraw aliquot from reaction Quench Quench reaction (e.g., add to cold solvent) Sample->Quench Derivatize Derivatize acyl chloride (e.g., with methanol to form diester) Quench->Derivatize Inject Inject sample into GC Derivatize->Inject Separate Separate components on GC column Inject->Separate Detect Detect eluting components (FID or MS) Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify using internal/external standards Integrate->Quantify Profile Plot concentration vs. time Quantify->Profile

Caption: Workflow for reaction monitoring using Gas Chromatography.

Protocol: GC-FID Monitoring of an Amidation Reaction

  • Reaction and Sampling:

    • Perform the reaction of this compound with an amine.

    • At specified time points, take an aliquot of the reaction mixture.

  • Sample Preparation:

    • Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate).

    • To analyze the remaining acyl chloride, it can be derivatized by adding a small amount of methanol to convert it to the corresponding dimethyl ester.

  • GC-FID Analysis:

    • Injector Temperature: 250 °C

    • Column: A mid-polarity column (e.g., DB-5 or equivalent) is a good starting point.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • Detector Temperature: 300 °C

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material (or its derivative), the product amide, and the internal standard based on their retention times.

    • Calculate the response factor for each component relative to the internal standard.

    • Determine the concentration of each species at each time point.

B. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[20]

Why it's a good choice:

  • Broad applicability: Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[21]

  • Versatility in detection: UV-Vis detectors are common, and Mass Spectrometry (LC-MS) can provide mass information for peak identification.[22]

  • Robustness: A well-established and reliable technique for quantitative analysis.[10]

Considerations for this compound:

  • Reactivity with mobile phase: The acyl chloride is highly reactive and will likely react with protic mobile phases (e.g., water, methanol).[14] Derivatization prior to analysis is often necessary.[14][23]

Protocol: HPLC-UV Monitoring via Derivatization

  • Reaction and Sampling:

    • Conduct the reaction as planned.

    • At each time point, withdraw an aliquot.

  • Derivatization:

    • Quench the aliquot in a vial containing a solution of a primary or secondary amine (e.g., benzylamine) in an aprotic solvent (e.g., acetonitrile). This will convert the reactive acyl chloride into a stable, UV-active amide derivative.

    • Ensure the derivatizing agent is in excess to drive the reaction to completion quickly.

  • HPLC-UV Analysis:

    • Column: A C18 reverse-phase column is generally suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Monitor at a wavelength where the derivative has strong absorbance. A diode array detector can be beneficial for method development.[14]

  • Data Analysis:

    • Correlate the peak area of the derivatized product to the concentration of this compound in the original reaction mixture using a calibration curve.

    • Monitor the formation of the main product and any byproducts over time.

III. Mass Spectrometry (MS) for Mechanistic Studies

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive technique that can be used to identify compounds and elucidate their structures.[24]

Why it's a good choice for this application:

  • High sensitivity: Capable of detecting trace-level components, including reaction intermediates.[25]

  • Molecular weight information: Provides direct confirmation of the identity of reactants, products, and byproducts.[24]

  • Hyphenation: Can be coupled with GC (GC-MS) or HPLC (LC-MS) for enhanced separation and identification.[24]

Application in Monitoring Reactions of this compound: Direct injection mass spectrometry can be used to get a quick snapshot of the reaction mixture. By infusing a diluted aliquot directly into the mass spectrometer, one can observe the ions corresponding to the starting material, product, and any charged intermediates. This is particularly useful for gaining mechanistic insights.[25]

Protocol: Direct Infusion ESI-MS for Quick Reaction Screening

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture.

    • Dilute it significantly with a suitable solvent (e.g., acetonitrile or methanol).

  • MS Analysis:

    • Infuse the diluted sample directly into an electrospray ionization (ESI) source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes to observe a wide range of potential species.

  • Data Interpretation:

    • Look for the m/z values corresponding to the protonated or sodiated molecules of the expected reactants and products.

    • Search for masses that could correspond to reaction intermediates.

Summary and Recommendations

The choice of analytical technique for monitoring reactions of this compound depends on the specific goals of the study.

TechniqueBest ForProsCons
In-Situ FTIR Real-time kinetic analysis, endpoint determination.Non-destructive, continuous data, easy to implement.May require chemometrics for complex mixtures, less structural information than NMR.
NMR Quantitative analysis, structural elucidation of all components.Highly quantitative and structurally informative.Lower throughput, requires deuterated solvents, off-line analysis is more common.
GC-FID/MS Quantitative analysis of volatile products, byproduct profiling.High separation efficiency, high sensitivity.Potential for thermal degradation of acyl chloride, derivatization may be required.
HPLC-UV/MS Analysis of non-volatile or thermally labile compounds.Broad applicability, robust.Acyl chloride is reactive with common mobile phases, requires derivatization.
Direct MS Rapid reaction screening, identification of intermediates.Very fast, highly sensitive.Not quantitative without an internal standard and calibration, no separation.

For most applications, a combination of techniques provides the most comprehensive understanding. For instance, in-situ FTIR can be used for rapid optimization and kinetic studies, while HPLC or GC can be employed for accurate final quantification and impurity profiling. NMR and MS are invaluable for detailed structural confirmation and mechanistic investigations.

References

  • PubChem. This compound.
  • Mettler Toledo. FTIR Spectroscopy - Guide to Improving Chemical Processes.
  • Spectroscopy Online. (2020, November 2). Seven Essential Steps for In Situ Reaction Monitoring.
  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides.
  • Morressier. (2020, August 20). Recent applications of reaction monitoring in the pharmaceutical industry.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids.
  • YouTube. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?
  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • Mettler Toledo. (2016, September 2). Monitor Kinetics with FTIR Spectroscopy and Thermal Data.
  • Oxford Academic. (1980, October 1). Use of High Performance Liquid Chromatography in Organic Synthesis.
  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • PubMed Central (PMC). (2021, February 1). Identifying reactive intermediates by mass spectrometry.
  • ACS Publications. (2013, December 3). Use of a Miniature Mass Spectrometer To Support Pharmaceutical Process Chemistry.
  • AZoM. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • YouTube. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC.
  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR.
  • Frontiers. (2024, June 24). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review.
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids.
  • Reddit. (2016, February 15). Has anyone ever had any trouble with generation of acyl chlorides?
  • YouTube. (2016, September 2). Monitor Kinetics with FTIR Spectroscopy and Thermal Data.
  • Reddit. (2016, February 15). Has anyone ever had any trouble with generation of acyl chlorides?
  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • ResearchGate. (2025, August 6). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • LibreTexts. (2023, August 15). 21.10 Spectroscopy of Carboxylic Acid Derivatives.
  • YouTube. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC.
  • Save My Exams. (2025, January 10). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • ACS Publications. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination.

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Troubleshooting & Optimization

Common byproducts in "Methyl 8-chloro-8-oxooctanoate" synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 8-chloro-8-oxooctanoate

Welcome to the technical support guide for the synthesis of this compound (also known as Methyl Suberyl Chloride). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. We will delve into the causality behind these side reactions and provide actionable troubleshooting strategies to enhance yield and purity.

Overview of the Core Synthesis and Potential Side Reactions

The most prevalent laboratory-scale synthesis of this compound involves the reaction of Monomethyl suberate (8-methoxy-8-oxooctanoic acid) with a chlorinating agent, typically thionyl chloride (SOCl₂). While seemingly straightforward, this reaction is prone to several side reactions that can lead to a mixture of impurities, complicating purification and reducing the overall yield. Understanding these pathways is the first step toward effective troubleshooting.

The diagram below illustrates the intended reaction alongside the formation pathways of the most common byproducts.

Synthesis_Byproducts cluster_main Main Reaction cluster_side Side Reactions / Impurity Sources MMS Monomethyl Suberate (Starting Material) Product This compound (Desired Product) MMS->Product + SOCl₂ (Desired Reaction) DMS Dimethyl Suberate MMS->DMS Self-condensation or Disproportionation (Heat) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Product SA Suberic Acid (Impurity in SM) SA->MMS Present as impurity in SC Suberoyl Chloride SA->SC + 2 eq. SOCl₂ SAN Suberic Anhydride SA->SAN + SOCl₂ / Heat Product->SAN + Monomethyl Suberate Polymer Polymeric Byproducts Product->Polymer + Nucleophile (e.g., H₂O, SM)

Caption: Primary synthesis route and common byproduct formation pathways.

Frequently Asked Questions (FAQs) about Byproducts

Q1: My post-reaction GC/MS analysis shows a peak with a molecular weight of 202.25 g/mol . What is this impurity?

A1: This peak corresponds to Dimethyl suberate (C₁₀H₁₈O₄)[1][2].

  • Causality: The formation of this diester can occur through several mechanisms:

    • Impurity in Starting Material: If the initial synthesis of Monomethyl suberate from Suberic acid was not driven to completion, you might have unreacted Suberic acid which, under certain conditions, can be fully esterified.

    • Disproportionation/Transesterification: At elevated temperatures, two molecules of Monomethyl suberate can undergo transesterification to yield one molecule of Dimethyl suberate and one molecule of Suberic acid. The newly formed Suberic acid can then react with the chlorinating agent, further complicating the product mixture.

    • Acid-Catalyzed Esterification: The HCl gas generated during the reaction with thionyl chloride can catalyze the esterification of any residual carboxylic acids if excess methanol is present or if methanol is used as a solvent[3].

  • Mitigation Strategy:

    • Ensure the high purity of your starting Monomethyl suberate.

    • Maintain strict temperature control during the chlorination reaction. Avoid excessive heating.

    • Use a non-protic solvent (e.g., DCM, Chloroform) instead of an alcohol.

Q2: I have a solid precipitate forming in my reaction mixture or during distillation. What could it be?

A2: This is often Suberic anhydride (C₈H₁₂O₃)[4][5].

  • Causality: Dicarboxylic acids, or their derivatives, can form cyclic anhydrides.

    • From Suberic Acid Impurity: If your Monomethyl suberate starting material is contaminated with Suberic acid, thionyl chloride can act as a dehydrating agent, causing intramolecular cyclization to form Suberic anhydride[4].

    • From Product and Starting Material: The highly reactive acyl chloride product can react with a molecule of unreacted Monomethyl suberate (acting as a nucleophile) to form the anhydride[6].

  • Mitigation Strategy:

    • Start with pure Monomethyl suberate, free from the parent dicarboxylic acid.

    • Use a slight excess of the chlorinating agent to ensure all carboxylic acid is converted to the acyl chloride.

    • Maintain a low reaction temperature to minimize side reactions between the product and starting material.

Q3: My final product is excessively acidic and fumes in the air. Is this normal?

A3: While the product, an acyl chloride, is inherently corrosive and will react with atmospheric moisture to produce HCl, excessive acidity often points to impurities[7][8].

  • Causality:

    • Residual HCl: The reaction of thionyl chloride with a carboxylic acid produces one equivalent of HCl gas[3]. If not properly removed, it can remain dissolved in the product.

    • Unreacted Monomethyl Suberate: An incomplete reaction will leave acidic starting material in your product.

    • Hydrolysis: The acyl chloride product is highly susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in the reaction setup will convert it back to Monomethyl suberate, releasing HCl in the process.

    • Suberoyl Chloride: If Suberic acid was present in the starting material, it could be converted to Suberoyl chloride (Octanedioyl dichloride). This di-acyl chloride is highly reactive and will hydrolyze to produce even more HCl.

  • Mitigation Strategy:

    • Ensure all glassware is thoroughly dried before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).

    • After the reaction is complete, remove volatile byproducts (SO₂ and HCl) and excess thionyl chloride under reduced pressure before workup or distillation.

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and recommended corrective actions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Significant formation of byproducts (e.g., Dimethyl suberate, anhydride).1. Increase reaction time or use a slight excess (1.1-1.2 eq.) of thionyl chloride. 2. Optimize purification; for distillation, ensure the vacuum is stable and the column is efficient[9]. 3. Re-evaluate reaction temperature and purity of starting materials.
Product is Dark/Discolored 1. Reaction temperature was too high, causing decomposition or polymerization. 2. Thionyl chloride decomposition.1. Maintain a lower reaction temperature (e.g., 40-60°C). 2. Use freshly distilled or high-purity thionyl chloride.
Multiple Spots on TLC / Peaks on GC 1. Presence of multiple byproducts as discussed in the FAQ section. 2. Incomplete reaction.1. Analyze peaks by GC/MS or NMR to identify impurities and address their root cause. 2. Allow the reaction to run to completion (monitor by TLC or IR).
Distillation Yield is Poor / High amount of residue 1. Formation of high-boiling point polymeric byproducts. 2. Formation of solid Suberic anhydride clogging the column.1. Ensure strictly anhydrous conditions to prevent polymerization initiated by water. 2. Filter the crude product before distillation if solids are present. Use highly pure starting material.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

Protocol_Synthesis start Start: Setup step1 1. Charge a flame-dried, three-neck flask with Monomethyl suberate (1 eq.) and an anhydrous non-protic solvent (e.g., CH₂Cl₂). start->step1 step2 2. Equip with a reflux condenser and dropping funnel under an inert N₂ atmosphere. step1->step2 step3 3. Add Thionyl chloride (1.2 eq.) dropwise at 0°C. step2->step3 step4 4. After addition, allow the mixture to warm to room temp, then heat to reflux (approx. 40-50°C) for 2-3 hours. step3->step4 step5 5. Monitor reaction completion via TLC or IR (disappearance of carboxylic acid O-H stretch). step4->step5 step6 6. Cool the mixture and remove solvent and excess SOCl₂ under reduced pressure. step5->step6 end End: Crude Product step6->end

Caption: Workflow for the synthesis of this compound.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates toxic SO₂ and HCl gases[3][10]. Thionyl chloride is corrosive and reacts violently with water. The product, this compound, is a corrosive acyl chloride and should be handled with appropriate personal protective equipment (PPE)[8].

Protocol 2: Purification by Fractional Vacuum Distillation

High purity (≥95%) is typically achieved through fractional distillation under reduced pressure[9].

  • Apparatus: A short-path distillation head or a fractionating column (e.g., Vigreux) is recommended. Ensure all joints are well-sealed for high vacuum.

  • Procedure:

    • Transfer the crude product to the distillation flask.

    • Slowly apply vacuum, watching for excessive bubbling from any remaining volatile gases.

    • Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin heating the distillation pot gently with a heating mantle.

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction at the appropriate boiling point for the given pressure (e.g., approx. 120-150°C at 10-50 mmHg)[9].

    • Stop the distillation before the pot goes to dryness to avoid the concentration of potentially unstable residues.

References

  • Google Patents. (2017).
  • Wikipedia. (n.d.). Suberic acid. [Link]
  • PubChem. (n.d.).
  • Cenmed Enterprises. (n.d.).
  • PubChem. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Google Patents. (2018).
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]
  • National Center for Biotechnology Information. (2011). THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 8-chloro-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate. This document moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your laboratory setting.

Introduction: The Challenge of Purity

This compound is a bifunctional molecule featuring both a methyl ester and a reactive acyl chloride.[1][2] This reactivity, while making it a valuable synthetic building block, also presents significant purification challenges.[3][4] The primary goal of purification is to remove unreacted starting materials, byproducts, and degradation products to achieve the desired purity, typically ≥95% for most applications.[1][5] Common impurities can include the starting carboxylic acid (suberic acid monomethyl ester), residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), and hydrolysis products.[6][7][8] The inherent instability of the acyl chloride moiety, particularly its sensitivity to moisture, necessitates careful handling and anhydrous conditions throughout the purification process.[3][9][10]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Issue 1: Product is a yellow or brown oil after synthesis, and the yield is low.

Question: My crude this compound is a discolored oil, and my final yield after initial workup is significantly lower than expected. What are the likely causes and how can I fix this?

Answer:

This is a common issue often stemming from side reactions during the synthesis or degradation during workup.

Probable Causes:

  • Excess Chlorinating Agent and High Temperatures: Overuse of chlorinating agents like thionyl chloride or oxalyl chloride, especially at elevated temperatures, can lead to charring and the formation of colored byproducts.[6][8][10]

  • Incomplete Reaction: If the conversion of the starting carboxylic acid to the acyl chloride is not complete, you will have a significant amount of unreacted starting material.[7]

  • Hydrolysis: The acyl chloride is highly susceptible to hydrolysis.[10][11] Exposure to atmospheric moisture or residual water in solvents during the workup will convert it back to the carboxylic acid, reducing your yield of the desired product.[1]

  • Thermal Decomposition: Acyl chlorides can be thermally unstable.[9] Prolonged heating at high temperatures during solvent removal can cause decomposition.

Step-by-Step Solutions & Explanations:

  • Optimize the Chlorination Reaction:

    • Stoichiometry: Use a minimal excess of the chlorinating agent (typically 1.1-1.5 equivalents).

    • Temperature Control: Perform the reaction at the lowest effective temperature. For thionyl chloride, the reaction often proceeds well at room temperature or with gentle heating.[6][8]

    • Catalyst: For reactions with oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often used.[10]

  • Ensure Anhydrous Conditions:

    • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or in a desiccator before use.

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents (e.g., molecular sieves).

    • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Efficient Removal of Excess Reagents:

    • Volatile Reagents: Excess thionyl chloride (b.p. 76°C) or oxalyl chloride (b.p. 63-64°C) can often be removed by distillation, preferably under reduced pressure to keep the temperature low.[10]

    • Azeotropic Removal: Toluene can be added to the crude mixture and then removed under reduced pressure to azeotropically remove residual volatile reagents.

  • Aqueous Workup (with caution):

    • If an aqueous wash is necessary to remove water-soluble impurities, it must be done carefully and quickly with ice-cold, deionized water or brine to minimize hydrolysis of the acyl chloride. Immediately after the wash, the organic layer should be separated and thoroughly dried with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

Issue 2: The purified product still shows the presence of the starting carboxylic acid by NMR or IR spectroscopy.

Question: After purification by distillation, my analytical data (¹H NMR, ¹³C NMR, or IR) indicates contamination with the starting suberic acid monomethyl ester. How can I remove this persistent impurity?

Answer:

The presence of the starting carboxylic acid is a frequent challenge due to incomplete reaction or hydrolysis.[7] Fractional distillation is the most effective method for separating the acyl chloride from the less volatile carboxylic acid.[1][6][8]

Probable Causes:

  • Inefficient Distillation: The boiling points of this compound and the corresponding carboxylic acid may be close enough to require efficient fractional distillation for separation. A simple distillation may not be sufficient.

  • Hydrolysis during Handling: As mentioned previously, exposure to moisture at any stage can lead to the formation of the carboxylic acid.[10][11]

Step-by-Step Solutions & Explanations:

  • Refine the Distillation Technique:

    • Fractional Distillation: Employ fractional distillation under reduced pressure.[1] This technique uses a fractionating column (e.g., Vigreux or packed column) to provide multiple theoretical plates, enhancing the separation of components with close boiling points.

    • Vacuum: A good vacuum is crucial to lower the boiling point and prevent thermal decomposition. For this compound, distillation is typically performed at 10-50 mmHg.[1]

    • Temperature Control: Use a well-controlled heating mantle and monitor the head temperature closely. Collect the fraction that distills at the expected boiling point of the product (approximately 120-150°C at 10-50 mmHg).[1]

  • Chemical Scavenging (Advanced Technique):

    • In some cases, a small amount of a reagent that selectively reacts with the carboxylic acid without affecting the acyl chloride can be used prior to distillation. For example, a non-nucleophilic base might be carefully employed, though this approach requires careful consideration of potential side reactions.

  • Chromatographic Purification (Alternative):

    • While distillation is generally preferred, flash column chromatography can also be used. However, the reactivity of the acyl chloride with silica gel (which has surface hydroxyl groups) can be a problem.

    • Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated (e.g., by treating with a non-polar solvent containing a small amount of a non-nucleophilic base like triethylamine and then thoroughly flushing with the non-polar solvent).

    • Solvent System: Use a non-polar solvent system, such as a hexane/ethyl acetate gradient. The more polar carboxylic acid will have a stronger affinity for the silica and elute later.

Frequently Asked Questions (FAQs)

Q1: What is the best method for storing purified this compound?

A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[12] Storing it in a refrigerator or freezer (2-8°C) can help to slow down any potential decomposition.[4] Using a flask with a rubber septum can allow for the removal of the compound via syringe under an inert atmosphere.[12]

Q2: What are the key safety precautions when handling this compound?

A2: this compound is corrosive and causes severe skin burns and eye damage.[2][13] It is also a combustible liquid.[13] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][14] Have an emergency eyewash station and safety shower readily accessible.[14]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds and can quantify the main component and impurities.[1][7][15][16] Derivatization may be necessary to analyze the acyl chloride without decomposition on the column.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule and identify impurities.[1] For this compound, characteristic peaks include the methyl ester protons around 3.57 ppm in ¹H NMR.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic carbonyl stretches for the acyl chloride (around 1800 cm⁻¹) and the ester (around 1740 cm⁻¹). The absence of a broad O-H stretch (around 3000 cm⁻¹) indicates the absence of the carboxylic acid impurity.

  • Karl Fischer Titration: This method can be used to determine the water content, which should be minimal (e.g., ≤ 0.1%).[1]

Q4: Can I use liquid-liquid extraction to purify my crude product?

A4: Liquid-liquid extraction can be used as an initial workup step to remove water-soluble byproducts. However, it is generally not sufficient as the sole purification method. An aqueous wash (e.g., with cold, saturated sodium bicarbonate solution) can help remove acidic impurities, but this must be done quickly and at low temperatures to minimize hydrolysis of the acyl chloride.[12] The organic layer must be thoroughly dried afterward. Distillation or chromatography is typically required for high purity.

Purification Workflow & Data Summary

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow cluster_synthesis Crude Product cluster_workup Initial Workup cluster_purification Final Purification cluster_analysis Purity Analysis Crude Crude Methyl 8-chloro-8-oxooctanoate Removal Removal of Excess Chlorinating Agent (Distillation/Azeotrope) Crude->Removal Wash Optional: Cold Aqueous Wash (e.g., brine) Removal->Wash Drying Drying (e.g., Na2SO4) Wash->Drying Distillation Fractional Distillation (under vacuum) Drying->Distillation Primary Method Chromatography Column Chromatography (deactivated silica) Drying->Chromatography Alternative Analysis GC, NMR, IR, Karl Fischer Distillation->Analysis Chromatography->Analysis

Caption: Purification workflow for this compound.

Table 1: Key Purification Parameters
ParameterFractional DistillationFlash Column Chromatography
Primary Function Separate based on boiling point differences.Separate based on polarity differences.
Typical Pressure 10-50 mmHg[1]Atmospheric pressure
Typical Temperature 120-150°C[1]Room temperature
Stationary Phase N/ADeactivated silica gel
Mobile Phase N/AHexane/Ethyl Acetate gradient
Key Advantage Highly effective for removing non-volatile impurities like the starting carboxylic acid.[1]Can be effective for separating impurities with similar boiling points but different polarities.
Key Disadvantage Risk of thermal decomposition if not carefully controlled.Potential for product degradation on the column due to the reactivity of the acyl chloride.

References

  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • Wikipedia. Acyl chloride.
  • ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides).
  • ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the butanol-2 esters. Analytical Chemistry.
  • ACS Publications. (1973). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Analytical Chemistry.
  • PubChem. This compound.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Chemguide. preparation of acyl chlorides (acid chlorides).
  • Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry.
  • Chemguide. an introduction to acyl chlorides (acid chlorides).
  • CP Lab Safety. This compound, min 95%, 1 gram.
  • ChemistryStudent. Acyl Chlorides (A-Level).
  • Journal of Chromatographic Science. (1966). Gas Chromatography of Acid Chlorides.
  • Save My Exams. (2025, January 10). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.

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Technical Support Center: Optimizing Esterification of Monomethyl Adipate to Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 8-chloro-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the esterification of monomethyl adipate using thionyl chloride. Our goal is to ensure the scientific integrity and success of your experiments by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most direct and widely used laboratory method is the conversion of a suitable carboxylic acid precursor, such as monomethyl adipate (the monoester of adipic acid), into an acyl chloride, followed by esterification.[1][2] A common approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid group to an acyl chloride, which is then reacted with methanol.

Q2: What is the mechanism of action when using thionyl chloride for this conversion?

Thionyl chloride converts carboxylic acids into highly reactive acyl chlorides.[3][4][5] The reaction proceeds via a nucleophilic acyl substitution pathway. The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate is an excellent leaving group. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4][6][7]

Q3: What are the critical safety precautions when working with thionyl chloride?

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[8][9][10][11] It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11][12] Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with any residual moisture.[13] Emergency eye wash and shower stations should be readily accessible.[8]

Troubleshooting Guide

Here we address specific issues that may arise during the synthesis of this compound.

Q4: My reaction is sluggish or incomplete. What are the potential causes and solutions?

Several factors can contribute to an incomplete reaction. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the thionyl chloride is fresh and has been stored under anhydrous conditions. Old or improperly stored thionyl chloride can decompose, reducing its efficacy.[8]

  • Anhydrous Conditions: The presence of water will consume thionyl chloride and hydrolyze the product.[11] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While the initial reaction of the carboxylic acid with thionyl chloride is often performed at room temperature or slightly below, gentle heating under reflux may be necessary to drive the reaction to completion.[7] However, be aware that thionyl chloride decomposes at temperatures above 140°C.[8]

  • Stoichiometry: An excess of thionyl chloride (typically 1.5-2 equivalents) is often used to ensure complete conversion of the carboxylic acid.[14]

  • Catalyst: For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the formation of the acyl chloride.[7][14]

Q5: I am observing unexpected byproducts. What are they and how can I minimize them?

The most common byproduct is the corresponding anhydride, formed by the reaction of the acyl chloride with unreacted carboxylic acid. To minimize this, ensure slow, controlled addition of thionyl chloride to the carboxylic acid solution to maintain a slight excess of the chlorinating agent.

Another potential side reaction is the chlorination of the alcohol if it is present during the initial reaction with thionyl chloride.[14] Therefore, the recommended procedure is to first form the acyl chloride and then add the alcohol for the esterification step.

Q6: The work-up procedure is yielding a low amount of the desired product. What could be the issue?

A common pitfall is the hydrolysis of the acyl chloride product during the work-up.[15] Acyl chlorides are highly reactive towards water and will readily convert back to the carboxylic acid.

  • Quenching: The reaction should be carefully quenched by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining thionyl chloride and HCl.[16]

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[16] Perform multiple extractions to ensure complete recovery of the product.

  • Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water before drying.[17]

Q7: How can I effectively purify the final product, this compound?

Fractional distillation under reduced pressure is the most common method for purifying acyl chlorides.[18][19] This technique separates the desired product from less volatile impurities and any high-boiling point byproducts. It is crucial to ensure the distillation apparatus is dry to prevent hydrolysis of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve monomethyl adipate (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Acyl Chloride Formation: Cool the solution in an ice bath. Slowly add thionyl chloride (1.5 equivalents) dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Re-dissolve the crude acyl chloride in an anhydrous solvent and cool in an ice bath. Slowly add anhydrous methanol (1.1 equivalents).

  • Final Reaction: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueRationale
Solvent Anhydrous Dichloromethane or TolueneInert and allows for easy removal.
Thionyl Chloride 1.5 - 2.0 equivalentsDrives the reaction to completion.[14]
Temperature 0°C to refluxInitial cooling controls the exothermic reaction, followed by heating if necessary.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Catalyst (Optional) Catalytic DMFAccelerates the reaction for less reactive substrates.[7][14]

Visualizing the Process

Diagram 1: Reaction Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Monomethyl Adipate in Anhydrous Solvent B Add Thionyl Chloride (0°C) A->B Slow Addition C Stir at Room Temp (1-2h) B->C D Add Anhydrous Methanol (0°C) C->D After SOCl₂ removal E Stir at Room Temp (1-2h) D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash & Dry G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: A streamlined workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Incomplete Reaction Q1 Check Reagent Quality & Anhydrous Conditions Start->Q1 A1_Yes Proceed to Temperature Check Q1->A1_Yes Yes A1_No Use Fresh Reagents & Dry Glassware Q1->A1_No No Q2 Is Reaction Temperature Optimized? A1_Yes->Q2 End Optimized Reaction A1_No->End A2_Yes Consider Stoichiometry & Catalyst Q2->A2_Yes Yes A2_No Gently Reflux if Necessary Q2->A2_No No Q3 Is Stoichiometry Correct? A2_Yes->Q3 A2_No->End A3_Yes Add Catalytic DMF Q3->A3_Yes Yes A3_No Use Excess Thionyl Chloride Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting common issues in the esterification process.

References

  • New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. [Link]
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • Bionium. (n.d.).
  • Esterification Experiment Report. (n.d.).
  • Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]
  • Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. [Link]
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. [Link]
  • SciSpace. (n.d.).
  • PubMed. (2014, November 7).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2021, January 19). Work up of ester?. [Link]
  • Analyst (RSC Publishing). (n.d.). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. [Link]
  • The Royal Society of Chemistry. (2016). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]
  • Spectroscopy Europe/World. (2021, May 18).
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
  • OperaChem. (2024, January 5).
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]
  • LookChem. (n.d.).
  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. [Link]
  • MIT OpenCourseWare. (n.d.). 5.310 (F19)
  • YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
  • Google Patents. (n.d.). JPH09157220A - Production of adipic acid monomethyl ester.
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]
  • PubChem. (n.d.).

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Technical Support Center: Preventing Hydrolysis of Methyl 8-chloro-8-oxooctanoate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling Methyl 8-chloro-8-oxooctanoate. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to prevent unwanted hydrolysis during reaction workups. As researchers and drug development professionals, we understand that maintaining the integrity of bifunctional molecules like this is critical for synthetic success.

Understanding the Challenge: The Dual-Reactivity of this compound

This compound is a valuable synthetic intermediate due to its two distinct reactive sites: a highly reactive acyl chloride and a more stable methyl ester. The primary challenge during workup is the extreme sensitivity of the acyl chloride moiety to nucleophiles, especially water.

Q: Why is the acyl chloride group so much more reactive than the ester group?

A: The reactivity of a carbonyl group is dictated by the electrophilicity (i.e., the partial positive charge) of the carbonyl carbon. In an acyl chloride, this carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[1] Both atoms pull electron density away from the carbon, making it exceptionally electron-deficient and a prime target for nucleophilic attack. The chloride ion is also an excellent leaving group, which further accelerates the rate of nucleophilic acyl substitution.[2]

The methyl ester is comparatively stable because the methoxy group (-OCH₃) is less electron-withdrawing than chlorine, and the methoxide ion is a much poorer leaving group. While the ester can be hydrolyzed under acidic or basic conditions, it is significantly more resilient than the acyl chloride, which reacts vigorously even with neutral water at room temperature.[3][4][5]

Caption: Comparative hydrolysis pathways for the two functional groups.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the workup of reactions involving this compound.

FAQ 1: I see white fumes when I expose my crude reaction mixture to air. What is happening?

A: You are observing the rapid reaction of the acyl chloride with atmospheric moisture.[6] The "fumes" are tiny droplets of hydrochloric acid (HCl) aerosol, formed as the gaseous HCl byproduct of hydrolysis encounters water vapor in the air. This is a direct visual confirmation of the compound's high reactivity and underscores the need to conduct all manipulations under anhydrous or inert conditions whenever possible.[7]

FAQ 2: My synthesis protocol calls for quenching the reaction. How can I do this without destroying my product?

A: Quenching is a critical step to neutralize reactive reagents, but it introduces a major risk of hydrolysis. The choice of quenching agent and the method of addition are paramount.

  • Avoid Direct Water Quenching: Do not add water directly to the organic reaction mixture. This will lead to immediate and significant hydrolysis of the acyl chloride.[8][9]

  • Preferred Method: Reverse Quench into Ice-Cold Solutions: The safest method is a "reverse quench." Vigorously stir a biphasic mixture of an appropriate organic solvent (e.g., diethyl ether, dichloromethane) and an ice-cold aqueous solution. Slowly add your crude reaction mixture to this rapidly stirred biphasic solution. The high surface area and rapid mixing ensure that the unreacted reagents are quenched in the aqueous phase while your desired product is diluted and remains in the organic phase, minimizing its contact time with water.

  • Choice of Aqueous Quenching Solution:

    • Ice-cold water: Use for quenching non-basic reagents.

    • Ice-cold saturated sodium bicarbonate (NaHCO₃): Use with extreme caution. While effective for neutralizing excess acid (like HCl produced during synthesis), NaHCO₃ is basic and will react with your acyl chloride.[10][11] This is only viable if the product is rapidly extracted into the organic layer.

    • Ice-cold dilute HCl: Use for quenching basic reagents like pyridine or triethylamine, which are often used as catalysts or acid scavengers.[12][13] This converts the amines into their hydrochloride salts, which are soluble in the aqueous layer.

Troubleshooting Guide: Recommended Workup Protocol for Maximum Yield

This protocol is designed to rigorously exclude water and prevent hydrolysis at every stage.

Caption: Recommended anhydrous workup workflow.

Detailed Protocol Steps:

  • Preparation: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching/Extraction:

    • If quenching is necessary, follow the "Reverse Quench" procedure described in FAQ 2.

    • If no quenching is needed, dilute the crude reaction mixture with a dry, non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing with Brine:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with one to two portions of ice-cold saturated sodium chloride (brine) solution. Do not use plain water.

    • Expert Insight: Why brine? A saturated salt solution has a lower capacity to dissolve organic materials compared to pure water, thus minimizing product loss into the aqueous phase (a phenomenon known as "salting out").[11] It also helps to break up emulsions and draws residual water out of the organic layer more effectively than a pure water wash.[13][14]

  • Drying the Organic Layer:

    • This is the most critical step for preserving your product.

    • Transfer the washed organic layer to an Erlenmeyer flask. Add a generous portion of anhydrous sodium sulfate (Na₂SO₄).[15][16]

    • Swirl the flask. Initially, the Na₂SO₄ will absorb residual water and clump together.[17]

    • Continue adding small portions of Na₂SO₄ until some of the newly added crystals no longer clump and swirl freely, resembling a "snow globe." This indicates that all dissolved water has been sequestered by the drying agent.[17][18]

    • Let the mixture stand for 10-15 minutes to ensure complete drying.

  • Isolation:

    • Carefully decant or filter the dried organic solution away from the sodium sulfate.

    • Rinse the sodium sulfate with a small amount of fresh, dry solvent and combine the rinse with your main solution to maximize recovery.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Summary: Functional Group Stability

The following table summarizes the relative stability of the two functional groups under typical workup conditions.

ConditionAcyl Chloride MoietyMethyl Ester MoietyRationale
Neutral Aqueous (Water/Brine) Highly Unstable. Rapid hydrolysis to carboxylic acid.[5][19]Relatively Stable. Hydrolysis is very slow without a catalyst.The acyl chloride is an extremely reactive electrophile.
Mild Base (Sat. NaHCO₃) Extremely Unstable. Violent reaction/hydrolysis.Mostly Stable. Saponification is slow at low temperatures.Bicarbonate is a base and a nucleophile that readily attacks the highly activated acyl chloride.
Strong Base (e.g., 1M NaOH) Instantaneous Hydrolysis. Unstable. Saponification will occur to form the carboxylate salt.[3]Strong bases are potent nucleophiles that will attack both sites, with the acyl chloride reacting fastest.
Dilute Acid (e.g., 1M HCl) Highly Unstable. Rapid hydrolysis.Stable. Acid-catalyzed hydrolysis requires heat and prolonged time.[3]Water, the nucleophile, is present in high concentration and readily attacks the acyl chloride.
References
  • Sodium Sulfate. (n.d.). Common Organic Chemistry.
  • During the workup of the reaction, a saturated solution of sodium bicarbonate was added to the cooled. (2023, December 22). Brainly. [Link]
  • Theory of Aqueous Workup. (n.d.). University of York Chemistry Teaching Labs.
  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. (n.d.). MITOCW.
  • Drying an Organic Solution. (n.d.). Utah Tech University.
  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. [Link]
  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]
  • Drying with Anhydrous Sodium Sulf
  • Why add anhydrous sodium sulfate to organic solutions? (2024, April 7). TNN. [Link]
  • Esterification using Acid Chloride and Alcohol. (2021, April 23). YouTube. [Link]
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. [Link]
  • How to stop hydrolysis of an acyl chloride in aquous solution? (2018, August 6).
  • If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed? (2018, May 24). Chemistry Stack Exchange. [Link]
  • an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide.
  • 21.4: Chemistry of Acid Halides. (2024, March 17). Chemistry LibreTexts. [Link]
  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (n.d.). Chemical Communications (RSC Publishing).
  • Stability of acyl halides in various water media. (n.d.). ResearchGate.
  • Quenching Reactive Substances. (2006, October 27). KGROUP. [Link]
  • This compound. (n.d.). PubChem.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
  • Methyl 8 Chloro 8 Oxooctanoate 96%. (n.d.). Cenmed Enterprises.
  • acyl chlorides and water, alcohols or phenol. (n.d.). Chemguide.
  • 19.2 PREPARATION OF ACYL CHLORIDES. (n.d.). ResearchGate.
  • Acid chlorides | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • 20.17: Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. [Link]
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). PubMed. [Link]
  • Day 22 streamed lecture: preparation and reaction of acid chlorides, acid anhydrides, and esters. (2021, April 7). YouTube. [Link]
  • Relative Ease of Hydrolysis. (2024, December 23). Save My Exams. [Link]
  • Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. [Link]
  • preparation and reactions for acid chlorides, acid anhydrides, and esters. (2021, April 7). YouTube. [Link]
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). PubMed. [Link]
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI. [Link]
  • Biphasic Reactions in Flow Chemistry | Stevens Oxidation | Rapid Mixing. (2018, April 17). YouTube. [Link]

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Side reactions of "Methyl 8-chloro-8-oxooctanoate" with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 8-chloro-8-oxooctanoate

A Guide to Navigating Side Reactions with Nucleophiles

Welcome to the technical support center for this compound (M8CO). As Senior Application Scientists, we understand that while M8CO is a versatile bifunctional reagent, its high reactivity, particularly at the acyl chloride terminus, can lead to unexpected side reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to help you anticipate, diagnose, and resolve these challenges.

Section 1: General Considerations & Reagent Handling

This section addresses overarching issues that can affect any reaction with M8CO, regardless of the nucleophile.

FAQ 1: My reaction is sluggish or fails completely, even with a typically reactive nucleophile. What's the first thing I should check?

Answer: The primary suspect is almost always the integrity of your this compound. The acyl chloride functional group is highly susceptible to hydrolysis.[1][2]

  • Causality: Exposure to atmospheric moisture or residual water in solvents will rapidly convert the acyl chloride to the far less reactive carboxylic acid (Suberic acid monomethyl ester). This hydrolysis consumes your starting material and introduces an acidic impurity that can complicate your reaction. You can often detect this by the faint, acrid smell of hydrogen chloride (HCl) gas near the bottle cap as the reagent reacts with air.[2]

  • Troubleshooting Protocol: Verifying Reagent Quality

    • FT-IR Quick Check: Withdraw a small aliquot of your M8CO under an inert atmosphere. Acquire a quick FT-IR spectrum. Look for a sharp, characteristic carbonyl stretch for the acyl chloride around 1800 cm⁻¹. A broad peak appearing in the 2500-3300 cm⁻¹ range is indicative of the O-H stretch of the carboxylic acid hydrolysis product.

    • ¹H NMR Analysis: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The spectrum should be clean. The appearance of a broad singlet far downfield (>10 ppm) suggests the presence of the carboxylic acid proton.

    • Solvent Integrity: Ensure all your reaction solvents are rigorously dried. Use freshly opened bottles of anhydrous solvent or solvents passed through a purification system (e.g., a Grignard still or solvent tower).

Workflow for Handling a Suspected Hydrolyzed Reagent

G cluster_0 Diagnosis cluster_1 Resolution A Sluggish/Failed Reaction B Perform FT-IR or ¹H NMR on M8CO sample A->B C Is Hydrolysis Product (Carboxylic Acid) Present? B->C Analyze Data D Discard Reagent & Procure New Lot C->D Yes (Significant Amount) E Attempt Re-chlorination: Treat with SOCl₂ or (COCl)₂ C->E Yes (Minor Amount) F Proceed with Reaction Using Fresh, Anhydrous Solvents C->F No E->F After Purification

Caption: Troubleshooting workflow for poor M8CO reactivity.

Section 2: Reactions with Amine Nucleophiles

Acylation of primary and secondary amines is a common application for M8CO. While generally robust, several side reactions can diminish yield and purity.[3][4][5]

FAQ 2: I'm reacting M8CO with a primary amine and only getting a 50% yield of my desired amide, even when the reaction seems to go to completion. Where is my other 50% of amine going?

Answer: The reaction of an acyl chloride with an amine produces one equivalent of hydrogen chloride (HCl).[4][6] This HCl immediately reacts with your basic amine nucleophile to form an inactive ammonium salt.

  • Causality: The amine acts as both the nucleophile and the acid scavenger. For every molecule of amine that reacts to form the amide, a second molecule is neutralized by the HCl byproduct, effectively removing it from the reaction. This is why the theoretical maximum yield is 50% if you use a 1:1 stoichiometry.[6]

  • Preventative Protocol:

    • Use Excess Amine: The simplest solution is to use at least two equivalents of the primary amine. One equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl.

    • Add a Non-Nucleophilic Base: A more atom-economical approach is to use one equivalent of your valuable amine and add 1.1-1.2 equivalents of an auxiliary, non-nucleophilic base. This base will scavenge the HCl without competing with your primary nucleophile.

Table 1: Comparison of Common Bases for Amine Acylation
BasepKa of Conjugate AcidProsCons
Pyridine ~5.2Weakly basic, good solvent, acts as a nucleophilic catalyst.[7]Can be difficult to remove during workup; can sometimes form stable acylpyridinium salts.
Triethylamine (TEA) ~10.7Stronger base, volatile and easily removed.Can promote ketene formation (see FAQ 3); potential for N-acylation as a minor byproduct.
DIPEA (Hünig's Base) ~11Sterically hindered, very low nucleophilicity.[8]Less volatile than TEA; more expensive.
DMAP (Catalyst) ~9.7Highly effective nucleophilic catalyst used in sub-stoichiometric amounts with another base.Can be difficult to remove; highly toxic.
FAQ 3: My reaction with a secondary amine and triethylamine (TEA) is producing a significant, non-polar byproduct that I can't identify.

Answer: You are likely observing the formation of a ketene dimer. This occurs when the base, instead of acting as an acid scavenger, deprotonates the α-carbon of the acyl chloride.

  • Mechanism & Causality: This is particularly problematic with sterically hindered secondary amines, which react more slowly. The TEA, a bulky base, can abstract a proton from the carbon adjacent to the acyl chloride (the α-carbon).[9][10] This results in an E2-type elimination of HCl to form a highly reactive ketene intermediate. The ketene can then undergo a [2+2] cycloaddition with another molecule of ketene to form a stable diketene dimer.[7][8]

G cluster_0 Desired Reaction (Acylation) cluster_1 Side Reaction (Ketene Formation) Acyl_Amine R-COCl + R'₂NH → R-CONR'₂ + HCl Ketene R-CH₂-COCl + Et₃N → [R-CH=C=O] + Et₃NH⁺Cl⁻ Dimer 2 [R-CH=C=O] → Dimer Ketene->Dimer M8CO This compound + Nucleophile (e.g., Amine) + Base (e.g., TEA) M8CO->Acyl_Amine Path A M8CO->Ketene Path B (promoted by bulky bases & hindered nucleophiles)

Caption: Competing pathways for M8CO with amines and bases.

  • Troubleshooting Protocol:

    • Change the Base: Switch from TEA to a less sterically demanding base like pyridine, which is less likely to promote elimination.

    • Reverse Addition: Add the base slowly to the mixture of the acyl chloride and the amine. This ensures that the desired nucleophilic attack can occur before a significant concentration of base builds up to cause elimination.

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to favor the lower activation energy pathway of nucleophilic addition-elimination over the higher activation energy elimination pathway.

Section 3: Reactions with Alcohol Nucleophiles

The esterification of alcohols with M8CO is another key transformation, but the generated HCl can cause significant issues with sensitive substrates.[11][12][13]

FAQ 4: I'm trying to acylate a tertiary alcohol, but I'm seeing products corresponding to elimination (alkenes) and substitution (alkyl chlorides). What is happening?

Answer: Tertiary alcohols are highly sensitive to acid. The HCl generated during the acylation is a strong enough acid to protonate the alcohol, leading to its elimination or substitution.[7]

  • Causality: The HCl protonates the hydroxyl group of the tertiary alcohol, turning it into a good leaving group (water). The resulting tertiary carbocation is relatively stable and can then either be attacked by the chloride ion (generated from HCl) to form an alkyl chloride or undergo elimination of a proton to form an alkene.[7]

  • Preventative Protocol: Optimized Acylation of Acid-Sensitive Alcohols

    • Reagents & Setup:

      • This compound (1.0 eq)

      • Acid-sensitive alcohol (1.0-1.1 eq)

      • Pyridine (2.0 eq, acts as solvent and base)

      • Anhydrous Dichloromethane (DCM) if co-solvent is needed

      • Dry, inert atmosphere (Nitrogen or Argon) reaction flask with magnetic stirring, cooled to 0 °C.

    • Procedure: a. Dissolve the alcohol in pyridine (and DCM if used) and cool the solution to 0 °C in an ice bath. b. Add the this compound dropwise to the cold, stirred solution over 15-20 minutes. c. Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight. d. Monitor reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction with cold, dilute HCl(aq) to neutralize excess pyridine, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Rationale: Pyridine is a weak base that effectively neutralizes the generated HCl, preventing the bulk solution from becoming acidic.[7] It also acts as a nucleophilic catalyst, accelerating the desired acylation. Performing the reaction at low temperature further disfavors the acid-catalyzed side reactions.

References

  • Calter, M. A. (2003).
  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]
  • Clark, J.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
  • Clark, J.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]
  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry. [Link]
  • Organic Chemistry Revision Sheets.
  • Organic Chemistry Portal. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube. [Link]
  • Toppr. Reactions of Acyl halide. [Link]
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
  • Jasperse, J. Chem 350 Jasperse Ch. 7 Notes. [Link]
  • Clark, J. nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. [Link]
  • ACS Publications. (2008).
  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]
  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
  • PubChem.
  • Cenmed Enterprises.
  • Clark, J. an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
  • Wikipedia. Acyl chloride. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • SLS.

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Improving yield and purity in reactions with "Methyl 8-chloro-8-oxooctanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 8-chloro-8-oxooctanoate (CAS 41624-92-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. As a molecule incorporating both a reactive acyl chloride and a methyl ester, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents like histone deacetylase (HDAC) inhibitors.[1][2] However, its high reactivity demands meticulous handling and a thorough understanding of its chemical behavior to ensure high yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and primary applications of this compound?

This compound, with the linear formula ClCO(CH₂)₆CO₂CH₃, is an organic compound that features an acyl chloride at one end of a C8 chain and a methyl ester at the other. This dual functionality makes it a strategic building block for synthesizing more complex molecules. Its most notable applications include:

  • Pharmaceutical Synthesis: It is a key reagent in the synthesis of anticancer agents and histone deacetylase (HDAC) inhibitors.[1][2]

  • Chemical Synthesis: It serves as a versatile intermediate for creating a variety of derivatives through reactions like nucleophilic substitution at the acyl chloride.[3]

Q2: What are the critical safety precautions for handling this reagent?

Due to the highly reactive acyl chloride group, this compound presents significant safety hazards. Strict adherence to safety protocols is essential.

  • Corrosivity: It is classified as corrosive and can cause severe skin burns and serious eye damage.[4]

  • Moisture Sensitivity: It reacts readily with moisture, including atmospheric humidity, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[5] This hydrolysis is often vigorous.

  • Personal Protective Equipment (PPE): Always work in a certified fume hood. Wear appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

Q3: How should I properly store this compound to maintain its integrity?

Proper storage is crucial to prevent degradation and ensure reproducible results.

  • Anhydrous Conditions: The compound is highly susceptible to hydrolysis.[5] It must be stored under strictly anhydrous conditions.

  • Inert Atmosphere: To prevent degradation from atmospheric moisture, it is best stored under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Temperature: Recommended storage is typically at 2-8°C.[1]

  • Handling: When dispensing the reagent, use dry syringes or cannulas and work quickly to minimize exposure to air. Consider aliquoting the reagent into smaller, single-use vials to protect the integrity of the bulk supply.[8]

Q4: What solvents are compatible with this compound?

Solvent choice is critical to prevent unwanted reactions.

  • Recommended Solvents: Aprotic, anhydrous solvents are required. Examples include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and diethyl ether.[7][9] Ensure solvents are freshly dried and stored over molecular sieves.

  • Incompatible Solvents: Protic solvents such as water, alcohols, and primary or secondary amines must be strictly avoided as they will react with the acyl chloride.[9]

Q5: What are the typical impurities in commercial this compound and how can it be purified?

The most common impurities are byproducts of its synthesis or degradation.

  • Common Impurities: The corresponding carboxylic acid (from hydrolysis) and residual chlorinating agents (e.g., thionyl chloride) or their byproducts are the most likely contaminants.[10][11]

  • Purification Protocol: The most effective method for purification is fractional distillation under reduced pressure.[3] This technique separates the desired product based on its boiling point while the low pressure prevents thermal decomposition.[12] All glassware must be scrupulously dried before use.

Purification Parameter Typical Value Reference
Technique Fractional Vacuum Distillation[3]
Pressure 10-50 mmHg[3]
Temperature 120-150°C[3]

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic applications of this compound.

Scenario 1: Amide Bond Formation

The reaction of this compound with a primary or secondary amine is a common method for forming an amide bond. However, achieving high yields can be challenging.

Q: I am observing low yields and multiple byproducts in my amidation reaction. What are the potential causes and solutions?

Low yields in amidation reactions often stem from reagent degradation, improper stoichiometry, or side reactions.

  • Cause 1: Degradation of this compound

    • The "Why": The acyl chloride is highly electrophilic and reacts readily with trace moisture in the air, solvent, or on glassware to hydrolyze into the less reactive carboxylic acid.[5] This reduces the amount of active reagent available for your desired reaction.

    • Solution:

      • Use Fresh Reagent: Whenever possible, use a newly opened bottle of the reagent.

      • Purify Before Use: If the reagent is old or has been exposed to air, purify it by vacuum distillation immediately before the reaction.[3]

      • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) and cool under an inert atmosphere. Use anhydrous solvents.

  • Cause 2: Inefficient HCl Scavenging

    • The "Why": The amidation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride consumed. This HCl can protonate the starting amine, forming an unreactive ammonium salt and effectively taking it out of the reaction.

    • Solution:

      • Add a Base: Incorporate a non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, into the reaction mixture. This base will act as an "HCl scavenger," neutralizing the acid as it forms.

      • Optimize Stoichiometry: Use a slight excess of the scavenging base to ensure complete neutralization.

Reagent Recommended Stoichiometry (relative to acyl chloride)
Amine (Nucleophile)1.0 - 1.1 equivalents
Scavenging Base (e.g., TEA)1.1 - 1.5 equivalents
  • Cause 3: Competing Side Reactions

    • The "Why": While the acyl chloride is more reactive than the methyl ester, under harsh conditions (e.g., high temperatures or strongly basic amines), the ester can also react, leading to di-substituted products or other impurities.

    • Solution:

      • Control Temperature: Run the reaction at a low temperature (e.g., 0°C to room temperature) to favor the more rapid reaction at the acyl chloride site.

      • Slow Addition: Add the acyl chloride solution dropwise to the amine solution to maintain a low instantaneous concentration and control the exotherm.

G start Low Yield in Amidation check_reagent Is the acyl chloride fresh/pure? start->check_reagent check_conditions Are reaction conditions anhydrous? check_reagent->check_conditions Yes sol_purify Purify by vacuum distillation. check_reagent->sol_purify No check_base Is an HCl scavenger used? check_conditions->check_base Yes sol_dry Dry glassware and solvents. Use inert atmosphere. check_conditions->sol_dry No check_temp Is temperature controlled? check_base->check_temp Yes sol_add_base Add 1.1-1.5 eq. of TEA or Pyridine. check_base->sol_add_base No sol_control_temp Run reaction at 0°C to RT. Add acyl chloride dropwise. check_temp->sol_control_temp No end Yield Improved check_temp->end Yes sol_purify->check_conditions sol_dry->check_base sol_add_base->check_temp sol_control_temp->end

Caption: Troubleshooting decision tree for low amidation yield.

Scenario 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming a C-C bond by attaching the acyl group to an aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Q: My Friedel-Crafts acylation reaction is failing or providing a complex mixture of products. What is going wrong?

This reaction is notoriously sensitive to conditions and substrate electronics.

  • Cause 1: Lewis Acid Catalyst Inactivation

    • The "Why": Lewis acids like AlCl₃ are extremely hygroscopic. Any trace of water in the reagents, solvent, or on the glassware will react with and deactivate the catalyst, halting the reaction.[13]

    • Solution:

      • Strictly Anhydrous Setup: All glassware must be flame-dried or oven-dried and assembled under a positive pressure of an inert gas (argon or nitrogen).

      • High-Purity Reagents: Use a freshly opened bottle of anhydrous AlCl₃. Weigh and transfer it in a glovebox or under a stream of inert gas. Solvents must be rigorously dried.

  • Cause 2: Incorrect Catalyst Stoichiometry

    • The "Why": Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or more) of the Lewis acid. This is because the ketone product formed is also a Lewis base and forms a stable complex with the AlCl₃, effectively removing the catalyst from the reaction cycle.[13][14]

    • Solution:

      • Use Stoichiometric AlCl₃: As a starting point, use at least 1.1 equivalents of AlCl₃ relative to the acyl chloride. Further optimization may require increasing this amount.

G cluster_0 Reaction Cycle cluster_1 Catalyst Sequestration Acyl R-CO-Cl Acylium [R-C≡O]⁺ (Acylium Ion) Acyl->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Catalyst) Arene Ar-H Product Ar-CO-R (Ketone Product) Acylium->Product + Ar-H - HCl Product_2 Ar-CO-R Complex [Product-AlCl₃ Complex] (Inactive) Product_2->Complex AlCl3_2 AlCl₃ (Catalyst) AlCl3_2->Complex

Caption: Lewis acid is consumed by forming an inactive product complex.

  • Cause 3: Unsuitable Aromatic Substrate

    • The "Why": Friedel-Crafts acylation is an electrophilic aromatic substitution. If the aromatic ring contains strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, -SO₃H, or -C(=O)R, the ring will be too "electron-poor" to react with the acylium ion electrophile.[13][15]

    • Solution:

      • Assess Your Substrate: This reaction works best with electron-rich or neutral aromatic rings (e.g., benzene, toluene, anisole). If your substrate is strongly deactivated, an alternative synthetic route may be necessary.

Substrate Reactivity in Friedel-Crafts Acylation
Good Substrates (Activating/Weakly Deactivating) Benzene, Toluene, Anisole, Halobenzenes
Poor/Unreactive Substrates (Strongly Deactivating) Nitrobenzene, Benzoic Acid, Benzonitrile

Part 3: General Purification Protocol for Reaction Products

Q: How can I effectively purify my product after a reaction involving this compound?

A robust workup and purification strategy is essential to isolate the desired product in high purity.

G start Reaction Mixture quench 1. Quenching Pour mixture slowly onto crushed ice/cold water. (Neutralizes Lewis acid & unreacted acyl chloride) start->quench extract 2. Extraction Transfer to a separatory funnel. Extract with an organic solvent (e.g., EtOAc, DCM). quench->extract wash_base 3. Aqueous Wash (Base) Wash organic layer with saturated NaHCO₃ solution. (Removes acidic byproducts) extract->wash_base wash_brine 4. Aqueous Wash (Brine) Wash organic layer with brine. (Removes bulk water) wash_base->wash_brine dry 5. Drying Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. wash_brine->dry filter_evap 6. Filtration & Evaporation Filter off drying agent. Remove solvent under reduced pressure. dry->filter_evap purify 7. Final Purification Purify crude product via: - Column Chromatography - Distillation - Recrystallization filter_evap->purify end Pure Product purify->end

Caption: Step-by-step workflow for product purification.

Detailed Protocol Steps:
  • Quenching: After the reaction is complete (monitored by TLC or another method), carefully and slowly pour the reaction mixture into a beaker containing crushed ice or cold, dilute acid. This is an exothermic process that hydrolyzes any remaining acyl chloride and deactivates the Lewis acid catalyst.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.

  • Aqueous Washes:

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove the carboxylic acid byproduct formed from hydrolysis.[10] Be cautious, as CO₂ gas evolution can cause pressure buildup.

    • Follow with a wash using saturated sodium chloride solution (brine) to help remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter away the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude material can be purified by standard laboratory techniques. The choice depends on the physical properties of the product:

    • Column Chromatography: Best for non-volatile solids or oils.

    • Vacuum Distillation: Ideal for thermally stable liquids with sufficiently different boiling points from impurities.[7]

    • Recrystallization: A powerful technique for purifying solid products.[7]

By understanding the inherent reactivity of this compound and anticipating potential pitfalls, researchers can design more robust experiments, troubleshoot effectively, and achieve higher yields and purity in their synthetic endeavors.

References

  • LookChem. General procedures for the purification of Acid chlorides - Chempedia. [Link]
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]
  • ResearchGate. (2025, April 9).
  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]
  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • Google Patents.
  • Wikipedia. Acyl chloride. [Link]
  • Organic Chemistry Portal.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • PubChem.
  • Cenmed Enterprises.
  • YouTube. (2021, March 4). 18.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • RSC Publishing. (2011, March 17).

Sources

Troubleshooting guide for incomplete "Methyl 8-chloro-8-oxooctanoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 8-chloro-8-oxooctanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during this critical synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, empowering you to make informed decisions in your laboratory work.

Overview: The Synthetic Pathway

This compound (also known as Methyl suberyl chloride) is a valuable bifunctional intermediate in organic synthesis, often used in the creation of histone deacetylase (HDAC) inhibitors and other complex molecules.[1][2][3] The most common laboratory synthesis involves the conversion of the terminal carboxylic acid of a precursor, typically mono-methyl suberate (8-methoxy-8-oxooctanoic acid), into an acyl chloride. This is most frequently achieved using a chlorinating agent like thionyl chloride (SOCl₂).[4][5]

While seemingly straightforward, this reaction is sensitive to several factors that can lead to incomplete conversion, side product formation, and low yields. This guide addresses these challenges in a practical, question-and-answer format.

Fundamental Reaction Scheme

The core transformation is the nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Thionyl chloride is a highly effective reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5][6]

cluster_0 Reaction Pathway Mono-methyl suberate Product Mono-methyl suberate->Product + SOCl₂ SOCl2 SOCl₂ Byproducts SO₂(g) + HCl(g) Product->Byproducts generates

Caption: General synthesis of this compound.

Safety First: Handling Thionyl Chloride

Q: What are the most critical safety precautions when working with thionyl chloride (SOCl₂)?

A: Thionyl chloride is a corrosive, moisture-sensitive, and toxic reagent that requires strict safety protocols.[7][8]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhaling corrosive vapors.[9]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and solvent-resistant gloves (neoprene or rubber are recommended).[7][9]

  • Moisture Control: SOCl₂ reacts violently with water, releasing toxic gases like SO₂ and HCl.[10][11] Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Store the reagent under an inert atmosphere and away from moisture.[10]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[7]

  • Waste Disposal: Quench excess thionyl chloride carefully (e.g., by slowly adding it to a stirred, cold solution of sodium bicarbonate) before disposal. All contaminated materials must be treated as hazardous waste.[9][11]

Troubleshooting Guide: Common Experimental Issues

Category 1: Reaction Initiation & Completion

Q1: My reaction is stalled or shows very low conversion of the starting carboxylic acid. What should I investigate first?

A: This is the most common issue and typically points to problems with reagents or reaction conditions.

  • Moisture Contamination: This is the primary suspect. Thionyl chloride rapidly hydrolyzes in the presence of water, consuming the reagent and preventing the formation of the acyl chloride.[8][12]

    • Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Verify the dryness of your starting material, mono-methyl suberate.

  • Reagent Quality & Stoichiometry: Thionyl chloride can degrade over time if not stored properly.

    • Solution: Use a fresh, unopened bottle of SOCl₂ or distill older reagent if its quality is suspect. While the reaction is often run with excess SOCl₂, a significant excess (e.g., >2 equivalents) is typically used to drive the reaction to completion and to account for any trace moisture.[13] Some protocols also use SOCl₂ as the solvent.

  • Insufficient Temperature or Time: While the reaction often proceeds at room temperature, some substrates require heating to overcome the activation energy.

    • Solution: If no conversion is observed after several hours at room temperature, consider gently heating the reaction mixture to 50-60°C.[13] Monitor the reaction progress to determine the optimal time.

  • Lack of Catalyst: For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate.[14]

    • Mechanism Insight: DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[14]

    • Solution: Add a few drops of anhydrous DMF to your reaction mixture.

start Incomplete Reaction Observed q1 Is glassware perfectly dry? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Action: Rigorously dry all glassware & solvents. q1->a1_no No q2 Is SOCl₂ fresh? Is stoichiometry correct? a1_yes->q2 a2_yes Adjust Conditions q2->a2_yes Yes a2_no Action: Use fresh SOCl₂. Use 1.5-2.0 eq. q2->a2_no No q3 Was reaction heated? a2_yes->q3 a3_yes Consider Catalyst q3->a3_yes Yes a3_no Action: Heat to 50-60°C & monitor. q3->a3_no No q4 Was DMF catalyst used? a3_yes->q4 a4_yes Re-evaluate substrate purity or reaction setup. q4->a4_yes Yes a4_no Action: Add catalytic amount of anhydrous DMF. q4->a4_no No

Caption: Troubleshooting decision tree for incomplete reactions.

Category 2: Reaction Monitoring

Q2: How can I effectively monitor the reaction's progress? Direct TLC analysis of the acyl chloride seems unreliable.

A: You are correct. Acyl chlorides are highly reactive and can be hydrolyzed back to the starting carboxylic acid by the silica gel on a TLC plate, giving a misleading result.[13] The best practice is to analyze a quenched aliquot.

  • Recommended Method: Quench & TLC/LC-MS

    • Withdraw a small aliquot (a few drops) from the reaction mixture.

    • Quench it in a separate vial containing an anhydrous nucleophile like methanol or benzylamine. This rapidly converts the highly reactive product into a stable methyl ester (in this case, dimethyl suberate) or a benzylamide, respectively.[15]

    • Analyze this quenched sample by TLC or LC-MS against your starting material. The stable derivative will have a different Rf value, making it easy to track the disappearance of the starting acid.[13][15]

  • Alternative Method: IR Spectroscopy If you have access to an in-situ IR probe, you can monitor the reaction in real time. Look for the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the shift of the carbonyl C=O stretch.

Compound TypeTypical C=O Stretch (cm⁻¹)
Carboxylic Acid (Dimer)~1700-1725
Acyl Chloride ~1785-1815
Ester~1735-1750
Caption: Typical IR stretching frequencies for relevant functional groups.
Category 3: Side Reactions & Purification

Q3: My final product is impure. What are the likely side products?

A: Besides unreacted starting material, several side products can form:

  • Symmetrical Anhydride: The newly formed acyl chloride can react with a molecule of unreacted carboxylic acid to form a symmetrical anhydride. This is more common if the reaction is not driven to completion quickly.[16]

  • Reaction with Ester: While less common under these conditions, highly reactive thionyl chloride could potentially interact with the methyl ester moiety, though the carboxylic acid is significantly more reactive.[17]

  • Thermal Decomposition Products: this compound can decompose upon excessive heating during distillation.

Q4: I'm experiencing low yield after purification. What are the common pitfalls during workup?

A: The workup and purification stage is critical for preserving your product.

  • Incomplete Removal of Excess SOCl₂: Excess thionyl chloride must be removed before aqueous workup. It is volatile (boiling point ~76°C) and can be removed under reduced pressure.[8]

    • Pro-Tip: Co-evaporation with an anhydrous, inert solvent like toluene can help remove the last traces of SOCl₂.[15] A liquid nitrogen trap is recommended to protect the vacuum pump from corrosive vapors.

  • Premature Hydrolysis: Do not expose the crude acyl chloride to water or atmospheric moisture until all excess SOCl₂ is gone. Any subsequent aqueous wash must be performed carefully and quickly, preferably with cold brine to minimize hydrolysis of the product.

  • Aggressive Distillation: The product should be purified by fractional distillation under reduced pressure to minimize thermal stress.[18] Overheating can cause decomposition and significantly lower the yield.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler or an acid gas trap (e.g., NaOH solution). Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add mono-methyl suberate (1.0 eq). Add an anhydrous solvent like dichloromethane (DCM) or use thionyl chloride as the solvent.

  • Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a syringe. Optional: Add 1-2 drops of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. If the reaction is sluggish (monitored by Protocol 2), heat gently to 50°C until completion.

  • Workup: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure (using a trap). The crude product is often used directly in the next step or can be purified by vacuum distillation.[13][18]

Protocol 2: Reaction Monitoring by Quenched TLC
  • Sample Prep: In a small vial, place ~0.5 mL of anhydrous methanol.

  • Aliquoting: Using a glass capillary or pipette, withdraw a small drop of the reaction mixture and add it to the methanol.

  • TLC Analysis: Spot the starting mono-methyl suberate and the quenched aliquot on the same silica gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30:70 Ethyl Acetate:Hexanes).

  • Visualization: Visualize under UV light and/or by staining (e.g., potassium permanganate). The reaction is complete when the spot corresponding to the starting material is no longer visible in the quenched sample lane.

References

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
  • New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. [Link]
  • Bionium. (n.d.).
  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]
  • ChemTalk. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride, SOCl2 – Reaction With Carboxylic Acids to Give Acid Halides. [Link]
  • Reddit. (2021, January 9).
  • Sask-OE. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. [Link]
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]
  • Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride. [Link]
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
  • ResearchGate. (n.d.). 19.
  • Chemistry Steps. (n.d.).
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
  • PubChem. (n.d.).
  • MySkinRecipes. (n.d.).
  • Cenmed Enterprises. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Journal of the Chemical Society of Pakistan. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. [Link]
  • Scientific Laboratory Supplies (SLS). (n.d.).

Sources

Removal of unreacted starting materials from "Methyl 8-chloro-8-oxooctanoate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 8-chloro-8-oxooctanoate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials after its synthesis. The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is commonly achieved by reacting monomethyl adipate with a chlorinating agent, most notably thionyl chloride (SOCl₂).[1] The primary challenge in this synthesis is the effective removal of excess thionyl chloride and the starting monomethyl adipate to ensure the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials I need to be concerned about removing?

The main unreacted starting materials to remove are monomethyl adipate and excess thionyl chloride . Additionally, the reaction of thionyl chloride with the carboxylic acid generates stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which should be effectively removed from the reaction vessel.[2][3]

Q2: Why is it crucial to remove all traces of thionyl chloride?

Residual thionyl chloride is highly reactive and can interfere with subsequent reactions. Its presence can lead to the formation of unwanted byproducts and can also be detrimental to sensitive catalysts or reagents used in downstream applications. Furthermore, thionyl chloride is corrosive and its vapors are harmful.[3]

Q3: Will the reaction conditions with thionyl chloride affect the methyl ester group of my product?

Under the typical conditions for converting a carboxylic acid to an acyl chloride (e.g., refluxing in thionyl chloride), methyl esters are generally unreactive.[4][5] However, prolonged exposure to high temperatures and acidic conditions generated during the reaction could potentially lead to minor ester hydrolysis, although this is not a common side reaction.

Q4: What are the main methods for removing unreacted starting materials?

The two primary methods for purifying this compound are:

  • Distillation: This includes simple vacuum distillation to remove the volatile thionyl chloride and fractional distillation to separate the product from the less volatile monomethyl adipate.[1]

  • Extractive Workup and Quenching: This involves carefully neutralizing the excess thionyl chloride and then using liquid-liquid extraction to separate the desired product from water-soluble impurities.

Q5: How can I confirm the purity of my final product?

Several analytical techniques can be employed to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identifying and quantifying the product and any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of starting materials. The characteristic methyl ester peak for the product appears around δ 3.57 ppm in ¹H NMR.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the acyl chloride (strong C=O stretch around 1800 cm⁻¹) and the ester (C=O stretch around 1740 cm⁻¹) functional groups and the absence of the broad O-H stretch of the carboxylic acid starting material.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Residual Thionyl Chloride Detected After Initial Purification

Cause: Thionyl chloride can be persistent due to its relatively low boiling point (76 °C) and its ability to be trapped within the product matrix. Simple evaporation may not be sufficient for its complete removal.

Solution:

  • Azeotropic Distillation: Add a dry, inert solvent such as toluene and distill the mixture. Toluene forms an azeotrope with thionyl chloride, aiding in its removal. This can be repeated several times to "chase" the remaining thionyl chloride.

  • Vacuum Distillation: Perform distillation under reduced pressure. This lowers the boiling point of thionyl chloride, allowing for its removal at a lower temperature and reducing the risk of product decomposition. A cold trap (using a dry ice/acetone slurry or liquid nitrogen) should be used to protect the vacuum pump from corrosive vapors.

ParameterValueReference
Thionyl Chloride Boiling Point 76 °C (at atmospheric pressure)[7]
Product Boiling Point ~80 °C at 0.35 mmHg (for a similar compound)[1]
Problem 2: Product Loss or Decomposition During Distillation

Cause: this compound can be thermally sensitive, especially at elevated temperatures. Prolonged heating can lead to decomposition.

Solution:

  • High Vacuum Distillation: Use a high-vacuum pump to significantly lower the boiling point of the product. For a similar compound, a boiling point of 80 °C was achieved at 0.35 mmHg.[1]

  • Short Path Distillation: For smaller scales, a short path distillation apparatus minimizes the distance the product vapors have to travel, reducing the likelihood of decomposition on hot glass surfaces.

Problem 3: Low Yield After Extractive Workup

Cause: The acyl chloride functional group is highly susceptible to hydrolysis. If the quenching and extraction are not performed carefully, a significant portion of the product can be converted back to the carboxylic acid (monomethyl adipate), which will then be removed during a basic wash.

Solution:

  • Controlled Quenching: The reaction mixture should be added slowly and dropwise to a cold (0-5 °C), vigorously stirred solution of a mild base, such as saturated sodium bicarbonate.[8] This neutralizes the excess thionyl chloride and HCl without causing significant hydrolysis of the product.

  • Choice of Solvent: Use a water-immiscible organic solvent for extraction that has good solubility for the product, such as dichloromethane or ethyl acetate.

  • Minimize Contact Time with Aqueous Base: Do not let the organic layer remain in contact with the basic aqueous solution for an extended period. Promptly separate the layers after extraction.

Problem 4: Presence of Unreacted Monomethyl Adipate in the Final Product

Cause: The initial reaction may not have gone to completion, or the purification method was not effective at separating the product from the starting material.

Solution:

  • Fractional Distillation: If the boiling points of the product and monomethyl adipate are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

  • Aqueous Wash: A carefully controlled wash with a dilute, weak base (e.g., 5% sodium bicarbonate solution) can selectively remove the acidic monomethyl adipate. It is crucial to perform this wash quickly and at a low temperature to minimize hydrolysis of the acyl chloride product. The pH of the aqueous layer should be monitored and kept only slightly basic.

CompoundBoiling PointNotes
Monomethyl Adipate 162 °C at 10 mmHgLess volatile than the product.
This compound Estimated ~80 °C at 0.35 mmHgMore volatile than monomethyl adipate under vacuum.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the removal of excess thionyl chloride and separation from less volatile impurities like monomethyl adipate.

Workflow Diagram:

A workflow for purification by extractive workup.

Step-by-Step Methodology:

  • Quenching: a. In a separate flask, prepare a saturated solution of sodium bicarbonate and cool it in an ice bath. b. Slowly and with vigorous stirring, add the crude reaction mixture dropwise to the cold bicarbonate solution. Monitor the gas evolution (CO₂) and control the addition rate to prevent excessive foaming.

  • Extraction: a. Transfer the quenched mixture to a separatory funnel. b. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Washing and Drying: a. Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: a. Filter off the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

References

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Thionyl Chloride GC-MS (Non-derivatized) - 70eV, Positive (HMDB0259020).
  • Martz, D. E., & Lagemann, R. T. (1954). Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. The Journal of Chemical Physics, 22(7), 1193–1195. [Link]
  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?
  • Reddy, C. P. K., et al. (2014). A Validated Stability Indicating RP-HPLC Method for the Determination of Thionyl Chloride Impurity in Trospium Chloride API. Journal of Research and Innovation in Pharmaceutical Sciences, 2(1), 5-9.
  • SpectraBase. (n.d.). Thionyl chloride; Optional[MS (GC)].
  • Reddit. (2016, November 9). [Synthesis]Can a methyl-ester be turned into an acid chloride using Thionylchloride? r/chemhelp.
  • Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
  • Organic Syntheses. (n.d.). Procedure.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
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Impact of solvent choice on "Methyl 8-chloro-8-oxooctanoate" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of Methyl 8-chloro-8-oxooctanoate

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. As Senior Application Scientists, we understand that theoretical knowledge must be paired with practical, field-tested insights. This guide moves beyond simple protocols to explain the fundamental principles governing the reactivity of this acyl chloride, with a specific focus on how your choice of solvent can be the difference between a high-yield synthesis and a complex mixture of byproducts.

Here, we address the most common challenges and questions encountered in the lab, structured in a way that builds from foundational concepts to advanced troubleshooting.

Part 1: Foundational Concepts: Understanding the Reagent

Q1: What are the key reactive sites on this compound and how does its structure dictate its chemical behavior?

This compound (ClCO(CH₂)₆CO₂CH₃) is a bifunctional molecule, but its reactivity is overwhelmingly dominated by the acyl chloride group.[1]

  • Primary Reactive Site (Acyl Chloride): The carbon atom of the acyl chloride (-COCl) is highly electrophilic. This is due to two main factors:

    • Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative, pulling electron density away from the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbon, making it an attractive target for nucleophiles.[2][3]

    • Poor Resonance Stabilization: The chlorine atom's 3p orbital has poor overlap with the carbon's 2p orbital, resulting in weak resonance stabilization compared to other carboxylic acid derivatives like amides or esters.[4] This lack of stabilization makes the acyl chloride starting material higher in energy and thus more reactive.[4]

  • Secondary Site (Methyl Ester): The methyl ester (-CO₂CH₃) is also an electrophilic site but is significantly less reactive than the acyl chloride.[3] Under typical conditions used for acyl chloride reactions (e.g., room temperature, neutral or weakly basic conditions), the ester group remains intact. It would require much harsher conditions, such as strong acid or base with heat, to undergo reactions like hydrolysis or transesterification.[1]

This large difference in reactivity allows for selective chemistry at the acyl chloride terminus while preserving the methyl ester on the opposite end of the alkyl chain, making it a valuable building block in multi-step synthesis.[5][6]

Q2: What is the general mechanism for the reaction of this compound with a nucleophile, such as an alcohol?

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process.[7][8][9] Acyl chlorides are among the most reactive carboxylic acid derivatives in this type of reaction.[10]

  • Step 1: Nucleophilic Addition: The nucleophile (e.g., an alcohol) uses a lone pair of electrons to attack the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[7][11]

  • Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom collapses back down to reform the C=O double bond. In the process, the most stable leaving group is ejected. The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making this elimination step highly favorable.[4][12]

  • Step 3: Deprotonation: If the nucleophile was neutral (like an alcohol or amine), the resulting product will be positively charged. A weak base, such as pyridine, triethylamine, or even another molecule of the nucleophile, removes a proton to yield the final, neutral product and a byproduct (e.g., pyridinium chloride).[10][13]

This mechanism is visualized in the workflow below.

G s1_reagents Acyl Chloride + Nucleophile (R'-OH) s1_intermediate Tetrahedral Intermediate s1_reagents->s1_intermediate s2_intermediate Tetrahedral Intermediate s2_product_ion Protonated Product s2_intermediate->s2_product_ion s3_product_ion Protonated Product s3_final_product Final Neutral Product (Ester) + HCl s3_product_ion->s3_final_product

Caption: Workflow of Nucleophilic Acyl Substitution.

Part 2: Troubleshooting Guide: The Critical Role of the Solvent

The choice of solvent is arguably the most critical parameter in ensuring the success of reactions with this compound. An incorrect solvent can lead to side reactions, slow kinetics, or failure to dissolve reactants.

Q3: My reaction is sluggish and giving low yields. I suspect solvent issues. Can you explain the difference between polar protic, polar aprotic, and nonpolar solvents for this chemistry?

Absolutely. This is the most common point of failure. The solvent interacts directly with your nucleophile, and understanding this interaction is key.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): AVOID.

    • What they are: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[14]

    • Why they fail:

      • They are nucleophiles themselves: Water will hydrolyze the acyl chloride to the unreactive carboxylic acid, while an alcohol solvent will react to form the corresponding ester.[15] Unless the solvent is your intended reactant, it will compete with your desired nucleophile, leading to a mixture of products.

      • They "cage" the nucleophile: Protic solvents form strong hydrogen bonds with anionic or electron-rich nucleophiles.[16][17] This "solvent cage" stabilizes the nucleophile, lowering its energy and making it less reactive.[16][18] For the nucleophile to react, it must expend energy to break free from this cage, significantly slowing the reaction rate.[19]

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile, DMF, DMSO): HIGHLY RECOMMENDED.

    • What they are: These solvents have large dipole moments and can dissolve polar compounds, but they lack O-H or N-H bonds and cannot donate hydrogen bonds.[14]

    • Why they work: They are the ideal choice for this chemistry. They readily dissolve the polar acyl chloride and many common nucleophiles.[20] Crucially, they do not form a strong hydrogen-bonding cage around the nucleophile.[19] This leaves the nucleophile "naked" and highly reactive in solution, leading to a much faster reaction rate—sometimes thousands of times faster than in a protic solvent.[17][19]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): USE WITH CAUTION.

    • What they are: These solvents have very small or no dipole moments.[14]

    • Why they are problematic: Most nucleophiles (especially charged ones like alkoxides or carboxylates) have poor solubility in nonpolar solvents.[16][19] If your reactants cannot dissolve, the reaction will not proceed at an appreciable rate. They are generally only suitable if both the acyl chloride and the nucleophile are sufficiently nonpolar to dissolve.

The diagram below illustrates the detrimental "caging" effect of protic solvents compared to the freedom a nucleophile experiences in an aprotic solvent.

Caption: Solvent effects on nucleophile reactivity.

Q4: I'm observing significant hydrolysis of my acyl chloride to 8-(methoxycarbonyl)octanoic acid. How can I minimize this?

This is a classic problem caused by water contamination. Acyl chlorides react vigorously with even trace amounts of water.[10][21]

Troubleshooting Steps:

  • Dry Your Solvent: Never use solvent directly from a bottle that has been opened multiple times without proper precautions. Use a freshly opened bottle of anhydrous solvent or dry the solvent yourself using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

  • Flame-Dry Glassware: Ensure all glassware (reaction flask, dropping funnel, condenser) is either oven-dried overnight at >120 °C and cooled under vacuum or flame-dried under vacuum just before use. Allow it to cool to room temperature under an inert atmosphere.

  • Use an Inert Atmosphere: Assemble your reaction apparatus and flush it thoroughly with a dry, inert gas like nitrogen or argon.[13] Maintain a positive pressure of the inert gas throughout the entire experiment, including reagent additions and the reaction period. This prevents atmospheric moisture from entering the system.

  • Check Your Reagents: Ensure your nucleophile and any added base (e.g., triethylamine) are also anhydrous.

Part 3: Practical Data and Protocols

Solvent Selection Table

The following table provides a summary of common solvents and their suitability for reactions with this compound.

Solvent NameTypeDielectric Constant (ε)Suitability & Rationale
Water (H₂O) Polar Protic80.1Unsuitable. Reacts directly with the acyl chloride (hydrolysis).[15]
Methanol (MeOH) Polar Protic32.7Unsuitable (as a solvent). Reacts directly (alcoholysis). Only use if methanol is the desired nucleophile.[7]
Dichloromethane (DCM) Polar Aprotic9.1Excellent. Good general-purpose solvent, dissolves the acyl chloride well, does not react, and is easy to remove due to its low boiling point (40 °C).[13]
Tetrahydrofuran (THF) Polar Aprotic7.6Excellent. Another good general-purpose solvent. Must be anhydrous as it can contain peroxides and water.[13]
Acetonitrile (MeCN) Polar Aprotic37.5Very Good. Highly polar, excellent for dissolving a wide range of nucleophiles. Higher boiling point (82 °C) than DCM.
Dimethylformamide (DMF) Polar Aprotic36.7Excellent (for difficult reactions). Highly polar, excellent solvating power for many nucleophiles.[1][19] High boiling point (153 °C) can make removal difficult.
Hexane Nonpolar1.9Poor. Will not dissolve most polar nucleophiles.[16][19] Leads to heterogeneous mixtures and very slow or no reaction.
Experimental Protocol: Synthesis of an Ester using this compound

This protocol provides a self-validating system for the esterification of a generic primary alcohol (R-OH).

Objective: To synthesize Methyl 8-oxo-8-(alkoxy)octanoate via nucleophilic acyl substitution.

Materials:

  • This compound (1.0 eq)

  • Primary Alcohol (R-OH) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq, anhydrous)[10][13]

  • Dichloromethane (DCM) (Anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet/outlet

Procedure:

  • Preparation (Moisture Exclusion is Critical):

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum.

    • Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Setup:

    • In the reaction flask, dissolve the primary alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the acyl chloride).

    • Cool the solution to 0 °C using an ice-water bath. Stirring is essential.

    • In a separate dry dropping funnel, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM.

  • Reaction Execution:

    • Add the acyl chloride solution from the dropping funnel to the stirred alcohol/TEA solution dropwise over 15-20 minutes. Maintain the temperature at 0 °C. Rationale: A slow, cold addition helps to control the exothermic reaction and minimize potential side reactions.[7]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) is a visual indicator that the reaction is proceeding.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

    • Once complete, dilute the reaction mixture with more DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess TEA)

      • Saturated NaHCO₃ solution (to remove any acidic impurities)

      • Brine (to aid in phase separation)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

By following these guidelines and understanding the chemical principles at play, you can effectively troubleshoot and optimize your reactions involving this compound, leading to more reliable and successful synthetic outcomes.

References

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Validation & Comparative

1H and 13C NMR spectral analysis of "Methyl 8-chloro-8-oxooctanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 8-chloro-8-oxooctanoate: A Comparative Approach

Executive Summary

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a bifunctional linear-chain molecule with significant applications as a synthetic intermediate in pharmaceuticals and agrochemicals.[1][2][3] By leveraging the distinct electronic environments created by its terminal methyl ester and acyl chloride moieties, we will dissect its spectral features. This document offers a foundational framework for researchers and drug development professionals, explaining not just the spectral assignments but the underlying chemical principles. Furthermore, a comparative analysis with structurally related compounds, Methyl Suberate and Methyl Adipoyl Chloride, is presented to highlight the diagnostic spectral shifts imparted by the acyl chloride group, thereby providing a robust methodology for structural verification.

Introduction: The Structural and Chemical Landscape

This compound (CAS No. 41624-92-4) is an organic compound with the molecular formula C₉H₁₅ClO₃.[1][4] Its linear formula, ClCO(CH₂)₆CO₂CH₃, reveals a C8 aliphatic backbone functionalized with a reactive acyl chloride at one terminus and a stable methyl ester at the other.[5] This structural dichotomy makes it a versatile building block in organic synthesis.[1] Understanding its NMR spectrum is paramount for confirming its identity, assessing its purity, and monitoring its conversion in subsequent chemical reactions.

The key to interpreting its NMR spectrum lies in recognizing the different electronic influences of the acyl chloride and methyl ester groups on the adjacent protons and carbons of the alkyl chain. The electronegative oxygen and chlorine atoms create distinct deshielding effects that are propagated along the chain, resulting in a predictable and interpretable pattern of signals.

Foundational NMR Principles for Asymmetric Aliphatic Esters

The chemical shift (δ) in NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus. In this compound, two primary factors dictate the chemical shifts:

  • Inductive Effects: The electronegative chlorine atom in the acyl chloride group and the oxygen atoms in the methyl ester group withdraw electron density from adjacent carbons and protons. This withdrawal, or deshielding, causes the nuclei to experience a stronger effective magnetic field, shifting their resonance signals downfield (to higher ppm values).[6] The acyl chloride function is generally more electron-withdrawing than the ester, leading to a more pronounced downfield shift for adjacent nuclei.

  • Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split into multiplets.[7][8][9] The magnitude of this splitting, the coupling constant (J), is typically around 6-8 Hz for protons on neighboring sp³-hybridized carbons and provides valuable information about the connectivity of the molecule.[10]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating and reproducible protocol is essential for accurate spectral analysis.

A. Sample Preparation

  • Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for nonpolar to moderately polar compounds and its single carbon signal at ~77 ppm.[11][12]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is chemically inert and its protons and carbons provide the reference signal at 0.00 ppm.[6]

  • Dissolution: Transfer the solvent to the vial containing the analyte. Cap the vial and gently agitate until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition

  • Instrumentation: Data acquisition is typically performed on a 400 MHz or higher field NMR spectrometer.[13]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: ~12-16 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~200-220 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Several hundred to a few thousand scans are often necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

The following workflow diagram illustrates the logical steps from sample to verified structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample This compound NMR_Tube Dissolve & Transfer to NMR Tube Sample->NMR_Tube Solvent CDCl3 + TMS Solvent->NMR_Tube Acquire_H1 Acquire ¹H Spectrum NMR_Tube->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum NMR_Tube->Acquire_C13 Process_H1 Process ¹H Data (Integration, Multiplicity) Acquire_H1->Process_H1 Process_C13 Process ¹³C Data (Chemical Shifts) Acquire_C13->Process_C13 Assign Assign Signals Process_H1->Assign Process_C13->Assign Compare Compare with Alternatives Assign->Compare Structure Structural Confirmation Compare->Structure

Caption: Workflow for NMR-based structural analysis.

Spectral Analysis of this compound

The structure of this compound is shown below with protons and carbons labeled for assignment purposes.

Caption: Structure with labels for NMR assignment.

¹H NMR Spectrum Analysis

The proton spectrum is characterized by four main groups of signals.

LabelProtonsExpected δ (ppm)MultiplicityIntegrationRationale
d C⁹H~3.6 - 3.7Singlet (s)3HMethyl protons attached to the ester oxygen. Deshielded by the oxygen atom, appearing as a sharp singlet as there are no adjacent protons to couple with.[1][14]
b C⁷H~2.9Triplet (t)2HMethylene protons alpha to the acyl chloride carbonyl. Strongly deshielded by the inductive effect of the C=O group and the chlorine atom. Appears as a triplet due to coupling with the C⁶ protons.
a H~2.3Triplet (t)2HMethylene protons alpha to the ester carbonyl. Deshielded, but less so than (b).[14][15] Appears as a triplet due to coupling with the C³ protons.
c C³-C⁶H~1.2 - 1.7Multiplet (m)8HThe four central methylene groups overlap in a complex multiplet. They are the most shielded (upfield) protons as they are furthest from the electron-withdrawing functional groups.[1]
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum is expected to show nine distinct signals.

LabelCarbonExpected δ (ppm)Rationale
C⁸ C =O (Acyl Chloride)~173 - 174Carbonyl carbon of the acyl chloride. Highly deshielded due to the attached chlorine and oxygen atoms.[1]
C =O (Ester)~173 - 174Carbonyl carbon of the methyl ester. Also highly deshielded.[1] The exact positions of C¹ and C⁸ relative to each other can vary slightly.
C⁹ OC H₃~51 - 52Methyl carbon of the ester group, deshielded by the attached oxygen.[1]
C⁷ C H₂ (α to -COCl)~40 - 45Methylene carbon alpha to the acyl chloride. Significantly deshielded.
C H₂ (α to -COOR)~33 - 35Methylene carbon alpha to the ester. Deshielded, but less so than C⁷.
C³-C⁶ -(C H₂)₄-~24 - 29The four central methylene carbons, appearing as distinct signals in the aliphatic region. Their specific shifts depend on their distance from the functional groups.

Comparative Spectral Analysis

To provide context and highlight the diagnostic utility of the observed shifts, we compare the spectrum of this compound with two related compounds.

Alternative 1: Methyl Suberate (Monomethyl Ester of Suberic Acid)

This compound (HOOC-(CH₂)₆-COOCH₃) replaces the -COCl group with a carboxylic acid. For a closer comparison, we can consider its fully esterified form, Dimethyl Suberate (CH₃OOC-(CH₂)₆-COOCH₃), which is symmetrical.

  • ¹H NMR Comparison: In Dimethyl Suberate, both sets of α-methylene protons (equivalent to 'a' and 'b') would be chemically equivalent and resonate around ~2.3 ppm . The signal for the 'b' protons in this compound at ~2.9 ppm is significantly further downfield, providing a clear diagnostic marker for the presence of the highly electron-withdrawing acyl chloride group.

  • ¹³C NMR Comparison: In Dimethyl Suberate, the two carbonyl carbons are equivalent and appear around ~174 ppm . The α-carbons also become equivalent, resonating around ~34 ppm . The C⁷ carbon in our target molecule at ~40-45 ppm is substantially deshielded in comparison, again confirming the influence of the chlorine atom.

Alternative 2: Methyl Adipoyl Chloride

This compound (ClCO-(CH₂)₄-COOCH₃) is a shorter-chain analogue.[16][17]

  • ¹H NMR Comparison: The spectrum would be very similar, but the integration of the central methylene envelope ('c') would be for 4H instead of 8H. This comparison is invaluable for confirming the chain length of the synthesized molecule. The chemical shifts for protons 'a', 'b', and 'd' would be nearly identical.

  • ¹³C NMR Comparison: The spectrum would show seven signals instead of nine. The key signals for the functional groups (C¹, C⁸, C⁹) and their alpha-carbons (C², C⁵ in this case) would appear at very similar chemical shifts, while the central methylene region would be less complex.

Summary of Key Diagnostic Shifts
CompoundKey Proton Signalδ (ppm)Key Carbon Signalδ (ppm)
This compound -CH₂ -COCl~2.9 -CH₂ -COCl~40-45
Dimethyl Suberate-CH₂-COOCH₃~2.3-CH₂-COOCH₃~34
Methyl Adipoyl Chloride-CH₂-COCl~2.9-CH₂-COCl~40-45

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information that allows for unambiguous structural confirmation. The key diagnostic signals are the downfield-shifted methylene protons (~2.9 ppm) and carbon (~40-45 ppm) adjacent to the acyl chloride group. These signals are significantly deshielded compared to their counterparts in analogous diesters like Dimethyl Suberate. Comparative analysis with shorter-chain homologues such as Methyl Adipoyl Chloride further serves to validate assignments and confirm the integrity of the aliphatic chain. By understanding the principles behind these chemical shifts and utilizing a systematic, comparative approach, researchers can confidently identify and characterize this important synthetic intermediate.

References

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A Comparative Guide to the Reactivity of Methyl 8-chloro-8-oxooctanoate and Other Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the acyl chloride motif stands as a cornerstone for the construction of complex molecular architectures. Its high reactivity makes it an invaluable functional group for forging new carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth comparative analysis of the reactivity of Methyl 8-chloro-8-oxooctanoate , a bifunctional building block, against a panel of commonly employed acyl chlorides: the simple aliphatic acetyl chloride , the aromatic benzoyl chloride , and the highly reactive dicarbonyl-containing oxalyl chloride . Through an examination of their performance in key chemical transformations, supported by mechanistic insights and experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Understanding Acyl Chloride Reactivity: A Tale of Electrons and Sterics

The reactivity of acyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly susceptible to nucleophilic attack. The general hierarchy of reactivity among carboxylic acid derivatives places acyl chlorides at the apex, followed by acid anhydrides, esters, and finally amides.[1] This high reactivity stems from the excellent leaving group ability of the chloride ion.[1]

However, not all acyl chlorides are created equal. Their reactivity is modulated by a delicate interplay of electronic and steric factors inherent to their molecular structure.

  • Electronic Effects: Electron-donating groups attached to the acyl group can decrease the electrophilicity of the carbonyl carbon through resonance or inductive effects, thereby reducing reactivity. Conversely, electron-withdrawing groups enhance electrophilicity and accelerate reactions.

  • Steric Hindrance: The steric bulk surrounding the carbonyl carbon can impede the approach of a nucleophile, slowing down the rate of reaction.

Comparative Reactivity Analysis

This section will delve into a comparative analysis of this compound, acetyl chloride, benzoyl chloride, and oxalyl chloride in three fundamental reaction classes: alcoholysis (esterification), amidation, and Friedel-Crafts acylation.

Alcoholysis: The Gateway to Esters

The reaction of an acyl chloride with an alcohol provides a rapid and often high-yielding route to esters.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group A R-COCl C Tetrahedral Intermediate A->C + R'-OH B R'-OH B->C D Ester C->D - Cl- E HCl D->E + H+

Caption: General mechanism of esterification using an acyl chloride.

Reactivity Comparison:

Acyl ChlorideStructureKey Structural FeaturesExpected Relative Reactivity in AlcoholysisRationale
Acetyl Chloride CH₃COClSmall, aliphaticVery HighMinimal steric hindrance and the electron-donating effect of the methyl group is modest.
Benzoyl Chloride C₆H₅COClAromaticModerate to HighThe phenyl group can donate electron density to the carbonyl carbon via resonance, slightly reducing its electrophilicity compared to aliphatic acyl chlorides.[3]
Oxalyl Chloride (COCl)₂Two adjacent acyl chloride groupsExtremely HighThe two electron-withdrawing carbonyl groups mutually enhance the electrophilicity of both carbonyl carbons.
This compound CH₃OOC(CH₂)₆COClLong aliphatic chain, terminal methyl esterHighThe long alkyl chain offers some steric hindrance. The terminal methyl ester is an electron-withdrawing group, which should slightly increase the reactivity of the acyl chloride.

Experimental Protocol: Comparative Esterification of Benzyl Alcohol

This protocol outlines a method to compare the reactivity of the four acyl chlorides via the esterification of benzyl alcohol, monitored by Thin Layer Chromatography (TLC) for reaction completion.

  • Reaction Setup: In four separate flame-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the flasks to 0°C in an ice bath.

  • Addition of Acyl Chloride: To each flask, add one of the following acyl chlorides (1.1 equivalents) dropwise: acetyl chloride, benzoyl chloride, oxalyl chloride (note: oxalyl chloride will react at both ends), or this compound.

  • Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) by TLC, eluting with a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate). Visualize the spots under UV light.

  • Work-up and Analysis: Once the starting material (benzyl alcohol) is consumed, quench the reactions by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield of the corresponding benzyl ester can be determined by weighing the crude product and can be further purified by column chromatography if necessary.

G A Reaction Setup (Benzyl Alcohol in DCM, 0°C) B Add Acyl Chloride (1.1 equiv) A->B C Monitor by TLC B->C D Quench and Work-up C->D Reaction Complete E Determine Yield D->E

Caption: Experimental workflow for comparative esterification.

Amidation: Forging the Amide Bond

The reaction of acyl chlorides with amines is a vigorous and highly efficient method for the synthesis of amides.[4] The mechanism is analogous to that of alcoholysis.

Reactivity Comparison:

The relative reactivity of the four acyl chlorides in amidation reactions is expected to follow a similar trend to that observed in alcoholysis, as the nucleophilic attack by the amine is the rate-determining step.

Acyl ChlorideExpected Relative Reactivity in Amidation
Acetyl Chloride Very High
Benzoyl Chloride Moderate to High
Oxalyl Chloride Extremely High
This compound High

Experimental Protocol: Comparative Amidation of Aniline

This protocol allows for a qualitative and quantitative comparison of the reactivity of the acyl chlorides with aniline.

  • Reaction Setup: In four separate flasks, dissolve aniline (2.2 equivalents to account for the HCl byproduct) in anhydrous DCM.

  • Addition of Acyl Chloride: At room temperature, add a solution of the respective acyl chloride (1.0 equivalent) in DCM dropwise to each flask.

  • Observation and Analysis: Observe any immediate signs of reaction (e.g., precipitation of anilinium hydrochloride). After a set time (e.g., 30 minutes), analyze the reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of conversion of aniline to the corresponding amide.

  • Work-up and Yield Determination: Wash the reaction mixtures with dilute HCl to remove excess aniline, followed by a wash with saturated aqueous sodium bicarbonate solution. Dry the organic layers and concentrate to obtain the crude amide product. The yield can be determined gravimetrically.

Friedel-Crafts Acylation: Building Aromatic Ketones

Friedel-Crafts acylation is a powerful tool for the formation of C-C bonds, wherein an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to furnish an aryl ketone.[5] The reaction proceeds through the formation of a highly electrophilic acylium ion.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution A R-COCl C Acylium Ion [R-C≡O]+ A->C + AlCl₃ B AlCl₃ B->C E Sigma Complex C->E + Arene D Arene D->E F Aryl Ketone E->F - H+

Caption: General mechanism of Friedel-Crafts acylation.

Reactivity Comparison:

The reactivity in Friedel-Crafts acylation is influenced by the stability of the acylium ion and the steric bulk of the acyl chloride.

Acyl ChlorideExpected Relative Reactivity in Friedel-Crafts AcylationRationale
Acetyl Chloride HighForms a relatively stable and sterically unhindered acylium ion.
Benzoyl Chloride ModerateThe benzoyl cation is stabilized by resonance, but the aromatic ring can also be deactivated by complexation with the Lewis acid.
Oxalyl Chloride Very High (can lead to side reactions)Forms a highly reactive di-acylium ion, but can also decarbonylate to form other reactive species.
This compound Moderate to HighThe long alkyl chain can increase the solubility of the acylium ion complex. The terminal ester group is unlikely to significantly affect the reactivity of the acyl chloride under these conditions, as it is spatially removed. A similar compound, ethyl 8-chloro-8-oxooctanoate, has been used effectively in Friedel-Crafts acylations.[6]

Experimental Protocol: Comparative Friedel-Crafts Acylation of Anisole

This protocol provides a framework for comparing the acylation of anisole, a moderately activated aromatic compound.

  • Catalyst Suspension: In four separate, dry, three-necked flasks equipped with dropping funnels and reflux condensers, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the suspensions to 0°C.

  • Acyl Chloride Addition: Add a solution of the respective acyl chloride (1.0 equivalent) in DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension.

  • Anisole Addition: After the formation of the acylium ion complex (observe for any color changes), add a solution of anisole (1.0 equivalent) in DCM dropwise at 0°C.

  • Reaction and Monitoring: Allow the reactions to warm to room temperature and stir for a set period (e.g., 2 hours). Monitor the consumption of anisole by GC-MS.

  • Work-up and Analysis: Carefully quench the reactions by pouring them onto a mixture of crushed ice and concentrated HCl. Extract the product with DCM, wash the organic layer with water and brine, dry, and concentrate. The yield and isomeric distribution of the resulting methoxyacetophenone derivatives can be determined by GC-MS and ¹H NMR.

The Unique Position of this compound

This compound presents a unique reactivity profile due to its bifunctional nature. The presence of the methyl ester at one end of the long aliphatic chain offers several advantages:

  • Synthetic Versatility: It allows for the selective reaction at the more reactive acyl chloride terminus, leaving the ester available for subsequent transformations. This makes it a valuable building block for the synthesis of polymers, pharmaceuticals, and other complex molecules.

  • Solubility: The long alkyl chain and the ester group can enhance its solubility in organic solvents compared to shorter-chain diacyl chlorides.

The electron-withdrawing nature of the distant methyl ester group is expected to have a minor, yet potentially favorable, electronic effect on the reactivity of the acyl chloride function by slightly increasing the electrophilicity of the carbonyl carbon. However, the dominant factor influencing its reactivity relative to small acyl chlorides like acetyl chloride will likely be the increased steric hindrance from the C7 alkyl chain.

Conclusion

This guide has provided a comparative overview of the reactivity of this compound against acetyl chloride, benzoyl chloride, and oxalyl chloride. The reactivity of these acyl chlorides is a nuanced function of their electronic and steric properties.

  • Oxalyl chloride stands out as the most reactive due to the powerful electron-withdrawing nature of its two adjacent carbonyl groups.

  • Acetyl chloride is a highly reactive, sterically unhindered aliphatic acyl chloride.

  • Benzoyl chloride's reactivity is moderated by the resonance effects of the aromatic ring.

  • This compound offers a balance of high reactivity, characteristic of aliphatic acyl chlorides, with the synthetic versatility afforded by its bifunctional nature. Its long alkyl chain introduces some steric bulk, which may temper its reactivity slightly compared to very small acyl chlorides.

The choice of the optimal acyl chloride for a given transformation will ultimately depend on the specific requirements of the reaction, including the nature of the nucleophile, desired reaction rate, and the potential for further synthetic modifications.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 8-chloro-8-oxooctanoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this bifunctional molecule. By comparing its mass spectrum with those of related monofunctional compounds—Methyl Hydrogen Suberate and Heptanoyl Chloride—we will establish a clear diagnostic framework for structural confirmation and differentiation from analogous chemical entities.

Introduction: The Structural Challenge

This compound (C₉H₁₅ClO₃, MW: 206.67 g/mol ) is a valuable reagent in organic synthesis, notably used in the creation of histone deacetylase inhibitors and other potential anticancer agents.[1][2] Its structure features two distinct reactive sites: a methyl ester and an acyl chloride, separated by a six-carbon alkyl chain. This bifunctionality presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for reaction monitoring, purity assessment, and metabolic studies.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3][4] This guide will dissect the resulting complex spectrum by examining the competing fragmentation pathways initiated at the ester and acyl chloride moieties, providing a predictive model for its identification.

Experimental Protocol: Acquiring a Reference Mass Spectrum

To ensure reproducibility and generate a library-comparable spectrum, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is essential. The trustworthiness of any spectral interpretation rests upon a robust and well-documented experimental foundation.

Recommended GC-MS Parameters:
ParameterValueRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentA standard single-quadrupole mass spectrometer suitable for EI.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column offering excellent separation for a wide range of organic molecules.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing optimal chromatographic resolution.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minA standard temperature ramp suitable for eluting medium-volatility compounds.
MS Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase within the ion source.
MS Quad Temp. 150 °CStandard quadrupole temperature for stable ion transmission.
Ionization Mode Electron Ionization (EI)The industry standard for creating searchable mass spectral libraries.[4]
Ionization Energy 70 eVThis standard energy level provides highly reproducible fragmentation patterns and maximizes ionization efficiency, though it can sometimes lead to the absence of a molecular ion.[5][6]
Mass Range m/z 40-300Captures the expected molecular ion and all significant fragments.

This protocol establishes a self-validating system; adherence to these parameters ensures that the generated spectra are comparable to established databases and literature values.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound is a competitive process governed by the stability of the resulting ions and neutral losses. The primary pathways are initiated at the two functional groups.

Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 206 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak should appear at m/z 208 with approximately one-third the intensity of the M⁺• peak. However, for aliphatic compounds with multiple functional groups, the molecular ion can be weak or entirely absent due to rapid fragmentation.[7][8]

Key Fragmentation Pathways
  • Loss of Chlorine Radical (Acyl Chloride Fragmentation): The cleavage of the C-Cl bond is a highly favored pathway for acyl chlorides, leading to the formation of a resonance-stabilized acylium ion.[8] This is often a prominent peak in the spectrum.

    • [M - Cl]⁺ → m/z 171

  • Loss of Methoxy Radical (Ester α-Cleavage): A competing α-cleavage at the ester functional group results in the loss of a methoxy radical (•OCH₃).

    • [M - •OCH₃]⁺ → m/z 175

  • McLafferty Rearrangement (Ester Fragmentation): For esters with an alkyl chain of at least three carbons, the McLafferty rearrangement is a characteristic and often dominant fragmentation pathway.[7] It involves the transfer of a γ-hydrogen to the ester carbonyl oxygen, followed by β-cleavage, producing a charged enol and a neutral alkene. This fragment is diagnostic for the methyl ester moiety.

    • [CH₂=C(OH)OCH₃]⁺• → m/z 74

The interplay of these pathways is visualized in the diagram below.

G M This compound [M]+• m/z 206/208 F171 [M - Cl]+ m/z 171 M->F171 - •Cl F175 [M - OCH3]+ m/z 175 M->F175 - •OCH3 F74 McLafferty Ion [C3H6O2]+• m/z 74 M->F74 McLafferty Rearrangement

Caption: Primary fragmentation pathways of this compound.

Summary of Predicted Fragments
m/zProposed StructureFragmentation Pathway
206/208[C₉H₁₅ClO₃]⁺•Molecular Ion (M⁺•)
175[ClCO(CH₂)₆CO]⁺α-Cleavage (Loss of •OCH₃)
171[CH₃OCO(CH₂)₆CO]⁺α-Cleavage (Loss of •Cl)
74[CH₂=C(OH)OCH₃]⁺•McLafferty Rearrangement

Comparative Analysis: Isolating Functional Group Behavior

To substantiate our predictions, we compare the expected fragmentation of this compound with two simpler, related molecules. This comparison allows us to assign specific fragments to their originating functional group with high confidence.

Alternative 1: Methyl Hydrogen Suberate

This molecule, also known as monomethyl suberate, replaces the acyl chloride with a carboxylic acid. Its mass spectrum provides a clean example of fragmentation dominated by a long-chain methyl ester. The mass spectrum of this compound prominently features the m/z 74 peak from the McLafferty rearrangement as the base peak (100% relative abundance), confirming the diagnostic power of this fragment for the methyl ester end of our target molecule.[9] Other significant ester-related fragments appear at m/z 87 and m/z 59.[9][10]

Alternative 2: Heptanoyl Chloride

This compound isolates the acyl chloride functionality on a similar-length alkyl chain. Its fragmentation is dominated by the loss of the chlorine radical to form an acylium ion ([M-Cl]⁺ at m/z 113) and subsequent fragmentation of the alkyl chain. It will not produce the characteristic ester fragments at m/z 74 or loss of a methoxy group.

Comparative Data Summary
Fragment TypeThis compoundMethyl Hydrogen Suberate[9]Heptanoyl Chloride
Molecular Ion (M⁺•) m/z 206/208 (likely weak)m/z 188 (weak)m/z 148/150 (weak)
Loss of Functional Group m/z 171 ([M-Cl]⁺)m/z 171 ([M-OH]⁺)m/z 113 ([M-Cl]⁺)
Loss of •OCH₃ m/z 175 N/AN/A
McLafferty Ion m/z 74 (Prominent)m/z 74 (Base Peak)N/A
Other Ester Fragments m/z 87, 59 (Likely)m/z 87, 59 (Present)N/A
Alkyl Chain Fragments Clusters separated by 14 DaClusters separated by 14 DaClusters separated by 14 Da

This comparative table clearly demonstrates that the presence of strong signals at m/z 171 (or 175) andm/z 74 is a definitive signature for the bifunctional structure of this compound.

Conclusion

The EI-MS fragmentation pattern of this compound is a predictable composite of the behaviors of its constituent acyl chloride and methyl ester functional groups. The key diagnostic peaks for its unambiguous identification are:

  • The molecular ion cluster at m/z 206/208 .

  • A strong acylium ion at m/z 171 resulting from the loss of chlorine.

  • The highly characteristic McLafferty rearrangement ion at m/z 74 , which may serve as the base peak.

By comparing its spectrum to those of monofunctional analogs like Methyl Hydrogen Suberate and Heptanoyl Chloride, analysts can confidently differentiate this structure and confirm its identity in complex mixtures. This guide provides the foundational logic and experimental framework necessary for any researcher utilizing mass spectrometry for the analysis of this and related synthetic intermediates.

References

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A Senior Application Scientist's Guide to Purity Assessment of Methyl 8-chloro-8-oxooctanoate: A Comparative Analysis of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 8-chloro-8-oxooctanoate (CAS: 41624-92-4), a bifunctional molecule featuring both a methyl ester and a reactive acyl chloride, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors.[1][2] However, the very feature that makes it a valuable synthetic tool—the highly electrophilic acyl chloride group—presents a significant analytical challenge.[3][4]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. Moving beyond standard protocols, we will explore the underlying rationale for method selection, the necessity of derivatization to overcome the compound's inherent reactivity, and provide detailed experimental workflows to empower researchers, scientists, and drug development professionals to make informed analytical decisions.

The Central Challenge: Reactivity of the Acyl Chloride

Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] The primary analytical hurdle is their susceptibility to hydrolysis and reaction with nucleophiles. This reactivity dictates the entire analytical strategy:

  • Hydrolysis: Trace amounts of water in solvents or on analytical instrumentation can rapidly convert the acyl chloride to its corresponding carboxylic acid (8-(methoxycarbonyl)octanoic acid), skewing purity results.

  • Solvent Reactivity: Protic solvents common in HPLC, such as water and methanol, will readily react with the analyte on-column, making direct analysis in reversed-phase systems problematic.[5]

  • Thermal Lability: While possessing sufficient volatility for GC, the high temperatures of the GC inlet can cause degradation or unwanted reactions, compromising analytical integrity.

Therefore, a robust purity assessment method cannot simply involve a "dissolve and inject" approach. The core of a reliable method lies in the controlled, quantitative conversion of the reactive analyte into a stable, easily analyzable derivative.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds, offering unparalleled separation efficiency and definitive identification through mass fragmentation patterns.[6] For this compound, a direct injection is ill-advised due to thermal stability concerns. The scientifically sound approach is in-situ derivatization to a stable, less reactive compound.

Causality Behind the Experimental Choice: Why Derivatization is Essential

Our chosen strategy is the quantitative conversion of the acyl chloride to a stable ester by reacting it with an anhydrous alcohol, such as methanol. This is an intentional, controlled "quenching" that yields dimethyl suberate. This approach is superior to direct analysis for several reasons:

  • Stability: The resulting diester is significantly more stable thermally and chemically than the starting acyl chloride.

  • Chromatographic Performance: The diester exhibits excellent peak shape and is less prone to adsorption on active sites within the GC system.

  • Validation: The complete conversion of the acyl chloride can be readily validated, ensuring the measured purity reflects the original sample.[7]

Experimental Protocol: GC-MS via Methanolysis Derivatization

This protocol is designed to be self-validating by ensuring complete derivatization prior to analysis.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry 10 mL volumetric flask.
  • Under anhydrous conditions (e.g., in a glovebox or under a stream of nitrogen), add 5 mL of anhydrous methanol.
  • Gently swirl the flask and allow the reaction to proceed at room temperature for 15 minutes to ensure complete conversion to dimethyl suberate.
  • Dilute to the mark with a suitable anhydrous solvent like dichloromethane or methyl tert-butyl ether (MTBE).
  • Prepare a 1.0 mg/mL solution for injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: A polar DB-WAX or a non-polar HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) can be used. A DB-WAX is often preferred for separating esters.[8]
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: Start at 90 °C, hold for 2 minutes, ramp to 225 °C at 10 °C/min, and hold for 5 minutes.[8]
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main dimethyl suberate peak relative to the total peak area.
  • Impurity identification is performed by comparing the mass spectra of minor peaks against the NIST spectral library. Potential impurities include residual starting materials (e.g., 8-(methoxycarbonyl)octanoic acid) or by-products from the synthesis.
Workflow for GC-MS Purity Assessment

GC-MS Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Deriv Derivatize with Anhydrous Methanol Sample->Deriv Dilute Dilute to Final Concentration Deriv->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (NIST Library) Integrate->Identify Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Streamlined workflow for GC-MS analysis via derivatization.

High-Performance Liquid Chromatography (HPLC): A Robust Tool for Quantification

HPLC is a versatile technique, particularly for compounds that are non-volatile or thermally unstable.[9] For this compound, the challenges are twofold: its reactivity with common mobile phases and its lack of a strong UV chromophore for sensitive detection. A direct analysis is not feasible.

Causality Behind the Experimental Choice: Derivatization for Stability and Sensitivity

The optimal HPLC strategy involves pre-column derivatization to address both reactivity and detection. We will utilize a well-established method for acyl chlorides that employs 2-nitrophenylhydrazine as the derivatizing reagent.[10][11] This choice is deliberate and powerful:

  • Creates a Stable Product: The reaction yields a stable hydrazide, completely neutralizing the reactive acyl chloride.

  • Introduces a Strong Chromophore: The resulting derivative incorporates the nitro-substituted phenyl group, which has a strong UV absorbance at a higher wavelength (around 395 nm).[10]

  • Enhances Specificity: Detecting at 395 nm significantly reduces interference from the drug substance matrix and most common impurities, which typically absorb in the low UV range (<300 nm).[10] This makes the method highly specific and suitable for trace-level analysis.

Experimental Protocol: HPLC-DAD via 2-Nitrophenylhydrazine Derivatization

This protocol provides a highly sensitive and specific method for the quantification of this compound.

1. Sample Preparation (Derivatization):

  • Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile (Derivatization Reagent).
  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask and dilute to volume with anhydrous acetonitrile. This is the Stock Solution.
  • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask, add 1.0 mL of the Derivatization Reagent, and allow to react at room temperature for 30 minutes.[10]
  • Dilute to the mark with acetonitrile. The final concentration of the derivatized analyte will be approximately 100 µg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[12]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Program:
  • 0-15 min: 50% to 90% B
  • 15-20 min: 90% B
  • 20.1-25 min: 50% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: Monitor at 395 nm.

3. Data Analysis:

  • Quantification should be performed using an external standard calibration curve prepared by derivatizing known concentrations of a purified this compound reference standard.
  • The DAD can be used to assess peak purity and confirm that co-eluting impurities are not present.
Workflow for HPLC Purity Assessment

HPLC Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Prepare Sample Stock Solution Deriv Derivatize with 2-Nitrophenylhydrazine Sample->Deriv Dilute Dilute to Final Concentration Deriv->Dilute Inject Inject into HPLC-DAD Dilute->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV/DAD Detection (395 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate Purity Assess Peak Purity (DAD) Integrate->Purity

Caption: Robust workflow for HPLC quantification using derivatization.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is best suited for the analytical objective.[6]

ParameterGC-MS Method (via Methanolysis)HPLC-DAD Method (via 2-NPH Derivatization)
Analyte Form Volatile, thermally stable diester derivative.Non-volatile, stable hydrazide derivative.
Principle Separation by boiling point/polarity on a capillary column.Separation by polarity on a packed reversed-phase column.
Primary Strength Definitive Identification. Provides mass spectral data for unambiguous peak identification and structural elucidation of unknowns.Sensitive & Specific Quantification. High sensitivity and specificity due to chromophore introduction, ideal for trace analysis in complex matrices.[10]
Sensitivity Good, especially in Selective Ion Monitoring (SIM) mode.Excellent, with detection limits reported in the 0.01-0.03 µg/mL range for similar acyl chlorides.[10]
Selectivity High, based on chromatographic resolution and unique mass fragmentation.Very high, due to detection at a specific, high wavelength (395 nm) where interferences are minimal.
Analysis Speed Typically faster run times (around 15-20 minutes).Potentially longer run times due to gradient elution and re-equilibration (around 25-30 minutes).
Sample Prep Simple, rapid derivatization with a common solvent (methanol).More complex derivatization requiring a specific reagent and a timed reaction.
Application Ideal for impurity profiling, identification of unknown by-products, and final purity confirmation.Best suited for routine Quality Control (QC), stability testing, and accurate quantification of residual acyl chloride in drug substances.

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, a dual-methodology approach provides the most complete picture.

  • The GC-MS method with methanolysis derivatization should be employed for the definitive identification of impurities and as a primary method for characterizing reference standards. Its power lies in the structural information provided by the mass spectrometer, which is invaluable during process development and troubleshooting.

  • The HPLC-DAD method with 2-nitrophenylhydrazine derivatization is the superior choice for routine quantitative analysis.[10] Its high sensitivity, specificity, and robustness make it an ideal tool for quality control labs to monitor residual levels of the acyl chloride in final products or subsequent reaction mixtures, ensuring process consistency and product quality.

By understanding the inherent chemical nature of this compound and strategically employing derivatization, researchers can overcome its analytical challenges. The selection of either GC-MS or HPLC is thus not an arbitrary choice, but a targeted decision based on the specific analytical question at hand—be it definitive identification or precise quantification.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Smolecule. (2023, August 16). Buy this compound | 41624-92-4.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized 7-Bromoheptanoyl Chloride.
  • Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
  • Zheng, J., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 30-36. [Link]
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3,5-Xylenol, 2,4-dichloro-, acetate.
  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 41624-92-4.
  • ChemicalBook. (2025, July 16). This compound | 41624-92-4.
  • SpringerLink. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide active pharmaceutical ingredient.

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A Comparative Guide to Catalyst Efficacy in the Synthesis of Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of versatile intermediates is paramount. Methyl 8-chloro-8-oxooctanoate, a derivative of suberic acid, serves as a critical building block for a variety of more complex molecules, including histone deacetylase (HDAC) inhibitors like Tubacin. The key synthetic step, the selective conversion of the terminal carboxylic acid of suberic acid monomethyl ester to an acyl chloride, is highly dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for this transformation, supported by mechanistic insights and detailed experimental protocols to inform your synthetic strategy.

The Crux of the Matter: Selective Acyl Chloride Formation

The synthesis of this compound hinges on the selective activation of one of the two carboxylic acid functionalities of suberic acid. This is typically achieved by first performing a mono-esterification of suberic acid to protect one of the acid groups, yielding monomethyl suberate. The remaining free carboxylic acid is then converted to the highly reactive acyl chloride. The choice of chlorinating agent and, critically, the catalyst, dictates the efficiency, selectivity, and scalability of this process.

Homogeneous Catalysis: The Workhorses of Acyl Chloride Synthesis

The most prevalent methods for the synthesis of acyl chlorides from carboxylic acids employ stoichiometric chlorinating agents in conjunction with catalytic amounts of a nucleophilic catalyst. The two most common chlorinating agents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), with their efficacy being significantly modulated by catalysts such as N,N-Dimethylformamide (DMF) and pyridine.

The Vilsmeier-Haack Intermediate: A Common Mechanistic Pathway

A key mechanistic feature of reactions involving a chlorinating agent and a catalyst like DMF is the in-situ formation of a Vilsmeier-Haack reagent. This highly electrophilic species is the true activating agent that facilitates the conversion of the carboxylic acid to the acyl chloride. For instance, the reaction of DMF with thionyl chloride or oxalyl chloride generates the N,N-dimethylchloroiminium ion.[1] This intermediate readily reacts with the carboxylic acid, leading to the formation of the acyl chloride and regeneration of the DMF catalyst.

Reaction Pathway: Vilsmeier-Haack Reagent Formation and Catalytic Cycle

G cluster_0 Vilsmeier Reagent Formation cluster_1 Catalytic Cycle DMF N,N-Dimethylformamide (DMF) VilsmeierReagent Vilsmeier-Haack Reagent ([Me₂N=CHCl]⁺Cl⁻) DMF->VilsmeierReagent Reaction ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) ChlorinatingAgent->VilsmeierReagent CarboxylicAcid Suberic Acid Monomethyl Ester Intermediate O-Acylisourea Intermediate VilsmeierReagent->Intermediate Activation CarboxylicAcid->Intermediate AcylChloride This compound Intermediate->AcylChloride Chloride Attack & Elimination RegeneratedDMF Regenerated DMF Intermediate->RegeneratedDMF

Caption: Formation of the Vilsmeier-Haack reagent and its role in the catalytic cycle for acyl chloride synthesis.

Catalyst and Reagent Comparison: A Data-Driven Analysis

While specific comparative data for the synthesis of this compound is sparse in the literature, we can extrapolate from the well-established principles of acyl chloride formation from carboxylic acids to guide our selection.

Catalyst/Reagent SystemTypical ConditionsYieldAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Neat or in a high-boiling solvent (e.g., toluene), reflux.Good to ExcellentCost-effective, byproducts (SO₂, HCl) are gaseous and easily removed.[2]Requires elevated temperatures which can lead to side reactions or degradation of sensitive substrates.
SOCl₂ / cat. DMF Lower temperatures (e.g., 55-65°C) than uncatalyzed reaction.[3]Good to ExcellentMilder conditions, faster reaction rates compared to SOCl₂ alone.[3]Potential for formation of carcinogenic dimethylcarbamoyl chloride as a byproduct.
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM), often at room temperature or 0°C.High to ExcellentMilder and more selective than thionyl chloride, byproducts (CO, CO₂, HCl) are gaseous.More expensive than thionyl chloride.
(COCl)₂ / cat. DMF Inert solvent (e.g., DCM), room temperature.High to ExcellentVery mild conditions, fast reaction rates, high purity of the product.[1]Higher cost, potential for carcinogen formation from DMF.
Pyridine (as catalyst) Used with chlorinating agents, often as a solvent or co-solvent.VariableActs as a nucleophilic catalyst and an acid scavenger.[4][5]Can be difficult to remove completely, potential for side reactions.
Heterogeneous Catalysts Typically solid-supported catalysts (e.g., immobilized Vilsmeier-Haack reagent).Potentially HighEase of separation and catalyst recycling, potential for continuous flow processes.Can have lower activity than homogeneous counterparts, potential for leaching.

In-Depth Analysis of Catalytic Systems

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and economical choice for the large-scale production of acyl chlorides.[6] Its primary advantage lies in the gaseous nature of its byproducts, sulfur dioxide and hydrogen chloride, which simplifies product isolation. However, the uncatalyzed reaction often requires reflux temperatures, which may not be suitable for thermally sensitive molecules.

The addition of a catalytic amount of DMF significantly accelerates the reaction, allowing for lower reaction temperatures. This is due to the formation of the more reactive Vilsmeier-Haack intermediate. This catalytic effect makes the SOCl₂/DMF system a more versatile and efficient option than thionyl chloride alone.[3]

Oxalyl Chloride ((COCl)₂)

For laboratory-scale synthesis and the preparation of high-purity compounds, oxalyl chloride is often the reagent of choice.[5] It is generally milder and more selective than thionyl chloride, and reactions can often be conducted at room temperature.[1] The byproducts of the reaction, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which again simplifies workup.

The combination of oxalyl chloride with catalytic DMF is a highly effective system for the synthesis of acyl chlorides under very mild conditions. The reaction proceeds rapidly at room temperature, providing the desired product in high yield and purity.[1]

Pyridine

Pyridine can also be used as a catalyst in these reactions. It functions both as a nucleophilic catalyst, activating the chlorinating agent, and as a base to neutralize the HCl generated during the reaction.[4] However, its high boiling point can make it difficult to remove completely from the reaction mixture, and it can sometimes lead to the formation of colored impurities. In many applications, DMF is a more effective and cleaner catalyst.[6]

Heterogeneous Catalysts: The Future of Greener Synthesis?

The development of heterogeneous catalysts for acyl chloride synthesis is an area of growing interest, driven by the principles of green chemistry. Immobilized versions of catalysts, such as polymer-bound Vilsmeier-Haack reagents, offer the significant advantage of easy separation from the reaction mixture and the potential for catalyst recycling. This can lead to simplified workup procedures and reduced waste generation. While the activity of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts, the benefits of recyclability and process simplification make them an attractive area for further research and development.

Experimental Protocols: A Practical Guide

The following is a representative, detailed protocol for the synthesis of an acyl chloride from a carboxylic acid using oxalyl chloride and catalytic DMF, adapted from a procedure in Organic Syntheses.[1] This protocol can be adapted for the synthesis of this compound from suberic acid monomethyl ester.

Experimental Workflow: Acyl Chloride Synthesis

G Start Start: Suberic Acid Monomethyl Ester in an inert solvent (e.g., DCM) AddReagents Add Oxalyl Chloride (1.1 - 1.5 equivalents) Start->AddReagents AddCatalyst Add Catalytic DMF (a few drops) AddReagents->AddCatalyst Reaction Stir at Room Temperature (monitor by TLC or IR) AddCatalyst->Reaction Workup Solvent Removal (in vacuo) Reaction->Workup Product This compound (crude product) Workup->Product

Caption: A generalized experimental workflow for the synthesis of an acyl chloride using oxalyl chloride and DMF.

Detailed Step-by-Step Methodology

Materials:

  • Suberic acid monomethyl ester

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add suberic acid monomethyl ester (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Oxalyl Chloride: To the stirred solution, add oxalyl chloride (1.1-1.5 eq.) dropwise via syringe at room temperature.

  • Catalyst Addition: Carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the disappearance of the carboxylic acid O-H stretch in the infrared (IR) spectrum. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The crude this compound is often used in the next step without further purification.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (CO, HCl). Oxalyl chloride and thionyl chloride are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound is a critical decision that impacts reaction efficiency, product purity, and process scalability.

  • For laboratory-scale synthesis where high purity is paramount, the use of oxalyl chloride with a catalytic amount of DMF is highly recommended due to its mild reaction conditions and the ease of byproduct removal.

  • For large-scale industrial production , the more economical thionyl chloride with catalytic DMF is a viable option, provided that the reaction temperature is carefully controlled to minimize potential side reactions.

  • The exploration of heterogeneous catalysts presents a promising avenue for developing more sustainable and environmentally friendly manufacturing processes for this important intermediate.

By carefully considering the factors outlined in this guide, researchers and drug development professionals can select the optimal catalytic system to meet their specific synthetic needs, ultimately accelerating the path to novel therapeutics and fine chemicals.

References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.76 (2004); Vol. 77, p.51 (2000). (Link not available)
  • A more convenient method of preparation of amide derivatives of carboxylic acids. Journal of Chemical Education, 53(2), p.124 (1976). (Link not available)
  • Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. Russian Journal of Organic Chemistry, 42(5), pp.641-647 (2006). (Link not available)
  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. International Journal of ChemTech Research, 2(1), pp.26-30 (2010). (Link not available)
  • Preparation of acyl (acid) chlorides (video). Khan Academy. [Link]
  • Acids to Acyl Chlorides, Part 1. YouTube. [Link]
  • DMF‐catalysed chlorination of carboxylic acids.

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A Senior Application Scientist's Guide to the Structural Validation of Methyl 8-chloro-8-oxooctanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. Methyl 8-chloro-8-oxooctanoate and its derivatives are versatile bifunctional molecules, often employed as critical building blocks in the synthesis of complex targets, including novel histone deacetylase (HDAC) inhibitors.[1] Their dual reactivity, stemming from the methyl ester and the highly reactive acyl chloride moieties, necessitates a multi-faceted and rigorous analytical approach to ensure structural integrity and purity.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the structure of this compound. We will move beyond simple protocol recitation to explore the underlying rationale for each experimental choice, presenting a self-validating workflow that ensures the highest degree of confidence in your molecular structure.

The Validation Strategy: An Integrated Approach

Validation_Workflow cluster_0 Primary Structural Elucidation cluster_1 Confirmatory Analysis Compound Synthesized Product (this compound) FTIR FT-IR Spectroscopy (Functional Group ID) Compound->FTIR Fast Screening NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) Compound->NMR Detailed Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS Mass Verification Purity Purity & Quantification FTIR->Purity NMR->Purity MS->Purity HPLC HPLC Analysis (with derivatization) Purity->HPLC EA Elemental Analysis (Formula Confirmation) Purity->EA Confirmed Structurally Confirmed & Pure Compound HPLC->Confirmed EA->Confirmed

Caption: Integrated workflow for the structural validation of this compound.

Comparative Analysis of Core Validation Techniques

The choice of analytical technique is dictated by the specific question being asked. Is the acyl chloride present? What is the connectivity of the methylene chain? Is the sample pure? The following table compares the primary and secondary techniques used in our validation workflow.

Technique Information Provided Key Advantages for this Molecule Limitations & Field-Proven Insights
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, chemical environment of nuclei.Unambiguously confirms the -(CH₂)₆- chain, the terminal -OCH₃ group, and the position of carbonyls.[2][5]Requires a relatively pure sample for clear spectra. The quaternary carbonyl carbons will have weak signals in ¹³C NMR.
FT-IR Presence of specific functional groups (C=O, C-O, C-Cl).Rapid and definitive confirmation of both the ester and acyl chloride carbonyls, which have distinct, high-frequency C=O stretching bands.[6][7]Provides no information on molecular connectivity or the length of the alkyl chain. It is primarily a qualitative tool.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms the molecular formula. The characteristic fragmentation (loss of Cl) provides strong evidence for the acyl chloride terminus.[8][9]The molecular ion peak for acyl chlorides can be weak or absent.[9][10] Anhydrous conditions are critical during sample preparation to prevent hydrolysis.[8]
HPLC Purity assessment and quantification of impurities.Provides excellent separation of the target compound from starting materials and byproducts, enabling accurate purity determination (>95%).[2]Direct analysis is challenging due to the high reactivity of the acyl chloride with common protic solvents. Pre-analysis derivatization is the standard approach.[11]
Elemental Analysis Quantitative elemental composition (%C, %H, %O, %Cl).Provides fundamental confirmation of the molecular formula, corroborating MS data.[12][13]Requires a highly pure and dry sample for accurate results. The accepted deviation from the calculated values is typically <0.4%.[12]

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules.[5] For this compound, both ¹H and ¹³C NMR are required to piece together the full picture.

Expected Spectral Data

The key to NMR analysis is predicting the expected signals and comparing them to the experimental data.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COOCH₃~3.67Singlet3HProtons on the methyl ester group are deshielded by the adjacent oxygen.
-CH₂-COCl~2.90Triplet2HMethylene protons alpha to the highly electron-withdrawing acyl chloride carbonyl are significantly downfield.
-CH₂-COOCH₃~2.30Triplet2HMethylene protons alpha to the ester carbonyl are deshielded.
-(CH₂)₄-~1.30 - 1.75Multiplet8HThe central methylene protons of the alkyl chain exist in a complex, overlapping signal region.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-C OCl~173-174The acyl chloride carbonyl carbon is highly deshielded.[2]
-C OOCH₃~174The ester carbonyl carbon is also highly deshielded.[2]
-COOC H₃~51.5The methyl carbon of the ester group.[5]
-C H₂-COCl~45-50Alpha-carbon to the acyl chloride is significantly downfield.
-C H₂-COOCH₃~34.0Alpha-carbon to the ester.[5]
-(C H₂)₄-~24-29Carbons within the aliphatic chain.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, non-protic solvent that provides a clean spectrum. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This removes any particulate matter that can disrupt the magnetic field homogeneity, leading to poor spectral resolution (peak broadening).

  • Data Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).[5]

    • Tune the probe for ¹H and ¹³C frequencies and perform shimming to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation easier. A sufficient number of scans is required due to the low natural abundance of ¹³C.[5]

Pillar 2: Mass Spectrometry (MS) & FT-IR — Functional Group and Mass Confirmation

While NMR provides the skeleton, MS and FT-IR confirm the molecular weight and the presence of the critical functional groups, respectively.

FT-IR: The Functional Group Fingerprint

The infrared spectrum provides immediate, albeit qualitative, evidence for the successful incorporation of both the ester and acyl chloride groups. The key lies in the carbonyl (C=O) stretching region.

  • Acyl Chloride (C=O): A very strong, sharp absorption band is expected at a characteristically high frequency, typically 1810–1790 cm⁻¹ .[6][14] The electron-withdrawing chlorine atom shortens and strengthens the C=O bond, increasing its stretching frequency.[7]

  • Methyl Ester (C=O): A strong absorption band is expected around 1735 cm⁻¹ .[7][15]

  • Ester (C-O): A strong, broad absorption between 1300-1150 cm⁻¹ confirms the C-O single bond stretch of the ester.[6][15]

The clear separation of the two carbonyl peaks is a primary indicator of a successful synthesis.

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

GC-MS is an ideal technique for this molecule, providing both separation and mass data.

Caption: Key fragmentation pathways for this compound in EI-MS.

Key Observations in the Mass Spectrum:

  • Molecular Ion (M⁺˙): Look for a pair of peaks at m/z 206 and 208 in an approximate 3:1 ratio. This is the characteristic isotopic signature of a single chlorine atom. This peak may be of low intensity or absent.[9][10]

  • Base Peak (Acylium Ion): The most common and often most intense peak (the base peak) results from the loss of the chlorine radical (α-cleavage) to form a stable acylium ion at m/z 171 .[8][9][10] This is a highly diagnostic fragmentation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a dry, inert solvent such as anhydrous dichloromethane or hexane. Causality: Anhydrous conditions are absolutely critical to prevent hydrolysis of the acyl chloride on the timescale of the sample preparation and injection, which would lead to the appearance of the corresponding carboxylic acid.[8]

  • Instrumentation: Use a standard GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).[8]

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. Causality: The temperature ramp allows for the separation of any volatile impurities from the main compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Pillar 3: Chromatography & Elemental Analysis — The Final Purity Check

Once the structure is confidently elucidated, the final step is to determine the purity of the bulk sample.

HPLC: A Quantitative Look at Purity

As mentioned, the reactivity of the acyl chloride makes direct HPLC analysis difficult. The most reliable method involves converting the analyte to a more stable derivative.

Experimental Protocol: HPLC via Derivatization
  • Derivatization: In a small vial, dissolve a precisely weighed amount of the sample (e.g., 10 mg) in 1 mL of anhydrous dichloromethane. Add 0.5 mL of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., 2,6-lutidine). Let the reaction proceed for 15-30 minutes. Causality: The methanol will rapidly and quantitatively convert the acyl chloride to a second methyl ester (dimethyl suberate), a stable compound that is easily analyzed by reverse-phase HPLC. The base scavenges the HCl byproduct.[11]

  • Sample Preparation for HPLC: Dilute the reaction mixture in the mobile phase to an appropriate concentration (~0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.[2]

    • Detection: UV detector at a low wavelength (e.g., 210 nm) where the ester carbonyls absorb.

  • Analysis: The purity of the original this compound is determined from the area percentage of the resulting dimethyl suberate peak in the chromatogram.

Elemental Analysis: The Fundamental Truth

Elemental analysis provides the ultimate confirmation of the molecular formula by determining the mass percentages of C, H, and Cl.

  • Calculated for C₉H₁₅ClO₃: C, 52.30%; H, 7.32%; Cl, 17.15%; O, 23.22%.

  • Acceptance Criteria: The experimental results must be within ±0.4% of the calculated values to confirm the elemental composition and high purity of the sample.[12]

Conclusion

Validating the structure of a reactive, bifunctional molecule like this compound is a systematic process of evidence accumulation. By integrating the detailed connectivity map from NMR , the functional group confirmation from FT-IR , the molecular weight and fragmentation data from MS , and the quantitative purity assessment from derivatization-based HPLC and Elemental Analysis , researchers can achieve an unassailable confirmation of their compound's identity and quality. This rigorous, multi-technique approach is not merely academic; it is a foundational requirement for reproducible science and the successful advancement of research and drug development programs.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Reagents designed to interact with specific functional groups are indispensable tools for creating antibody-drug conjugates, developing activity-based probes, and elucidating biological pathways. Methyl 8-chloro-8-oxooctanoate, a bifunctional molecule featuring a methyl ester and a highly reactive acyl chloride, presents itself as a versatile building block in organic synthesis.[1][2] However, its utility in biological systems necessitates a thorough understanding of its potential for off-target reactions, a phenomenon known as cross-reactivity.

This guide provides an in-depth comparison of this compound with alternative reagents, offering insights into their respective cross-reactivity profiles. We will delve into the underlying chemical principles governing their reactivity and present experimental frameworks for assessing selectivity, empowering researchers to make informed decisions in their experimental designs.

Understanding the Reactivity of this compound

This compound (C₉H₁₅ClO₃) is characterized by its terminal acyl chloride group.[3] This functional group renders the molecule highly electrophilic and, consequently, reactive towards a wide range of nucleophiles.[4][5] The reactivity of acyl chlorides is significantly greater than that of other common acylating agents such as acid anhydrides, esters, and amides.[6][7]

The primary mechanism of reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion.[4] In a biological milieu, numerous nucleophilic functional groups are present, primarily on the side chains of amino acids within proteins. These include the primary amines of lysine residues and the N-terminus, the thiol group of cysteine, the hydroxyl groups of serine and threonine, and the phenolic hydroxyl group of tyrosine.[8][9]

The high reactivity of acyl chlorides, while advantageous for rapid and efficient conjugation, is also the root of their potential for significant cross-reactivity.[10] Without careful control of reaction conditions, reagents like this compound can react indiscriminately with multiple amino acid residues, leading to a heterogeneous mixture of modified proteins and potential disruption of protein structure and function.[11]

Comparative Analysis of Acylating Agents

The choice of an acylating agent is a critical decision that balances reactivity with selectivity. While this compound offers high reactivity, several alternatives provide a more controlled approach to biomolecule modification.

Reagent ClassTarget ResiduesRelative ReactivityByproductAdvantagesDisadvantages
Acyl Chlorides (e.g., this compound)Primary amines, thiols, hydroxyls, phenolsVery HighHClFast reaction ratesHigh cross-reactivity , low stability in aqueous solutions, corrosive byproduct.
Acid Anhydrides Primary amines, thiolsHighCarboxylic acidGenerally less reactive and more selective than acyl chlorides; byproduct is less corrosive.[12]May require catalysts or higher temperatures.
N-Hydroxysuccinimide (NHS) Esters Primary aminesModerateN-HydroxysuccinimideHigh selectivity for primary amines, stable amide bond formation.[13][14]Can still exhibit some cross-reactivity with hydroxyl-containing amino acids in excess.[15]
Thioesters Thiols (Cysteine)ModerateThiolHighly specific for cysteine residues.[16]Limited to targeting cysteine residues.

Key Insights:

  • Acyl chlorides , including this compound, are the most reactive acylating agents but suffer from the lowest selectivity. Their use in complex biological systems requires careful consideration and stringent control of reaction conditions to minimize off-target modifications.

  • Acid anhydrides offer a step-down in reactivity, providing a better balance between efficiency and selectivity.[12]

  • NHS esters are the reagents of choice for specifically targeting primary amines (lysine residues and the N-terminus) and are widely used in protein labeling and bioconjugation due to their relatively high selectivity.[13][14]

  • Thioesters provide the highest degree of selectivity, specifically targeting the thiol group of cysteine residues.[16]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound or any other electrophilic reagent, a chemoproteomic approach is highly recommended. Activity-based protein profiling (ABPP) and related techniques allow for the identification of protein targets and specific modification sites within the proteome.[17]

General Workflow for Chemoproteomic Profiling of Electrophiles

This workflow provides a framework for identifying the amino acid residues that react with an electrophilic probe.[12][18]

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Labeling Reaction cluster_click_chem Bioorthogonal Ligation cluster_analysis Analysis proteome Cell Lysate or Purified Protein incubation Incubate Probe with Proteome proteome->incubation probe Electrophilic Probe (e.g., Alkyne-tagged This compound analog) probe->incubation click Click Chemistry (e.g., CuAAC) with Azide-Biotin Tag incubation->click enrichment Streptavidin Enrichment click->enrichment digestion On-bead Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Identify modified peptides and residues) lcms->data_analysis

Caption: Chemoproteomic workflow for profiling electrophile reactivity.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of this compound containing a bioorthogonal handle, such as a terminal alkyne or azide. This allows for subsequent visualization or enrichment.

  • Proteome Labeling: Incubate the synthesized probe with a complex biological sample, such as a cell lysate, at varying concentrations and time points.

  • Bioorthogonal Ligation ("Click Chemistry"): After labeling, perform a click chemistry reaction to attach a reporter tag, such as biotin-azide (if using an alkyne probe), to the modified proteins.[13]

  • Enrichment of Labeled Proteins: Use streptavidin affinity chromatography to enrich the biotin-tagged proteins, separating them from the unlabeled proteome.

  • Proteolytic Digestion: Digest the enriched proteins into peptides, typically using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the modified peptides.

  • Data Analysis: Utilize specialized software to identify the specific amino acid residues that were modified by the electrophilic probe.[12]

Competitive Profiling for Comparative Analysis

To directly compare the cross-reactivity of this compound with an alternative reagent, a competitive profiling experiment can be performed.

competitive_workflow cluster_control Control cluster_competition Competition cluster_analysis Analysis proteome1 Proteome reaction1 Labeling proteome1->reaction1 probe1 Alkyne Probe probe1->reaction1 analysis Click Chemistry, Enrichment, LC-MS/MS reaction1->analysis proteome2 Proteome preincubation Pre-incubation proteome2->preincubation competitor Competitor (e.g., Methyl 8-chloro- 8-oxooctanoate) competitor->preincubation probe2 Alkyne Probe reaction2 Labeling probe2->reaction2 preincubation->reaction2 reaction2->analysis comparison Quantitative Comparison analysis->comparison

Caption: Competitive profiling workflow to compare reagent selectivity.

In this setup, two parallel experiments are conducted. In the control experiment, the proteome is labeled with a broadly reactive, alkyne-tagged probe. In the competition experiment, the proteome is pre-incubated with an excess of the unlabeled test compound (e.g., this compound) before adding the alkyne-tagged probe. A reduction in the signal from the alkyne probe for a particular protein or peptide indicates that the test compound reacts with that site. By comparing the results, one can obtain a quantitative measure of the test compound's reactivity and selectivity across the proteome.[18]

Conclusion and Recommendations

This compound, by virtue of its acyl chloride functionality, is a highly reactive molecule with the potential for significant cross-reactivity in biological systems. While this reactivity can be harnessed for efficient chemical synthesis, its application in complex biological environments requires careful consideration and empirical validation of its selectivity.

For applications demanding high specificity, particularly in drug development and in vivo studies, researchers should consider less reactive alternatives such as NHS esters for targeting primary amines or thioesters for targeting cysteines. The choice of reagent should always be guided by the specific experimental goals and the acceptable level of off-target modification.

We strongly advocate for the use of chemoproteomic methods to characterize the reactivity and selectivity of any novel electrophilic reagent before its widespread application. This empirical approach provides the most reliable data for making informed decisions and ensuring the robustness and reproducibility of experimental results.

References

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A Comparative Guide to the Synthesis of Methyl 8-chloro-8-oxooctanoate and Its Derivatives: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 8-chloro-8-oxooctanoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceuticals and complex organic molecules, including histone deacetylase (HDAC) inhibitors like Tubacin.[1][2] This guide provides an in-depth comparison of the prevalent synthetic strategies for this compound, grounded in experimental data and established chemical principles. We will dissect the nuances of each method, offering a clear perspective on their respective efficiencies, scalability, and inherent challenges.

The Synthetic Landscape: An Overview

The synthesis of this compound, with the chemical formula C9H15ClO3[3], fundamentally involves two key transformations: the selective monoesterification of a C8 dicarboxylic acid (suberic acid) and the subsequent conversion of the remaining carboxylic acid moiety to an acyl chloride. The order of these steps can be varied, leading to distinct synthetic routes, each with its own set of advantages and disadvantages.

The two primary convergent approaches are:

  • Route A: Monoesterification followed by Chlorination. This is the most common laboratory-scale approach, involving the initial synthesis of monomethyl suberate, followed by its conversion to the target acyl chloride.

  • Route B: Dichlorination followed by Selective Monoesterification. A less common approach that involves the formation of the diacyl chloride of suberic acid, followed by a selective reaction with one equivalent of methanol.

This guide will focus on a detailed comparison of the methods within Route A, as it offers better control and is more widely documented.

Benchmarking Synthesis Efficiency: A Comparative Analysis

The efficiency of a synthetic route is a multifactorial assessment, encompassing yield, purity, reaction time, cost of reagents, and ease of purification. Below, we compare the most common methods for the two key steps in the synthesis of this compound.

The selective synthesis of a monoester from a symmetrical dicarboxylic acid like suberic acid can be challenging due to the potential for diester formation.


}

Figure 1: General synthetic workflow (Route A).

Several methods have been developed to achieve high selectivity for the monoester:

  • Method 1.1: Partial Hydrolysis of Dimethyl Suberate. A straightforward approach involves the hydrolysis of one of the two ester groups of dimethyl suberate using a stoichiometric amount of a base, such as potassium hydroxide in methanol.[4]

  • Method 1.2: Direct Esterification with a Large Excess of Diacid. While seemingly counterintuitive, using a large excess of the dicarboxylic acid can favor monoesterification. However, this method is often inefficient in terms of atom economy and requires challenging separation of the monoester from the unreacted diacid.

  • Method 1.3: Acid-Catalyzed Esterification. The use of a catalytic amount of a strong acid, such as sulfuric acid, in methanol can lead to the formation of the monoester.[5] Careful control of reaction time and temperature is crucial to minimize diester formation.

  • Method 1.4: Thionyl Chloride-Catalyzed Monoesterification. A mild and efficient method involves the use of a catalytic amount of thionyl chloride in methanol at room temperature.[6] This method has been shown to be selective for the non-conjugated carboxyl group in dicarboxylic acids.[6]

Method Reagents Typical Yield (%) Reaction Time Key Advantages Key Disadvantages
1.1: Partial Hydrolysis Dimethyl suberate, KOH, Methanol30-40[4]4 hours[4]Readily available starting material.Moderate yield, requires careful stoichiometry.
1.2: Excess Diacid Suberic acid, Methanol, Acid catalystVariableVariableSimple setup.Poor atom economy, difficult purification.
1.3: Acid-Catalyzed Suberic acid, Methanol, H₂SO₄GoodHours to daysInexpensive reagents.Risk of diester formation, requires monitoring.
1.4: SOCl₂-Catalyzed Suberic acid, Methanol, cat. SOCl₂HighRoom TemperatureMild conditions, high selectivity.[6]Thionyl chloride is a hazardous reagent.

Expert Recommendation: For laboratory-scale synthesis, the thionyl chloride-catalyzed monoesterification (Method 1.4) offers an excellent balance of yield, selectivity, and mild reaction conditions. For larger-scale preparations, a carefully optimized acid-catalyzed approach (Method 1.3) may be more cost-effective.

The conversion of the free carboxylic acid group of monomethyl suberate to an acyl chloride is a standard transformation in organic synthesis. Several common reagents can be employed for this purpose.


}

Figure 2: Simplified mechanism of acyl chloride formation using thionyl chloride.
  • Method 2.1: Thionyl Chloride (SOCl₂). This is the most widely used reagent for this transformation.[7][8] The reaction is typically clean as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[8]

  • Method 2.2: Oxalyl Chloride ((COCl)₂). A milder and more selective reagent than thionyl chloride.[7] It is often used for substrates that are sensitive to the harsher conditions of other chlorinating agents. However, it is more expensive.[9]

  • Method 2.3: Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅). These are also effective chlorinating agents, but their use can be complicated by the formation of non-volatile byproducts (phosphorous acid or phosphoryl chloride), which can make purification more challenging.[8][10]

Method Reagents Purity of Crude Product Byproducts Key Advantages Key Disadvantages
2.1: Thionyl Chloride SOCl₂HighSO₂, HCl (gaseous)Volatile byproducts, cost-effective.Corrosive and toxic reagent.
2.2: Oxalyl Chloride (COCl)₂, cat. DMFVery HighCO, CO₂, HCl (gaseous)Mild conditions, high selectivity.[7]Higher cost, toxic.[9]
2.3: Phosphorus Chlorides PCl₃ or PCl₅Moderate to HighH₃PO₃ or POCl₃ (liquid/solid)Readily available.Non-volatile byproducts complicate purification.[8][10]

Expert Recommendation: For most applications, thionyl chloride (Method 2.1) provides the most practical and efficient route to this compound from its monoester precursor. The ease of removing the gaseous byproducts simplifies the workup and purification process. For highly sensitive substrates where side reactions are a concern, oxalyl chloride (Method 2.2) is the preferred, albeit more expensive, alternative.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of suberic acid (1 equivalent) in anhydrous methanol (5-10 volumes), add thionyl chloride (0.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude monomethyl suberate.

  • Purify the product by column chromatography on silica gel if necessary.

  • To a flask containing monomethyl suberate (1 equivalent), add thionyl chloride (1.1-1.5 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the carboxylic acid peak in the infrared (IR) spectrum.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound is often of sufficient purity for subsequent reactions. For higher purity, fractional distillation under reduced pressure is recommended.[11]

Purification and Characterization

The primary method for purifying this compound is fractional distillation under reduced pressure.[11] Typical industrial quality standards mandate a purity of at least 95% as determined by gas chromatography (GC).[11]

Structural confirmation is typically achieved through spectroscopic methods:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show a characteristic singlet for the methyl ester protons around δ 3.57 ppm and a series of multiplets for the methylene chain protons between δ 1.2-2.4 ppm.[11]

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display characteristic peaks for the ester carbonyl carbon around δ 174 ppm and the acyl chloride carbonyl carbon around δ 173 ppm.[11]

Industrial Scale Considerations

For industrial-scale production of this compound, the synthetic route may be adapted for cost-effectiveness and scalability. This often involves a two-stage process of chlorination followed by esterification.[11] Industrial chlorination may utilize phosgene-based systems with a catalyst like triphenylphosphine oxide in continuous flow or batch reactors.[11]

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving the selective monoesterification of suberic acid followed by the conversion of the remaining carboxylic acid to an acyl chloride. For laboratory-scale synthesis, the use of thionyl chloride as a catalyst for monoesterification and as a reagent for the subsequent chlorination offers a robust and high-yielding route. While alternative reagents exist for each step, they often present trade-offs in terms of cost, reactivity, and ease of purification. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, purity, and cost constraints.

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The Strategic Application of Methyl 8-chloro-8-oxooctanoate in Oncology Research: A Comparative Guide to a Versatile Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of oncology drug discovery, the rational design of therapeutic agents hinges on the strategic selection of molecular building blocks. Among these, bifunctional linkers play a pivotal role in conjugating different pharmacophores to create novel therapeutics with enhanced efficacy and target specificity. This guide provides an in-depth technical overview of Methyl 8-chloro-8-oxooctanoate, a versatile bifunctional linker, and its applications in oncology research, particularly in the synthesis of potent anti-cancer agents. We will objectively compare its utility with alternative strategies and provide supporting experimental data to inform your research and development endeavors.

This compound: A Profile of a Key Synthetic Tool

This compound is a chemical compound featuring two key reactive functional groups: a methyl ester and an acyl chloride. This dual functionality makes it an invaluable tool for medicinal chemists, allowing for sequential or orthogonal conjugation strategies.

Chemical Properties:

PropertyValue
Molecular Formula C₉H₁₅ClO₃
Molecular Weight 206.67 g/mol
CAS Number 41624-92-4
Appearance Liquid
Density 1.456 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.45 (lit.)

Source: ChemicalBook[1][2], Sigma-Aldrich[3]

The acyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, forming stable amide or ester bonds, respectively. The methyl ester, on the other hand, is more stable but can be hydrolyzed under basic or acidic conditions to yield a carboxylic acid, which can then be further functionalized. This differential reactivity is the cornerstone of its utility in multi-step organic synthesis.

Core Application in Oncology: The Synthesis of Histone Deacetylase (HDAC) Inhibitors

A primary and well-documented application of this compound in oncology research is its use as a linker in the synthesis of Histone Deacetylase (HDAC) inhibitors.[1][2][4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is a hallmark of many cancers, making them a validated therapeutic target.[6][7]

HDAC inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a "cap" group that interacts with the surface of the enzyme, and a linker that connects the ZBG and the cap. The length and composition of this linker are critical determinants of the inhibitor's potency and isoform selectivity.[1][7]

This compound provides the carbon chain that often constitutes a significant portion of the linker in many synthetic HDAC inhibitors. Its acyl chloride functionality allows for the straightforward attachment of the "cap" group, which is often an amine-containing moiety.

Case Study: Synthesis of Ferrocene-Based HDAC Inhibitors (JAHAs)

A notable example of the application of this compound is in the synthesis of Jay Amin Hydroxamic Acids (JAHAs), a class of organometallic HDAC inhibitors that utilize a ferrocene moiety as the cap group.[2][8][9] The synthesis involves the reaction of ferrocenylamine with this compound to form an amide bond, followed by the conversion of the methyl ester to a hydroxamic acid, which serves as the zinc-binding group.[2]

Experimental Workflow: Synthesis of a JAHA Intermediate

G cluster_products Products A Ferrocenylamine F Methyl Ester Intermediate A->F B This compound B->F C Solvent: Tetrahydrofuran (THF) D Base: Triethylamine E Method: Microwave Irradiation or Stirring at Room Temperature G Triethylamine Hydrochloride F->G Byproduct

Caption: Workflow for the amide coupling reaction.

Detailed Protocol:

  • Reaction Setup: Dissolve ferrocenylamine and a stoichiometric equivalent of triethylamine in dry tetrahydrofuran (THF) in a reaction vessel suitable for microwave synthesis or conventional stirring.

  • Addition of Linker: Slowly add this compound (1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Reaction:

    • Microwave Method: Heat the reaction mixture in a microwave reactor for a specified time and temperature (e.g., 10-20 minutes at 100-120 °C). This method often leads to higher yields and shorter reaction times.[2]

    • Conventional Method: Stir the reaction mixture at room temperature for several hours (e.g., 3-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[10][11]

  • Work-up: After completion, evaporate the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water or a mild acidic solution to remove the triethylamine hydrochloride salt. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product, the methyl ester intermediate, can be purified by column chromatography on silica gel.[11]

The resulting methyl ester is then converted to the final hydroxamic acid by reaction with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride.[2]

Performance Comparison: The Impact of the Linker on Efficacy

The choice of linker in an HDAC inhibitor significantly influences its biological activity. The length and rigidity of the linker can affect the molecule's ability to orient the cap group and the zinc-binding group optimally within the HDAC active site.

Quantitative Data: IC₅₀ Values of HDAC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various HDAC inhibitors, including those synthesized using linkers derived from or similar to the carbon chain of this compound. For comparison, the well-known HDAC inhibitor Vorinostat (SAHA), which also has an eight-carbon linker, is included.

CompoundLinker MoietyCancer Cell LineIC₅₀ (µM)
JAHA (7) Ferrocene-(CH₂)₇-CONHOHMCF7 (Breast)2.4
Homo-JAHA (8) Ferrocene-CH₂-(CH₂)₇-CONHOHMCF7 (Breast)~2.4
Vorinostat (SAHA) Phenyl-(CH₂)₇-CONHOHMV4-11 (Leukemia)0.636
Vorinostat (SAHA) Phenyl-(CH₂)₇-CONHOHDaudi (Lymphoma)0.493
Vorinostat (SAHA) Phenyl-(CH₂)₇-CONHOHA549 (Lung)1.64
Vorinostat (SAHA) Phenyl-(CH₂)₇-CONHOHMCF-7 (Breast)0.685
Compound 7k Tricyclic cap-(CH₂)₅-CONHOHMV4-11 (Leukemia)0.220
Compound 7p Tricyclic cap-(CH₂)₅-CONHOHDaudi (Lymphoma)0.318
Compound 7t Tricyclic cap-(CH₂)₅-CONHOHMCF-7 (Breast)0.368

Data compiled from multiple sources.[12]

Analysis of Performance Data:

The data indicates that the nature of the "cap" group has a profound impact on the cytotoxic activity of the HDAC inhibitor. While the JAHAs with a ferrocene cap show micromolar activity, modifications to the cap group, as seen in compounds 7k, 7p, and 7t, can lead to sub-micromolar efficacy. The length of the linker is also a critical parameter. Structure-activity relationship (SAR) studies have shown that a six to eight-carbon linker is often optimal for potent HDAC inhibition.[7]

Comparison with Alternative Bifunctional Linkers

While this compound is an effective linker for synthesizing certain classes of small molecule inhibitors, a diverse array of bifunctional linkers are employed in oncology drug development, particularly in the field of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][8][13]

Linker TypeKey FeaturesPrimary Application
Alkyl Chains (e.g., from this compound) Flexible, synthetically accessible.Small molecule inhibitors (e.g., HDACis).
Polyethylene Glycol (PEG) Hydrophilic, improves solubility and pharmacokinetics.PROTACs, ADCs.
Cleavable Linkers (e.g., Val-Cit, Hydrazone) Stable in circulation, cleaved by specific enzymes or pH changes in the tumor microenvironment.ADCs, targeted drug delivery.
Non-cleavable Linkers (e.g., SMCC) Highly stable, drug is released upon lysosomal degradation of the antibody.ADCs.

The choice of linker is dictated by the specific therapeutic modality and the desired mechanism of action. For small molecule inhibitors like HDACis, a simple, flexible alkyl chain derived from this compound is often sufficient to position the pharmacophores correctly. In contrast, for large molecule conjugates like ADCs, more sophisticated linkers are required to ensure stability in circulation and controlled drug release at the target site.[1]

Mechanism of Action: The HDAC Inhibition Signaling Pathway

The anti-cancer effects of HDAC inhibitors are mediated through the hyperacetylation of both histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

HDACi HDAC Inhibitor (e.g., JAHA, Vorinostat) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin->Gene Cycle Cell Cycle Arrest Gene->Cycle Apoptosis Apoptosis Gene->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition.

Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure.[7] This allows for the transcription of genes that can halt cell proliferation and induce programmed cell death.[2]

Conclusion and Future Perspectives

This compound is a valuable and versatile bifunctional linker in the medicinal chemist's toolbox for oncology research. Its primary utility lies in the synthesis of small molecule inhibitors, most notably HDAC inhibitors, where it provides a flexible and synthetically tractable carbon backbone for the linker region. The performance of the final therapeutic agent is highly dependent on the interplay between the linker and the other pharmacophoric elements, particularly the "cap" group.

While more sophisticated linkers are often required for larger and more complex therapeutic modalities like ADCs and PROTACs, the fundamental principles of linker design—optimizing length, flexibility, and stability—remain paramount. The continued exploration of novel linkers, including derivatives and alternatives to this compound, will undoubtedly fuel the development of the next generation of targeted cancer therapies.

References

  • Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. (n.d.). National Institutes of Health.
  • Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. (2023). ACS Omega.
  • Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. (2021). Molecules.
  • Known signaling pathways involved in histone deacetylase... (n.d.). ResearchGate.
  • Histone Deacetylase Pathway. (n.d.). Creative Diagnostics.
  • Design of dual-action & selective Histone Deacetylase enzyme inhibitors. (n.d.). Durham E-Theses.
  • Synthesis and Biological Evaluation of JAHAs: Ferrocene-Based Histone Deacetylase Inhibitors. (2011). ACS Medicinal Chemistry Letters.
  • Design and applications of bifunctional small molecules: Why two heads are better than one. (n.d.). marcherin.be.
  • CAS 41624-92-4 this compound - Building Block... (n.d.). Chem-Space.
  • US9133104B2 - Enzyme inhibitors - Google Patents. (n.d.).
  • Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation. (2024). MDPI.
  • University of East Anglia Design and synthesis of novel classes of HDACs and KMTs inhibitors. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 8-chloro-8-oxooctanoate is a bifunctional organic compound utilized as a versatile intermediate in chemical synthesis, including the development of novel histone deacetylase (HDAC) inhibitors and anti-cancer agents.[1][2] Its utility is derived from two key reactive sites: a methyl ester and, more critically, an acyl chloride. The acyl chloride group imparts high reactivity and corrosivity, making proper handling and disposal paramount to ensuring laboratory safety and environmental compliance. Improper disposal can lead to violent exothermic reactions, the release of corrosive hydrogen chloride gas, and potential environmental contamination.[3][4]

This guide provides an in-depth, procedural framework for the safe neutralization and disposal of this compound waste in a laboratory setting. It is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reactive compounds. The protocols described herein are built on the foundational principles of chemical reactivity and are designed to be self-validating systems for risk mitigation.

Core Hazard Profile & Essential Safety Principles

Before handling or initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[5] Its primary acute hazard stems from the acyl chloride moiety, which reacts readily with nucleophiles, including moisture in the air or on skin, to produce hydrochloric acid (HCl).[4]

Immediate Safety Imperatives:

  • Personal Protective Equipment (PPE): At a minimum, full-coverage PPE is mandatory. This includes chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene is recommended for direct handling), chemical splash goggles, a full-face shield, and a flame-resistant lab coat.[3][6]

  • Ventilation: All handling and disposal operations must be conducted within a certified, properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[3][6]

  • Moisture Avoidance: Keep the compound away from water and moist air until the controlled neutralization process is initiated.[6][7] Containers should be stored under an inert atmosphere if possible and tightly sealed.

Parameter Value / Information Source(s)
Molecular Formula C₉H₁₅ClO₃[5]
Molecular Weight 206.67 g/mol [5][8]
Appearance Colorless to pale yellow liquid/oil[1][8]
Density ~1.456 g/mL at 25 °C[1]
GHS Hazard Codes H314: Causes severe skin burns and eye damage[5]
GHS Pictograms GHS05 (Corrosion)
Storage Class 8A - Combustible corrosive hazardous materials

The Chemistry of Degradation: The Rationale for Controlled Neutralization

The cornerstone of safe disposal for acyl chlorides is controlled chemical degradation. The objective is to convert the highly reactive acyl chloride into stable, less hazardous compounds before it is collected for final disposal. The primary reaction of concern is the vigorous and exothermic hydrolysis with water:

R-COCl + H₂O → R-COOH + HCl + heat

Attempting to simply dilute the waste with water is dangerous as the reaction can be violent and generate significant amounts of corrosive HCl gas.[4] The preferred method is a slow, controlled neutralization with a weak base, such as sodium bicarbonate (NaHCO₃).[3]

This strategy is effective for two reasons:

  • The bicarbonate ion (HCO₃⁻) is a nucleophile that reacts with the acyl chloride.

  • The bicarbonate simultaneously neutralizes the HCl produced during hydrolysis, preventing the release of acidic vapors. The overall reaction produces a carboxylate salt, sodium chloride, water, and carbon dioxide gas.

Net Neutralization Reaction: ClCO(CH₂)₆CO₂CH₃ + 2 NaHCO₃ → Na⁺⁻OOC(CH₂)₆CO₂CH₃ + NaCl + H₂O + 2 CO₂(g)

This process effectively "quenches" the reactivity of the acyl chloride, rendering the bulk solution significantly safer to handle and store while awaiting final pickup by a certified waste management provider.

Procedural Guide: Step-by-Step Neutralization Protocol

This protocol is intended for the disposal of small quantities (<100 g) of this compound typically generated in a research laboratory setting.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • A large glass beaker or Erlenmeyer flask (volume should be at least 5-10 times that of the waste)

  • A magnetic stir bar and stir plate

  • An ice bath

  • pH paper or a calibrated pH meter

  • A labeled hazardous waste container for aqueous waste

Experimental Protocol:

  • Prepare the Neutralizing Solution: In a chemical fume hood, place the large beaker in an ice bath on a magnetic stir plate. Add a stir bar. For every 10 mL of this compound waste, prepare a solution of ~15-20 g of sodium bicarbonate in 200 mL of cold deionized water. Begin stirring to create a slurry. The use of a weak base like sodium bicarbonate is preferred over strong bases (e.g., NaOH) as it reacts more gently and minimizes the risk of a runaway reaction.[3]

  • Controlled Addition of Waste: Using a pipette or dropping funnel, add the this compound waste to the cold, stirring bicarbonate solution very slowly, one drop at a time.

  • Monitor the Reaction: A vigorous effervescence (release of CO₂ gas) will be observed. The rate of addition must be controlled to keep this foaming manageable and prevent overflow.[3] The ice bath helps to dissipate the heat generated during the exothermic reaction. If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the solution to cool.

  • Allow for Complete Reaction: After all the waste has been added, continue stirring the solution in the ice bath for at least 30 minutes. Then, remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for an additional 1-2 hours to ensure the reaction is complete.

  • Final pH Adjustment: Once the solution has returned to room temperature and all effervescence has ceased, check the pH of the aqueous solution. It should be in a neutral or slightly basic range (pH 7-9). If the solution is still acidic, add more sodium bicarbonate in small portions until the pH is stabilized in the neutral range.[3]

  • Containerize as Hazardous Waste: The neutralized solution is now ready for disposal. Carefully decant the solution into a designated and clearly labeled hazardous waste container. The label must read: "Hazardous Aqueous Waste: Neutralized this compound. " List the contents: Water, Sodium 7-(methoxycarbonyl)heptanoate, Sodium Chloride.

  • Prohibition of Drain Disposal: Under no circumstances should the neutralized or un-neutralized chemical be poured down the drain.[3][9] Chlorinated organic compounds are often prohibited from wastewater system discharge and must be managed as hazardous waste.[9][10]

Waste Segregation and Final Disposal Logistics

Proper disposal does not end with neutralization. The final steps of waste management are critical for regulatory compliance and safety.

  • Aqueous Waste: The container holding the neutralized aqueous solution should be sealed and stored in a designated satellite accumulation area for hazardous waste, away from acids and other incompatible materials.

  • Contaminated Solid Waste: Any materials that came into direct contact with this compound, such as pipette tips, gloves, and absorbent pads used for cleaning minor spills, must be disposed of as solid hazardous waste. Double-bag these items in clear, sealed plastic bags, label them as "Solid Hazardous Waste contaminated with this compound ," and place them in the appropriate solid waste drum.[7]

  • Regulatory Considerations: Chlorinated organic compounds are regulated by the Environmental Protection Agency (EPA). While the neutralized product is less hazardous, the original waste stream falls under categories of concern. Wastes from the production of certain chlorinated aliphatic hydrocarbons are designated with specific EPA hazardous waste codes (e.g., F-listed or K-listed wastes).[11][12][13] Ensure your institution's Environmental Health & Safety (EHS) department is consulted for proper final disposal procedures, which typically involve high-temperature incineration by a licensed facility.[14][15]

DisposalWorkflow cluster_prep Phase 1: Preparation & Safety cluster_neutralize Phase 2: Chemical Neutralization cluster_dispose Phase 3: Final Disposal & Segregation start Identify Waste: This compound ppe Don Full PPE: Face Shield, Goggles, Resistant Gloves, Lab Coat start->ppe Corrosive & Reactive hood Work in Chemical Fume Hood ppe->hood prep_base Prepare Cold NaHCO₃ Solution (in Ice Bath) hood->prep_base add_waste Add Waste Dropwise with Vigorous Stirring prep_base->add_waste monitor Monitor for Foaming & Temperature Rise add_waste->monitor Control Rate monitor->add_waste If too vigorous, stop addition complete_rxn Stir to Complete Reaction (1-2 hours at RT) monitor->complete_rxn Once addition is complete check_ph Check & Adjust pH to 7-9 complete_rxn->check_ph containerize Transfer to Labeled Aqueous Waste Container check_ph->containerize ehs_pickup Store in Satellite Area for EHS Pickup containerize->ehs_pickup solid_waste Package Contaminated Solids (Gloves, Wipes) Separately solid_waste->ehs_pickup

Caption: Decision workflow for the safe neutralization and disposal of this compound.

Emergency Procedures for Spills

Accidents require immediate and correct action.

  • Small Spills (< 25 mL): Ensure the area is well-ventilated. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3] Do not use combustible materials like paper towels directly on the liquid. Once absorbed, carefully scoop the material into a designated container for solid hazardous waste.

  • Large Spills (> 25 mL): Evacuate the immediate area and alert all nearby personnel. If safe to do so, eliminate any nearby ignition sources. Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[3] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, laboratory professionals can confidently and safely manage this compound waste, protecting themselves, their colleagues, and the environment.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Water Corporation. Laboratory chemical waste.
  • ACS Publications. (1971). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.
  • Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. University of Maryland.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (2016, December 27). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.

Sources

Navigating the Reactive Landscape: A Guide to Handling Methyl 8-chloro-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Methyl 8-chloro-8-oxooctanoate. As researchers and drug development professionals, our work frequently involves navigating the complexities of reactive chemical intermediates. This molecule, with its dual functionality of a methyl ester and a highly reactive acyl chloride, serves as a valuable building block but demands our utmost respect and a meticulous approach to safety.[1][2] This guide moves beyond a simple checklist, offering a procedural and logical framework grounded in the chemical principles that dictate its hazards. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experimental work.

The Core Hazard: Understanding the Acyl Chloride Moiety

The primary safety considerations for this compound stem almost entirely from the acyl chloride functional group. Acyl chlorides are notoriously reactive towards nucleophiles. The most common nucleophile in a laboratory environment is water, present not only in aqueous solutions but also as atmospheric moisture.

The reaction of this compound with water is a rapid, exothermic hydrolysis that produces the corresponding carboxylic acid and, critically, hydrochloric acid (HCl) gas. It is this byproduct, HCl, that is responsible for the severe corrosive properties of the compound.[3][4]

Hydrolysis Reaction: ClCO(CH₂)₆CO₂CH₃ + H₂O → HOOC(CH₂)₆CO₂CH₃ + HCl (gas/aerosol)

This reaction underscores why this compound is classified as causing severe skin burns and serious eye damage.[1][5] Contact with tissue, which is high in water content, initiates an immediate chemical burn due to the in-situ generation of hydrochloric acid.

Hazard Identification Summary

For immediate recognition, the hazards associated with this compound are summarized below based on the Globally Harmonized System (GHS).

PictogramGHS CodeHazard StatementClassification

GHS05H314Causes severe skin burns and eye damage.[1][5]
H318Causes serious eye damage.[1][5]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. Each component is selected to create a barrier against the specific hazards of splash, vapor, and corrosive contact. The following table outlines the minimum required PPE.

Body AreaRequired PPERationale and Specifications
Respiratory Air-Purifying Respirator with Combination CartridgeVapors of the compound and HCl gas from hydrolysis are corrosive to the respiratory tract.[6][7] A combination organic vapor/acid gas cartridge (e.g., Type ABEK per EN14387) is required.[8] This must be used within a chemical fume hood.
Eye & Face Chemical Splash Goggles & Full-Face ShieldDue to the severe eye damage classification (H318), standard safety glasses are inadequate .[9] Chemical splash goggles that form a seal around the eyes are required, worn underneath a full-face shield for maximum protection against splashes.[7][10]
Hands Double-Gloving: Nitrile (inner) + Neoprene (outer)A single pair of gloves is insufficient. Double-gloving provides robust protection. Nitrile offers dexterity and splash resistance, while an outer neoprene glove provides superior protection against acids and corrosive chemicals.[10] Inspect gloves for any signs of degradation before and during use.
Body Flame-Resistant (FR) Lab Coat & Chemical ApronA flame-resistant lab coat provides a primary barrier. For handling quantities greater than a few milliliters, a rubber or neoprene chemical-resistant apron should be worn over the lab coat to protect against significant splashes of this corrosive liquid.[9][11]
Feet Closed-toe, chemical-resistant shoesLeather or other porous materials can absorb chemicals. Substantial, non-porous shoes are required to protect feet from spills.

Procedural Guidance: From Benchtop to Disposal

The following workflow is designed to minimize exposure and mitigate risks at every stage of handling.

Pre-Operation Safety Workflow

This diagram outlines the essential decision-making and preparation steps before any material is handled.

G cluster_prep Preparation Phase cluster_handling Handling & Disposal Phase risk_assessment 1. Review SDS & Hazard Assessment ppe_check 2. Don Full PPE (See Table 2) risk_assessment->ppe_check Proceed hood_check 3. Verify Fume Hood Certification & Airflow ppe_check->hood_check safety_check 4. Locate & Test Eyewash/Shower hood_check->safety_check dispense 5. Dispense Chemical Inside Fume Hood safety_check->dispense All Checks Pass react 6. Perform Reaction (Inert atmosphere if needed) dispense->react quench 7. Quench Residuals/ Contaminated Materials react->quench dispose 8. Dispose in Labeled Corrosive Waste Container quench->dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation : Always work within a certified chemical fume hood with the sash at the lowest practical height.[6] Ensure that an eyewash station and safety shower are accessible and have been recently tested.[12] All glassware must be scrupulously dried to prevent immediate hydrolysis and pressure buildup from HCl gas evolution.

  • Aliquotting : Use syringes or cannulation techniques for transfers, especially for moisture-sensitive reactions. Avoid pouring in the open air. Grounding and bonding may be necessary for larger quantities to prevent static discharge.[6][13]

  • Reaction : If the subsequent chemical steps are sensitive to acid, be aware that minor hydrolysis can introduce HCl into your reaction vessel, potentially affecting catalysts or acid-labile functional groups. Performing reactions under an inert atmosphere (Nitrogen or Argon) is good practice.[4]

Disposal Plan: Neutralization is Non-Negotiable

Never dispose of neat this compound or place it directly into a general waste stream. It must be neutralized first.

  • Quenching Procedure :

    • Prepare a stirred, ice-cold solution of a weak base, such as 5-10% sodium bicarbonate in water, in a flask large enough to accommodate the volume of the waste and potential foaming.

    • Working in a fume hood, slowly and portion-wise add the residual this compound waste to the bicarbonate solution. Be prepared for vigorous gas evolution (CO₂).

    • Once the addition is complete, allow the mixture to stir until it reaches room temperature.

    • Check the pH of the aqueous solution to ensure it is neutral (pH 6-8).

  • Waste Segregation :

    • Aqueous Waste : The neutralized aqueous solution should be transferred to a clearly labeled "Aqueous Hazardous Waste" container.

    • Solid Waste : Any contaminated materials (gloves, pipette tips, absorbent pads) must be collected in a separate, sealed bag and placed into a "Solid Hazardous Waste" container. Do not mix with combustible waste.

Emergency Response

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][7]

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[7][13]

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

Spill : Evacuate the immediate area. If the spill is small, contain it with a chemical absorbent such as vermiculite or sand. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS . Scoop the absorbed material into a labeled container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety department.

By understanding the chemical reactivity of this compound, we can implement robust safety protocols that protect ourselves and our colleagues, ensuring that this valuable reagent remains a tool for discovery, not a source of danger.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • Chemsrc. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-Chloro-3-methylbutane.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.